(2S)-2-Aminohexan-1-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-aminohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-2-3-4-6(7)5-8/h6,8H,2-5,7H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEOTCPCYHSVTC-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901314411 | |
| Record name | (2S)-2-Amino-1-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901314411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80696-29-3, 80696-28-2 | |
| Record name | (2S)-2-Amino-1-hexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80696-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-Amino-1-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901314411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-Amino-1-hexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 80696-29-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (2S)-2-Aminohexan-1-ol
Introduction
(2S)-2-Aminohexan-1-ol, also known as L-Norleucinol, is a chiral amino alcohol that serves as a valuable building block in synthetic organic chemistry and is of significant interest to researchers and professionals in drug development. Its bifunctional nature, possessing both a primary amine and a primary alcohol, coupled with a defined stereocenter, makes it a versatile precursor for the synthesis of complex chiral molecules, including pharmaceutical intermediates and catalysts. Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in a laboratory setting. This guide provides a comprehensive overview of the key physical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of the underlying molecular principles that govern these properties.
Molecular Structure and Identifiers
The identity of a chemical compound is fundamentally established by its structure and internationally recognized identifiers.
-
IUPAC Name: this compound
-
Synonyms: L-Norleucinol, (S)-(+)-2-Amino-1-hexanol
-
Molecular Formula: C₆H₁₅NO[1]
-
Molecular Weight: 117.19 g/mol [1]
-
InChI: 1S/C6H15NO/c1-2-3-4-6(7)5-8/h6,8H,2-5,7H2,1H3/t6-/m0/s1[1]
-
InChIKey: DPEOTCPCYHSVTC-LURJTMIESA-N[1]
-
SMILES: CCCC--INVALID-LINK--CO[1]
The structure features a six-carbon chain with an amine group at the C-2 position and a hydroxyl group at the C-1 position. The "(2S)" designation specifies the stereochemistry at the chiral center (C-2), which is crucial for its specific interactions in chiral environments, a key aspect of modern drug design.
Key Physical Properties
The physical properties of this compound are a direct consequence of its molecular structure, particularly the interplay between its polar functional groups and the nonpolar alkyl chain.
| Property | Value | Source(s) |
| Appearance | Light yellow solid | |
| Melting Point | 35-40 °C (lit.) | [1] |
| 38 °C | [2] | |
| Boiling Point | 216-218 °C (lit.) | [1] |
| 217 °C | [2] | |
| Optical Rotation | [α]²⁰/D +14° (c = 1 in chloroform) | [1] |
| Flash Point | 99.44 °C (211.0 °F) | [1] |
| Solubility | Soluble in water |
Melting and Boiling Points: A Tale of Intermolecular Forces
The relatively high melting and boiling points of this compound for its molecular weight are attributed to strong intermolecular hydrogen bonding. Both the primary amine (-NH₂) and the primary alcohol (-OH) groups can act as hydrogen bond donors and acceptors. This extensive network of hydrogen bonds requires significant thermal energy to overcome, leading to a higher melting point for the solid state and a higher boiling point for the liquid state compared to non-polar compounds of similar mass.
Optical Rotation: The Signature of Chirality
As a chiral molecule, this compound is optically active, meaning it rotates the plane of plane-polarized light. The specific rotation, denoted as [α], is a characteristic physical constant for a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). The positive sign (+) in its synonym, (S)-(+)-2-Amino-1-hexanol, indicates that it is dextrorotatory, rotating the plane of polarized light to the right (clockwise). It is critical to understand that there is no direct correlation between the (S) configuration and the direction of optical rotation (+); this must be determined experimentally.[3]
Solubility Profile: A Balance of Polarity
The solubility of this compound is governed by the "like dissolves like" principle. The molecule possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) regions.
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Hydrophilic Character: The polar amino (-NH₂) and hydroxyl (-OH) groups can form hydrogen bonds with water molecules, promoting solubility in polar solvents like water.
-
Hydrophobic Character: The four-carbon butyl chain is nonpolar and contributes to its solubility in organic solvents.
The presence of these two opposing characteristics results in miscibility with water and solubility in various organic solvents. This amphiphilic nature is a key feature for its utility in different reaction media.
Experimental Protocols for Physical Property Determination
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. These protocols are designed to be self-validating systems, ensuring accuracy and reproducibility.
Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer.
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. Tap the open end of a capillary tube into the sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.[1]
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Heating: If the approximate melting point is known (around 35-40 °C), set the initial temperature to about 20-25 °C. Heat rapidly to about 5-10 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[4]
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Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted into a clear liquid (the end of the melting range). For a pure sample, this range should be narrow (0.5-1.5 °C).
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (Micro Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The micro boiling point determination is suitable for small sample volumes.
Apparatus: Thiele tube or a small beaker with heating oil (mineral oil or silicone oil), thermometer, small test tube (e.g., 75x10 mm), capillary tube (sealed at one end), Bunsen burner or heating mantle.
Procedure:
-
Setup: Add a small amount (0.5-1 mL) of this compound to the small test tube. Place a capillary tube, with its sealed end up, into the test tube.
-
Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube or oil bath, making sure the oil level is above the sample level. Heat the oil bath gently.[2][5]
-
Observation: As the liquid heats, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
Recording: Stop heating and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.
Caption: Workflow for Micro Boiling Point Determination.
Optical Rotation Measurement
Principle: A polarimeter measures the angle of rotation of plane-polarized light as it passes through a sample of a chiral compound. The specific rotation is calculated from this observed rotation.
Apparatus: Polarimeter, polarimeter cell (1 dm), volumetric flask (e.g., 10 mL), analytical balance.
Procedure:
-
Solution Preparation: Accurately weigh approximately 0.1 g of this compound. Dissolve it in a suitable solvent (e.g., chloroform, as specified in the literature) in a 10 mL volumetric flask and dilute to the mark. Calculate the exact concentration (c) in g/mL.[1][6]
-
Polarimeter Calibration: Calibrate the polarimeter with a blank solvent-filled cell to set the zero point.[7]
-
Sample Measurement: Rinse and fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter.
-
Data Acquisition: Measure the observed rotation (α). Take several readings and average them. Note the temperature (T) and the wavelength (λ) of the light source (typically the sodium D-line, 589 nm).
-
Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α]ᵀλ = α / (l × c) where:
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm)
-
c = concentration of the solution in g/mL
-
Caption: Workflow for Optical Rotation Measurement.
Qualitative Solubility Determination
Principle: To assess the solubility of this compound in various solvents, providing a qualitative understanding of its polarity.
Apparatus: Small test tubes, spatula, vortex mixer (optional).
Procedure:
-
Water Solubility: To a test tube containing approximately 1 mL of deionized water, add a small amount (around 10-20 mg) of this compound. Stopper and shake vigorously (or vortex) for 30-60 seconds. Observe if the solid dissolves completely.[8][9]
-
Organic Solvent Solubility: Repeat the procedure with a range of organic solvents of varying polarities, such as:
-
Methanol (polar, protic)
-
Ethanol (polar, protic)
-
Dichloromethane (nonpolar)
-
Toluene (nonpolar, aromatic)
-
Hexane (nonpolar, aliphatic)
-
-
Acid/Base Solubility: Test the solubility in 5% aqueous HCl and 5% aqueous NaOH. As an amino alcohol, it is expected to be soluble in acidic solutions due to the protonation of the amine group to form a water-soluble ammonium salt.
-
Recording Observations: Record the solubility as "soluble," "partially soluble," or "insoluble" for each solvent.
Spectroscopic Characterization (Expected)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be complex due to the chiral center. Expected signals would include a multiplet for the proton at C-2, signals for the two diastereotopic protons on C-1, and overlapping multiplets for the protons of the butyl chain. The -OH and -NH₂ protons would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Six distinct signals corresponding to the six carbon atoms in the molecule are expected. The chemical shifts would be characteristic of a primary alcohol (C-1, ~60-70 ppm), a carbon bearing an amine group (C-2, ~50-60 ppm), and aliphatic carbons (C-3 to C-6, ~10-40 ppm).
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IR (Infrared) Spectroscopy: The IR spectrum would show characteristic broad absorption bands for O-H and N-H stretching in the region of 3200-3500 cm⁻¹. C-H stretching vibrations would appear just below 3000 cm⁻¹. A strong C-O stretching band would be expected around 1050-1150 cm⁻¹.
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Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) at m/z = 117 would be expected. Common fragmentation patterns would include the loss of a hydroxymethyl radical (•CH₂OH) or an amino group (•NH₂).
Safety and Handling
This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. It may cause skin and serious eye irritation, as well as respiratory irritation.[1]
Conclusion
The physical properties of this compound are well-defined and directly reflect its molecular structure. Its chirality, evidenced by its optical activity, and its amphiphilic nature, which governs its solubility, are key characteristics that make it a valuable tool in asymmetric synthesis and pharmaceutical research. The experimental protocols outlined in this guide provide a robust framework for the verification of its physical properties, ensuring quality control and consistency in its application. A thorough understanding of these properties is fundamental for any researcher or scientist utilizing this important chiral building block.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. DL-2-Amino-1-hexanol | C6H15NO | CID 249006 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (2S)-2-Aminohexan-1-OL: Structure, Stereochemistry, and Synthetic Strategies for Drug Discovery
Introduction: The Significance of (2S)-2-Aminohexan-1-OL as a Chiral Synthon
In the landscape of modern medicinal chemistry and drug development, the precise control of molecular architecture is paramount. Chiral molecules, particularly enantiomerically pure building blocks, are the cornerstones of rational drug design, as the stereochemistry of a therapeutic agent often dictates its pharmacological activity, efficacy, and safety profile. Among these crucial synthons, chiral amino alcohols represent a privileged structural motif, widely encountered in a vast array of natural products and synthetic pharmaceuticals.[1] this compound, also known as L-Norleucinol, is a versatile and highly valuable chiral amino alcohol. Its bifunctional nature, possessing both a primary amine and a primary alcohol, coupled with a defined stereocenter, makes it an indispensable tool for the synthesis of complex molecular targets.[2]
This technical guide provides a comprehensive overview of this compound, delving into its chemical structure and stereochemical nuances. We will explore the prevalent and efficient methodologies for its enantioselective synthesis, with a particular focus on the practical and scalable reduction of its parent amino acid, L-norleucine. Furthermore, this guide will detail the spectroscopic characterization of this compound, providing insights into the interpretation of its nuclear magnetic resonance (NMR) and infrared (IR) spectra. Finally, we will highlight its applications as a key intermediate in the development of novel therapeutic agents, offering a perspective on its role in shaping the future of drug discovery.
I. Chemical Structure and Stereochemistry
This compound is a chiral molecule with the chemical formula C₆H₁₅NO.[3] Its structure consists of a six-carbon aliphatic chain with a primary amine group at the C2 position and a primary hydroxyl group at the C1 position. The stereochemistry at the C2 carbon is designated as 'S' according to the Cahn-Ingold-Prelog priority rules, which is crucial for its specific interactions with biological targets.
The presence of both an amino and a hydroxyl group allows for the formation of intra- and intermolecular hydrogen bonds, influencing its physical properties such as melting point and solubility. The lipophilic hexyl chain combined with the hydrophilic functional groups imparts an amphiphilic character to the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | L-Norleucinol | [4] |
| CAS Number | 80696-29-3 | [4] |
| Molecular Formula | C₆H₁₅NO | [4] |
| Molecular Weight | 117.19 g/mol | [4] |
| Melting Point | 35-40 °C | [4] |
| Boiling Point | 216-218 °C | [4] |
| Optical Activity | [α]₂₀/D +14° (c=1 in chloroform) | [4] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in water and many organic solvents | [5] |
The precise three-dimensional arrangement of the amine and hydroxyl groups is fundamental to its utility as a chiral building block. This defined stereochemistry allows for the diastereoselective introduction of new chiral centers in subsequent synthetic steps, a cornerstone of asymmetric synthesis.[6]
II. Enantioselective Synthesis of this compound
The most common and direct route to enantiomerically pure this compound is through the reduction of the corresponding α-amino acid, L-norleucine. This "chiral pool" approach leverages the natural abundance and high enantiopurity of amino acids as starting materials.[7]
Core Synthetic Strategy: Reduction of L-Norleucine
The carboxylic acid functionality of L-norleucine can be selectively reduced to a primary alcohol without affecting the stereochemical integrity of the chiral center. Several reducing agents can accomplish this transformation, with lithium aluminum hydride (LiAlH₄) being a common and effective choice in a laboratory setting.
Below is a representative experimental protocol for the synthesis of this compound from L-norleucine.
Experimental Protocol: Synthesis of this compound via Reduction of L-Norleucine
Materials:
-
L-Norleucine
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
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Deionized Water
-
15% w/v aqueous Sodium Hydroxide (NaOH) solution
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Anhydrous Magnesium Sulfate (MgSO₄)
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Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF (100 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of L-Norleucine: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Slowly add L-norleucine (1.0 eq.) in small portions to the stirred suspension. Caution: The reaction is exothermic and generates hydrogen gas.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously and slowly add deionized water (x mL) dropwise to quench the excess LiAlH₄, followed by the dropwise addition of 15% aqueous NaOH solution (x mL), and then deionized water (3x mL) again (Fieser workup). Caution: This quenching process is highly exothermic and generates hydrogen gas.
-
Workup: A granular precipitate of aluminum salts will form. Stir the resulting mixture at room temperature for 30 minutes. Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with THF.
-
Purification: Combine the filtrate and washings and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Further Purification (Optional): The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system to obtain the final product with high purity.
dot
Caption: Synthetic pathway for this compound.
III. Spectroscopic Characterization
The structural elucidation and confirmation of this compound are routinely performed using spectroscopic techniques, primarily NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound will exhibit characteristic signals for the different types of protons in the molecule. The protons of the butyl chain will appear in the upfield region (typically 0.8-1.5 ppm). The methine proton at the chiral center (C2-H) will be a multiplet due to coupling with the neighboring protons. The diastereotopic protons of the CH₂OH group will likely appear as distinct multiplets. The protons of the amine and hydroxyl groups are exchangeable and may appear as broad singlets.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of these carbons are influenced by their local electronic environment. The carbon bearing the hydroxyl group (C1) will be in the range of 60-70 ppm, while the carbon bearing the amine group (C2) will be around 50-60 ppm. The aliphatic carbons of the butyl chain will appear at higher field strengths.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides valuable information about the functional groups present in the molecule.[8]
-
O-H and N-H Stretching: A broad, strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding.[9] The N-H stretching vibrations of the primary amine typically appear in the same region as two sharp peaks (symmetric and asymmetric stretching). These may be superimposed on the broad O-H band.
-
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic hexyl chain.[9]
-
C-O Stretching: A distinct peak in the 1000-1260 cm⁻¹ region corresponds to the C-O stretching vibration of the primary alcohol.
-
N-H Bending: The N-H bending (scissoring) vibration of the primary amine can be observed around 1590-1650 cm⁻¹.
IV. Applications in Drug Development
The utility of this compound in drug discovery stems from its role as a versatile chiral building block.[10] Its defined stereochemistry and bifunctionality allow for its incorporation into a wide range of molecular scaffolds to impart specific pharmacological properties.
As a Chiral Intermediate and Scaffold
This compound and its derivatives are employed in the synthesis of various biologically active molecules. For instance, it can be used in the synthesis of inhibitors for the house dust mite (HDM) peptidase allergen Der p 1.[11] The amino and hydroxyl groups provide convenient handles for further chemical modifications, enabling the construction of libraries of compounds for structure-activity relationship (SAR) studies.[10]
The incorporation of the (2S)-2-amino-1-hexanol moiety can influence a drug candidate's properties in several ways:
-
Enhanced Potency and Selectivity: The specific spatial arrangement of the functional groups can lead to improved binding affinity and selectivity for the target receptor or enzyme.
-
Improved Pharmacokinetic Profile: Modification of the amino or hydroxyl group can be used to tune the solubility, metabolic stability, and other pharmacokinetic parameters of a drug candidate.
-
Introduction of a Chiral Center: It serves as a reliable source of chirality, which is often a prerequisite for potent and safe therapeutic agents.
While specific blockbuster drugs containing the this compound fragment are not prominently cited, its structural motif is representative of the broader class of chiral amino alcohols that are integral to numerous pharmaceuticals, including beta-blockers and antiviral agents.[11][12]
V. Conclusion
This compound stands out as a chiral building block of significant value to the research, scientific, and drug development communities. Its well-defined stereochemistry, coupled with its versatile chemical functionality, provides a robust platform for the enantioselective synthesis of complex and biologically active molecules. The straightforward and efficient synthesis from its parent amino acid, L-norleucine, further enhances its appeal as a readily accessible chiral synthon. A thorough understanding of its chemical properties, stereochemical integrity, and spectroscopic signatures is essential for its effective utilization in the pursuit of novel and improved therapeutics. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound in the drug discovery and development pipeline is set to expand.
References
- 1. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. dl-2-Amino-1-hexanol | 16397-19-6 | Benchchem [benchchem.com]
- 4. (S)-(+)-2-Amino-1-hexanol 97 80696-29-3 [sigmaaldrich.com]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 10. nbinno.com [nbinno.com]
- 11. (S)-(+)-2-Amino-1-hexanol 97 80696-29-3 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
(2S)-2-Aminohexan-1-OL synthesis from L-norleucine
An In-depth Technical Guide to the Synthesis of (2S)-2-Aminohexan-1-OL from L-Norleucine
Abstract
This compound, also known as L-norleucinol, is a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals. Its stereochemistry is often crucial for the biological activity of the final target molecule. This technical guide provides a comprehensive overview of the direct synthesis of L-norleucinol from the readily available and optically pure α-amino acid, L-norleucine. The core of this transformation relies on the chemoselective reduction of the carboxylic acid moiety while preserving the integrity of the stereocenter at the α-carbon. This document details the primary methodologies for achieving this, focusing on reductions using Lithium Aluminum Hydride (LAH) and borane complexes. We will explore the underlying chemical principles, provide detailed, field-proven experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal synthetic route.
Introduction: Leveraging the Chiral Pool
Chiral amino alcohols are foundational synthons in asymmetric synthesis, forming the backbone of numerous therapeutic agents. The direct conversion of natural α-amino acids into their corresponding amino alcohols is one of the most efficient and reliable strategies for producing these enantiomerically pure compounds. This "chiral pool" approach leverages the high optical purity of the starting materials, which are often inexpensive and readily available from natural sources.
L-norleucine, or (2S)-2-aminohexanoic acid, is an isomer of the more common amino acid leucine and serves as an excellent starting material for L-norleucinol. Its simple, unfunctionalized n-butyl side chain makes it an ideal model substrate and a useful building block where a linear, hydrophobic moiety is required. The primary synthetic challenge lies in reducing the relatively unreactive carboxylic acid group to a primary alcohol without affecting the amine functionality or causing racemization of the chiral center.
Overall Synthetic Workflow
The conversion of L-norleucine to L-norleucinol is a direct, single-step reduction. The primary choice a researcher must make is the selection of the reducing agent, which dictates the reaction conditions, workup procedure, and safety considerations.
Caption: High-level overview of the synthetic routes from L-norleucine.
Methodology I: Lithium Aluminum Hydride (LAH) Reduction
Lithium aluminum hydride (LiAlH₄) is a potent and non-selective nucleophilic reducing agent capable of reducing a wide array of functional groups, including carboxylic acids and esters, which are resistant to milder agents like sodium borohydride (NaBH₄).[1]
Rationale and Mechanism
The reduction of a carboxylic acid with LAH is more complex than that of a ketone or aldehyde. The process begins with a rapid acid-base reaction where the acidic proton of the carboxylic acid reacts with a hydride ion to form hydrogen gas and a lithium carboxylate salt.[2][3] This initial deprotonation makes the carbonyl carbon less electrophilic. However, the powerful nature of LAH, often facilitated by the Lewis acidity of the aluminum species, enables the subsequent nucleophilic attack of hydride ions.
The reaction proceeds through an aldehyde intermediate, which is immediately reduced in situ to the primary alcohol.[3][4] It is practically impossible to isolate the aldehyde as it is more reactive than the starting carboxylic acid. An excess of LAH is required to account for the initial acid-base reaction and the two subsequent hydride transfers.
Caption: Simplified mechanism of LAH reduction of a carboxylic acid.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the reduction of α-amino acids.
Materials:
-
L-Norleucine (1.0 eq)
-
Lithium Aluminum Hydride (LAH) (≥ 2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Diethyl Ether or Dichloromethane (for extraction)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas (Nitrogen or Argon).
-
LAH Suspension: Carefully add LAH (2.5 eq) to a sufficient volume of anhydrous THF in the flask. Cool the resulting suspension to 0 °C using an ice-water bath.
-
Causality: LAH reacts violently with water; anhydrous conditions are critical. The reaction is highly exothermic, necessitating initial cooling to control the reaction rate.
-
-
Substrate Addition: Slowly and portion-wise, add L-norleucine (1.0 eq) to the stirred LAH suspension.
-
Causality: Vigorous evolution of hydrogen gas will occur. Slow addition is crucial to manage the effervescence and exotherm.
-
-
Reaction: After the addition is complete, remove the ice bath and slowly warm the mixture to room temperature. Then, heat the mixture to reflux and maintain for 16-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise with vigorous stirring:
-
'X' mL of water (where X is the mass of LAH in grams used).
-
'X' mL of 15% NaOH solution.
-
'3X' mL of water.
-
Causality: This specific workup procedure is designed to safely quench excess LAH and precipitate the aluminum salts as a granular, easily filterable solid. CAUTION: This process is highly exothermic and produces hydrogen gas.
-
-
Isolation: Allow the mixture to warm to room temperature and stir for 30 minutes. The resulting white precipitate can be removed by vacuum filtration, washing the filter cake thoroughly with several portions of THF or ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude L-norleucinol can be purified by vacuum distillation or crystallization to yield a white solid (m.p. 36-40 °C).[5]
Methodology II: Borane Reduction
Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂ or BMS), is another effective reagent for reducing carboxylic acids. It is generally considered safer to handle than LAH and exhibits excellent chemoselectivity for carboxylic acids in the presence of many other functional groups.[3]
Rationale and Mechanism
Unlike the nucleophilic LAH, borane acts as an electrophilic reducing agent. The reaction is believed to proceed via the initial formation of a triacyloxyborane intermediate, which is then reduced by subsequent equivalents of borane. The initial reaction between the carboxylic acid and borane is rapid, involving the acidic proton and releasing hydrogen gas. This selectivity is a key advantage; esters, for instance, react much more slowly with borane, allowing for the selective reduction of a carboxylic acid in the presence of an ester.
Caption: Key stages in the borane reduction of a carboxylic acid.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the borane reduction of α-amino acids.
Materials:
-
L-Norleucine (1.0 eq)
-
Borane-tetrahydrofuran complex solution (1.0 M in THF, ~2.0-3.0 eq) or Borane dimethyl sulfide complex (BMS)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl) solution (e.g., 6 M)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas.
-
Substrate Suspension: Suspend L-norleucine (1.0 eq) in anhydrous THF. Cool the mixture to 0 °C.
-
Borane Addition: Add the BH₃·THF solution dropwise via the addition funnel over 1-2 hours.
-
Causality: Slow addition is necessary to control the initial vigorous hydrogen evolution and the exothermic reaction.
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring for completion by TLC/LC-MS.
-
Quenching: Cool the reaction mixture to 0 °C. Slowly and carefully add methanol dropwise to quench the excess borane complex until gas evolution ceases.
-
Causality: Methanol reacts with borane to form trimethoxyborate and hydrogen gas. This is a safer quenching agent than water for borane.
-
-
Hydrolysis: Concentrate the mixture under reduced pressure to remove the THF and methanol. Add 6 M HCl to the residue and heat to reflux for 1 hour.
-
Causality: The acidic workup hydrolyzes the boron-oxygen intermediates to liberate the free alcohol and boric acid.
-
-
Isolation: Cool the solution and make it basic (pH > 10) by the careful addition of solid NaOH or concentrated NaOH solution. Extract the aqueous layer several times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude L-norleucinol by vacuum distillation as described in the LAH protocol.
Comparative Analysis of Reduction Methods
The choice between LAH and Borane often depends on laboratory safety protocols, scale, and the presence of other functional groups in more complex substrates.
| Parameter | Lithium Aluminum Hydride (LAH) | Borane (BH₃·THF or BMS) |
| Reactivity | Extremely high; reduces most polar functional groups. | High, but more selective. Excellent for carboxylic acids. |
| Yields | Generally very high (70-95%). | Typically high (80-95%). |
| Reaction Time | Longer reflux times often required (16-24 h). | Shorter reflux times (4-6 h). |
| Safety | Pyrophoric, reacts violently with protic solvents. Requires extreme caution and anhydrous conditions. Workup is hazardous. | Flammable and water-sensitive, but generally safer to handle than LAH. BMS has an unpleasant odor. |
| Workup | Fieser workup is effective but requires careful execution. | Quenching with methanol is straightforward. Requires acid/base workup for isolation. |
| Chemoselectivity | Low. Will reduce nearly all carbonyls and epoxides. | High. Reduces carboxylic acids faster than esters, amides, or nitriles. |
Conclusion
The synthesis of this compound from L-norleucine is a robust and efficient transformation that exemplifies the power of chiral pool synthesis. Both Lithium Aluminum Hydride and Borane complexes are highly effective reagents for this direct reduction. LAH is a powerful, albeit hazardous, choice that reliably delivers high yields. Borane offers a safer alternative with excellent chemoselectivity and often shorter reaction times, making it a preferred method in many modern laboratories. The selection of the appropriate method should be guided by a careful assessment of the available equipment, safety infrastructure, and the specific requirements of the synthetic objective. In either case, the direct reduction of L-norleucine provides a reliable and stereochemically precise route to a valuable chiral amino alcohol.
References
- 1. Video: Carboxylic Acids to Primary Alcohols: Hydride Reduction [jove.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. Specific reduction of carboxyl groups in peptides and proteins by diborane - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of 2-Aminohexan-1-ol: A Technical Guide for Drug Development and Research Professionals
An In-depth Technical Guide
Abstract
Chiral 1,2-amino alcohols are foundational structural motifs in a vast array of biologically active molecules, including pharmaceuticals and natural products.[1][2] Their utility also extends to their role as powerful chiral auxiliaries and ligands in asymmetric synthesis.[3][4][5] 2-Aminohexan-1-ol, a six-carbon vicinal amino alcohol, is a valuable building block whose stereochemistry is critical for its function in target molecules. Consequently, the development of robust and efficient methods for its enantioselective synthesis is of paramount importance to the chemical and pharmaceutical industries. This technical guide provides an in-depth analysis of the principal strategies for synthesizing enantiomerically pure (R)- and (S)-2-aminohexan-1-ol. We will explore methodologies ranging from chiral pool synthesis and catalytic asymmetric hydrogenation to asymmetric aminohydroxylation and modern biocatalytic approaches. This document is designed for researchers, chemists, and drug development professionals, offering not only detailed protocols but also the underlying mechanistic principles and comparative analyses to guide strategic synthetic planning.
Introduction: The Strategic Importance of Enantiopure 2-Aminohexan-1-ol
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. For vicinal amino alcohols like 2-aminohexan-1-ol, the specific spatial arrangement of the amino and hydroxyl groups dictates its interaction with chiral biological targets such as enzymes and receptors. One enantiomer may exhibit potent therapeutic effects while the other could be inactive or even detrimental. Therefore, access to enantiomerically pure forms of this building block is not merely an academic exercise but a critical necessity for the development of safe and effective pharmaceuticals. The synthetic challenge lies in controlling the stereochemistry at the C2 position to produce a single enantiomer in high yield and purity.
Core Strategies for Asymmetric Synthesis
The synthesis of a chiral target like 2-aminohexan-1-ol can be approached from several distinct retrosynthetic perspectives. The choice of strategy depends on factors such as the availability of starting materials, desired scale, cost considerations, and the required level of enantiopurity. The most effective and widely adopted strategies involve either transforming an existing chiral center or creating a new one with high fidelity.
Caption: Retrosynthetic approaches to chiral 2-aminohexan-1-ol.
Chiral Pool Synthesis: The Direct Reduction of L-Norleucine
The most straightforward method to obtain (S)-2-aminohexan-1-ol is by leveraging the "chiral pool"—naturally occurring, enantiomerically pure compounds. L-Norleucine, the (S)-enantiomer of 2-aminohexanoic acid, serves as an ideal and direct precursor.
3.1 Principle and Rationale This strategy relies on the simple chemical reduction of the carboxylic acid moiety of the amino acid to a primary alcohol. Since the stereocenter at the α-carbon (C2) is already established and is not affected by the reduction conditions, the high enantiopurity of the starting material is directly transferred to the product. The primary choice of reducing agent is critical; it must be powerful enough to reduce a carboxylic acid without racemizing the adjacent stereocenter. Lithium aluminum hydride (LAH) is a common and effective choice for this transformation.
3.2 Experimental Protocol: Synthesis of (S)-2-Aminohexan-1-ol from L-Norleucine
-
Setup: A dry 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is flame-dried and cooled under a stream of dry nitrogen.
-
LAH Suspension: 150 mL of anhydrous tetrahydrofuran (THF) is added to the flask, followed by the careful, portion-wise addition of lithium aluminum hydride (LAH) (e.g., 2.0 equivalents) under nitrogen at 0 °C (ice bath).
-
Substrate Addition: L-Norleucine (1.0 equivalent) is suspended in 50 mL of anhydrous THF and added dropwise to the stirred LAH suspension via the dropping funnel over 1 hour. The rate of addition is controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: The flask is cooled to 0 °C, and the reaction is cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams. This procedure (Fieser workup) is crucial for generating a granular, easily filterable precipitate of aluminum salts.
-
Workup and Isolation: The resulting white precipitate is removed by filtration through a pad of Celite, and the filter cake is washed thoroughly with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (S)-2-aminohexan-1-ol.
-
Purification: The product can be purified by vacuum distillation or recrystallization to afford the final product in high chemical and enantiomeric purity.
Catalytic Asymmetric Hydrogenation of Prochiral Ketones
Catalytic asymmetric hydrogenation is one of the most powerful and atom-economical methods for creating chiral centers.[6] For the synthesis of 2-aminohexan-1-ol, this strategy involves the enantioselective reduction of a prochiral N-protected α-amino ketone.
4.1 Principle and Rationale The core of this method is the reduction of the ketone in N-protected 2-amino-1-oxohexane. The challenge and ingenuity lie in the catalyst, which is typically a transition metal (like Ruthenium, Rhodium, or Cobalt) complexed with a chiral ligand.[7][8][9] The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the carbonyl group preferentially, thereby inducing high enantioselectivity. Asymmetric Transfer Hydrogenation (ATH) is a particularly practical variant that uses a hydrogen source like formic acid/triethylamine or isopropanol, avoiding the need for high-pressure hydrogen gas.[10][11] The choice of the nitrogen protecting group (e.g., Boc, Cbz, Ts) is crucial as it can influence both the reactivity and the stereochemical outcome.[11]
Caption: Generalized catalytic cycle for Asymmetric Transfer Hydrogenation.
4.2 Data Presentation: Performance of Catalytic Systems
| Catalyst System | Precursor | H Source | Yield (%) | ee (%) | Reference |
| [RuCl(p-cymene)((R,R)-TsDPEN)] | N-Boc-2-amino-1-phenyl-ethanone | HCOOH/NEt₃ | >95 | >99 | [11] |
| Co-bisphosphine complex | 2-Amino-1-phenylethanone·HCl | H₂ (gas) | 99 | 99 | [7][8] |
| [Rh(Cp*)Cl₂]₂ / (R,R)-Ts-DPEN | N-Ts-2-amino-1-phenyl-ethanone | HCOOH/NEt₃ | 96 | 98 | [12] |
| Note: Data for analogous aryl ketone substrates are presented to illustrate catalyst efficacy. Performance with aliphatic substrates like the 2-aminohexan-1-ol precursor is expected to be high but may require specific optimization. |
4.3 Experimental Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation
-
Precursor Synthesis: Synthesize N-Boc-2-amino-1-oxohexane from N-Boc-L-norleucine using standard peptide coupling conditions followed by oxidation, or via other established routes.[13]
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon), add the Ruthenium catalyst, such as [RuCl₂(p-cymene)]₂, and the chiral ligand, (1S,2S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), in a 1:2 molar ratio. Add degassed solvent (e.g., dichloromethane) and stir for 30 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate flask, dissolve the N-Boc-2-amino-1-oxohexane substrate (1.0 equivalent) in the chosen solvent (e.g., acetonitrile).
-
Hydrogenation: Add the pre-formed catalyst solution (e.g., 0.5 mol%) to the substrate solution. Then, add the hydrogen source, a 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃), and warm the mixture to the optimal temperature (e.g., 28-40 °C).
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification & Deprotection: Purify the resulting N-Boc protected amino alcohol by flash column chromatography. The Boc protecting group can then be removed under acidic conditions (e.g., trifluoroacetic acid in CH₂Cl₂) to yield the final product.
Asymmetric Aminohydroxylation of Hex-1-ene
The Sharpless Asymmetric Aminohydroxylation (AA) is a landmark reaction that allows for the direct, one-step conversion of an alkene into a vicinal amino alcohol.[14][15] This method constructs both the C-O and C-N bonds stereoselectively across the double bond of hex-1-ene.
5.1 Principle and Rationale The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) to perform a syn-addition across the alkene.[16] Chirality is induced by a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD). The nitrogen atom is delivered from a stoichiometric nitrogen source, such as a chloramine salt (e.g., Chloramine-T).[14] The choice of ligand dictates which enantiomer is formed; for example, (DHQ)₂-PHAL and (DHQD)₂-PHAL ligands generally deliver opposite enantiomers. A key challenge with terminal alkenes like hex-1-ene is regioselectivity—the nitrogen can add to either C1 or C2. This can often be influenced by the choice of nitrogen source and ligand.[14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rhodium-catalyzed one-pot tandem reductive amination/asymmetric transfer hydrogenation of quinoxaline-2-carbaldehydes and anilines for the efficient synthesis of chiral vicinal diamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 14. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 15. Sharpless oxyamination - Wikipedia [en.wikipedia.org]
- 16. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of (2S)-2-Aminohexan-1-ol Derivatives: A Technical Guide for Drug Discovery
Abstract
(2S)-2-Aminohexan-1-ol, a chiral amino alcohol derived from the non-proteinogenic amino acid L-norleucine, represents a valuable scaffold in medicinal chemistry. Its structural similarity to sphingoid bases and other biologically active amino alcohols suggests a broad therapeutic potential for its derivatives. This technical guide provides an in-depth exploration of the synthesis, potential biological activities, and mechanistic underpinnings of this compound derivatives. We will delve into their prospective applications as anticancer, antimicrobial, and neuroprotective agents, supported by detailed experimental protocols and structure-activity relationship (SAR) insights gleaned from analogous chemical classes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
Introduction: The this compound Scaffold
Chiral 1,2-amino alcohols are privileged structures in drug discovery, forming the backbone of numerous natural products and synthetic pharmaceuticals. The specific stereochemistry and the presence of both an amino and a hydroxyl group provide key interaction points with biological targets. This compound, also known as L-norleucinol, is a lipophilic amino alcohol that presents an intriguing starting point for the development of new chemical entities.
Its structural resemblance to sphingosine, the backbone of sphingolipids, is particularly noteworthy.[1][2] Sphingolipids are not only structural components of cell membranes but also critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] This structural mimicry suggests that derivatives of this compound could potentially modulate sphingolipid metabolism and associated signaling pathways, opening avenues for therapeutic intervention in diseases characterized by dysregulated sphingolipid homeostasis, such as cancer.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically starts with the readily available chiral precursor, L-norleucine. The primary amino and hydroxyl groups offer versatile handles for chemical modification, allowing for the generation of diverse compound libraries.
General Synthesis Workflow
A common strategy involves the reduction of the carboxylic acid of L-norleucine to the corresponding alcohol, followed by functionalization of the amino group. N-acylation is a frequently employed method to introduce a wide range of substituents, thereby modulating the lipophilicity, steric bulk, and electronic properties of the final compound.
Figure 1: General synthesis workflow for N-acyl-(2S)-2-aminohexan-1-ol derivatives.
Detailed Protocol: N-Acylation of this compound
This protocol describes a general method for the N-acylation of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, lauroyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-acyl-(2S)-2-aminohexan-1-ol derivative.
Potential Biological Activities and Mechanisms of Action
Based on the biological activities of structurally related amino alcohols, derivatives of this compound are hypothesized to exhibit a range of therapeutic effects.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of long-chain amino alcohol derivatives against various cancer cell lines.[3] The lipophilic nature of these compounds facilitates their interaction with cellular membranes and intracellular targets.
Hypothesized Mechanisms of Action:
-
Modulation of Sphingolipid Metabolism: As structural analogs of sphingoid bases, these derivatives may interfere with key enzymes in the sphingolipid metabolic pathway, such as ceramide synthase or sphingosine kinase, leading to the accumulation of pro-apoptotic ceramides or the depletion of pro-survival sphingosine-1-phosphate (S1P).[1][2]
-
Induction of Apoptosis: N-acyl derivatives of amino alcohols have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This can involve the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and modulation of Bcl-2 family proteins.
-
Cell Cycle Arrest: These compounds may also induce cell cycle arrest at various checkpoints (e.g., G1/S or G2/M), thereby inhibiting cancer cell proliferation.[4]
-
Inhibition of Signaling Pathways: Lipophilic amino alcohols have been reported to inhibit pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[5][6][7][]
Figure 2: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.
Antimicrobial and Antifungal Activity
The amphiphilic nature of N-acyl-(2S)-2-aminohexan-1-ol derivatives, with a polar head group and a lipophilic tail, suggests potential antimicrobial and antifungal properties.[9][10][11] These compounds may act as membrane-disrupting agents, similar to some antimicrobial peptides.
Hypothesized Mechanisms of Action:
-
Membrane Disruption: The lipophilic tails can insert into the microbial cell membrane, disrupting its integrity and leading to leakage of cellular contents and cell death.
-
Enzyme Inhibition: These derivatives could inhibit essential microbial enzymes. For instance, in fungi, they might interfere with ergosterol biosynthesis, a common target for antifungal drugs.[12][13][14][15]
Neuroprotective Activity
Some long-chain amino alcohols and their derivatives have demonstrated neuroprotective effects in various models of neuronal injury.[16][17] This activity is often attributed to their antioxidant and anti-inflammatory properties.
Hypothesized Mechanisms of Action:
-
Antioxidant Effects: The compounds may scavenge reactive oxygen species (ROS) or upregulate endogenous antioxidant enzymes, thereby protecting neurons from oxidative stress-induced damage.[18][19][20][21]
-
Anti-inflammatory Effects: They might suppress the production of pro-inflammatory cytokines and mediators in the central nervous system, reducing neuroinflammation.
Experimental Protocols
The following protocols provide a framework for evaluating the potential biological activities of novel this compound derivatives.
Anticancer Activity: Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[22]
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Add the standardized microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[23]
Neuroprotective Activity: Oxidative Stress Assay (DCFDA Assay)
Objective: To assess the ability of a test compound to mitigate intracellular reactive oxygen species (ROS) production in neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Culture medium
-
Test compound
-
Oxidative stress inducer (e.g., H₂O₂)
-
2',7'-Dichlorofluorescin diacetate (DCFDA)
-
96-well black-walled plates
-
Fluorescence microplate reader
Procedure:
-
Seed neuronal cells in a 96-well black-walled plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Load the cells with DCFDA (e.g., 10 µM) for 30 minutes.
-
Wash the cells with PBS.
-
Induce oxidative stress by adding H₂O₂.
-
Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) over time.
-
A reduction in fluorescence intensity in the presence of the test compound indicates a decrease in intracellular ROS.
Data Presentation: Comparative Biological Activity
The following tables provide examples of how to present quantitative data for novel this compound derivatives, drawing on data from structurally related compounds found in the literature.
Table 1: Anticancer Activity of Representative Amino Alcohol Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| N-Benzoyl-β-amino alcohol | HeLa | 5.6 | [3] |
| N-Lauroyl-β-amino alcohol | MCF-7 | 12.3 | [3] |
| Derivative X | MCF-7 | Experimental Data | |
| Derivative Y | HeLa | Experimental Data |
Table 2: Antimicrobial/Antifungal Activity of Representative Amino Alcohol Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Bile acid amide of a chiral amino alcohol | Cryptococcus neoformans | 1.56 | [9] |
| N-Dodecanoyl-L-alaninol | Staphylococcus aureus | 8 | [11] |
| Derivative Z | Candida albicans | Experimental Data |
Structure-Activity Relationship (SAR) and Future Directions
While specific SAR studies on this compound derivatives are limited, general trends can be extrapolated from the broader class of N-substituted amino alcohols.[24]
-
N-Acyl Chain Length: The length and nature of the N-acyl chain are critical for biological activity. Lipophilicity plays a key role in membrane interactions, with an optimal chain length often observed for a particular activity.
-
Aromatic vs. Aliphatic Substituents: The presence of aromatic rings on the N-acyl group can introduce opportunities for π-π stacking and other interactions with biological targets, often leading to enhanced potency.
-
Stereochemistry: The (2S) configuration, derived from the natural L-amino acid, is often crucial for specific target recognition and biological activity.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with diverse N-substituents. Elucidating their precise mechanisms of action, particularly their effects on sphingolipid metabolism and key signaling pathways, will be essential for their development as potential therapeutic agents.
References
- 1. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A new lipophilic amino alcohol, chemically similar to compound FTY720, attenuates the pathogenesis of experimental autoimmune encephalomyelitis by PI3K/Akt pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. Bile acid amides derived from chiral amino alcohols: novel antimicrobials and antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reelmind.ai [reelmind.ai]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Oxidative Stress Assays | Reactive Oxygen Species Detection [worldwide.promega.com]
- 20. Oxidative Stress Assays | R.E.D Labs [redlabs.com]
- 21. Oxidativer Stress-Testkits Clinisciences [clinisciences.com]
- 22. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: (2S)-2-Aminohexan-1-ol as a Chiral Auxiliary in Diastereoselective Aldol Reactions
Introduction: The Critical Role of Chiral Auxiliaries in Modern Synthesis
In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental necessity. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, with different stereoisomers often exhibiting vastly different therapeutic or toxicological profiles. The aldol reaction, a powerful tool for carbon-carbon bond formation, creates up to two new stereocenters. Consequently, directing the stereochemical outcome of this reaction is of paramount importance.
Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a robust and reliable strategy to command stereoselectivity.[1] These chiral molecules are temporarily incorporated into a substrate, steer the stereochemical course of a reaction, and are subsequently cleaved to reveal the desired enantiomerically enriched product. Among the most successful and widely utilized chiral auxiliaries are the oxazolidinones, popularized by David A. Evans.[1] Typically derived from readily available chiral amino acids, these auxiliaries provide a rigid scaffold that effectively shields one face of a prochiral enolate, leading to highly diastereoselective transformations.
This document provides a comprehensive guide to the application of (2S)-2-aminohexan-1-ol, a non-amino acid-derived chiral amino alcohol, as a chiral auxiliary in the context of the boron-mediated Evans-type aldol reaction. While classic Evans auxiliaries are derived from amino acids like valine or phenylalanine, the exploration of simpler, acyclic amino alcohols like this compound offers a valuable alternative, potentially influencing solubility, cost, and cleavage characteristics. We will detail the underlying principles, provide step-by-step protocols for auxiliary attachment, the diastereoselective aldol reaction, and auxiliary cleavage, and discuss the key parameters that ensure a successful and highly stereoselective outcome.
Principle of Stereoselection: The Zimmerman-Traxler Model in Action
The remarkable stereocontrol exerted by oxazolidinone auxiliaries in aldol reactions is rationalized by the Zimmerman-Traxler transition state model. The process begins with the formation of a specific enolate geometry, followed by a highly organized, chair-like six-membered transition state.
-
Formation of the (Z)-Enolate: The N-acyloxazolidinone, derived from this compound, is treated with a soft Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered amine base, such as diisopropylethylamine (DIPEA). This combination selectively generates the (Z)-enolate. The boron atom coordinates to the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, pre-organizing the molecule for deprotonation.
-
Chelated Transition State: The resulting boron enolate is a rigid structure. When an aldehyde is introduced, it coordinates to the boron atom, leading to a highly ordered, six-membered chair-like transition state.
-
Facial Selectivity: The key to diastereoselectivity lies in the steric influence of the substituent at the C4 position of the oxazolidinone ring—in this case, the n-butyl group derived from the aminohexanol backbone. To minimize steric clashes, this butyl group orients itself to block one face of the planar (Z)-enolate. Consequently, the aldehyde's R-group is forced to adopt a pseudo-equatorial position in the chair transition state to avoid unfavorable 1,3-diaxial interactions. This directs the aldehyde to approach from the less hindered face of the enolate, thereby dictating the absolute configuration of the two newly formed stereocenters. The result is a strong preference for the syn-aldol adduct.
Below is a visualization of the proposed transition state that leads to the major syn-diastereomer.
References
Application Notes & Protocols: Diastereoselective Alkylation Using (2S)-2-Aminohexan-1-ol Derivatives for Asymmetric Synthesis
Introduction: The Imperative of Chirality in Modern Chemistry
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, agrochemistry, and materials science. Chiral molecules often exhibit profoundly different biological activities, making stereochemical control a critical parameter in the synthesis of active pharmaceutical ingredients.[1] Among the most robust strategies for achieving such control is the use of chiral auxiliaries. This approach involves the temporary attachment of a chiral molecule to an achiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.
This guide focuses on the application of (2S)-2-aminohexan-1-ol, a readily available chiral amino alcohol, as a precursor for a powerful class of chiral auxiliaries. By converting it into an oxazolidinone scaffold, we can leverage its inherent chirality to direct the α-alkylation of carbonyl compounds, providing reliable access to a wide range of valuable, enantiomerically enriched α-substituted carboxylic acids and their derivatives.
Principle of the Reaction: A Three-Act Play in Stereocontrol
The overall strategy is a well-orchestrated, three-step sequence: auxiliary attachment, diastereoselective alkylation, and auxiliary cleavage. The success of the entire process hinges on the second step, where the stereochemistry is installed with high fidelity.
The Mechanism of Stereochemical Induction
The remarkable diastereoselectivity of this reaction is rooted in the formation of a rigid, chelated lithium enolate intermediate.[2][3] The process can be broken down as follows:
-
N-Acylation: The chiral oxazolidinone, derived from this compound, is first acylated with a desired acyl group (e.g., propionyl chloride) to form the N-acyl oxazolidinone substrate.
-
Enolate Formation: Upon treatment with a strong, sterically hindered base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at low temperatures (-78 °C), the substrate is deprotonated at the α-carbon.[4][5] The lithium cation coordinates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, forming a rigid, planar (Z)-enolate.[2]
-
Directed Alkylation: The n-butyl group at the C4 position of the oxazolidinone acts as a powerful steric director. It effectively blocks one face of the planar enolate (the si-face), forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less hindered opposite face (re-face).[6] This controlled trajectory ensures the predictable formation of one specific diastereomer.
The following diagram illustrates this key mechanistic principle.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ethz.ch [ethz.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application of (2S)-2-Aminohexan-1-OL in Asymmetric Diels-Alder Reactions: An Application & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition for the stereocontrolled synthesis of six-membered rings. Achieving high levels of enantioselectivity is critical for its application in the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. Chiral auxiliaries, temporarily incorporated into the dienophile, offer a robust and predictable method for directing the stereochemical outcome of the reaction. This guide details the application of chiral auxiliaries derived from simple acyclic amino alcohols, with a specific focus on the prospective use of (2S)-2-aminohexan-1-ol. While direct literature for this specific auxiliary in Diels-Alder reactions is not extensively documented, this note provides a comprehensive framework based on well-established principles and protocols for analogous systems. We will cover the synthesis of the chiral dienophile, a detailed protocol for the Lewis acid-catalyzed asymmetric Diels-Alder reaction, the mechanistic basis for stereocontrol, and the subsequent cleavage of the auxiliary.
Introduction: The Role of Chiral Auxiliaries
The asymmetric Diels-Alder reaction is a cornerstone of modern organic synthesis, allowing for the creation of up to four stereocenters in a single, convergent step. A common and effective strategy to induce enantioselectivity is the use of a chiral auxiliary.[1] This involves covalently attaching a chiral molecule to the dienophile, which then biases the approach of the diene to one of the two prochiral faces of the dienophile.
Amino alcohols are a particularly valuable class of compounds for creating chiral auxiliaries due to their ready availability in enantiopure form and their ability to form rigid, chelated structures with Lewis acids. One of the most successful applications of amino alcohol-derived auxiliaries is in the form of N-acyl oxazolidinones, famously developed by David Evans.[2] These auxiliaries provide a predictable and highly effective means of stereocontrol in a variety of transformations, including Diels-Alder reactions.
This guide will focus on the use of this compound, a simple, acyclic chiral amino alcohol, as a precursor to a chiral auxiliary for asymmetric Diels-Alder reactions. The principles and protocols described herein are based on the extensive body of work on similar chiral auxiliaries and are intended to provide a robust starting point for researchers.
Preparation of the Chiral Dienophile
To be an effective controller of stereochemistry, the chiral auxiliary must be incorporated into the dienophile in a way that allows it to exert maximum steric influence. A common and highly effective method is to first form an oxazolidinone from the amino alcohol, and then acylate the nitrogen with an α,β-unsaturated acyl group. This creates a chiral N-acyl oxazolidinone, a powerful dienophile for asymmetric Diels-Alder reactions.
Protocol 1: Synthesis of (S)-4-Butyl-3-acryloyl-1,3-oxazolidin-2-one
This two-step protocol first describes the formation of the oxazolidinone from this compound, followed by N-acylation.
Step A: Synthesis of (S)-4-Butyl-1,3-oxazolidin-2-one
-
Materials:
-
This compound
-
Diethyl carbonate or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole)
-
A suitable base (e.g., potassium carbonate)
-
A high-boiling point solvent (e.g., toluene)
-
-
Procedure:
-
To a solution of this compound in toluene, add an excess of diethyl carbonate and a catalytic amount of potassium carbonate.
-
Heat the mixture to reflux, equipped with a Dean-Stark apparatus to remove the ethanol byproduct.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can often be used directly in the next step or purified by silica gel chromatography.
-
Step B: N-Acylation to form (S)-4-Butyl-3-acryloyl-1,3-oxazolidin-2-one [2]
-
Materials:
-
(S)-4-Butyl-1,3-oxazolidin-2-one
-
Acryloyl chloride
-
A suitable base (e.g., triethylamine or n-butyllithium)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))
-
-
Procedure:
-
Dissolve (S)-4-butyl-1,3-oxazolidin-2-one in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of n-butyllithium in hexanes to the reaction mixture. Stir for 15-30 minutes at -78 °C.
-
Slowly add acryloyl chloride to the reaction mixture and continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the desired chiral dienophile.
-
Caption: Synthesis of the chiral dienophile from this compound.
Asymmetric Diels-Alder Reaction
With the chiral dienophile in hand, the next step is the Lewis acid-catalyzed cycloaddition with a suitable diene. The choice of Lewis acid can significantly impact both the rate and the stereoselectivity of the reaction.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with Cyclopentadiene
-
Materials:
-
(S)-4-Butyl-3-acryloyl-1,3-oxazolidin-2-one
-
Cyclopentadiene (freshly cracked)
-
Lewis Acid (e.g., diethylaluminum chloride (Et₂AlCl), titanium tetrachloride (TiCl₄), or tin tetrachloride (SnCl₄))
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the chiral dienophile in anhydrous DCM under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add the Lewis acid (e.g., a 1.0 M solution of Et₂AlCl in hexanes) to the reaction mixture and stir for 15-30 minutes.
-
Add freshly cracked cyclopentadiene to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrates and Lewis acid used.
-
Upon completion, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis. The product can be purified by silica gel chromatography.
-
Representative Data for Analogous Systems
The following table summarizes typical results for Diels-Alder reactions using N-acyl oxazolidinone auxiliaries derived from other amino alcohols, which can serve as a benchmark for reactions with the (S)-4-butyl-1,3-oxazolidin-2-one system.
| Chiral Auxiliary Source | Diene | Lewis Acid | Temp (°C) | Yield (%) | d.r. (endo:exo) | Reference |
| (S)-Valinol | Cyclopentadiene | TiCl₄ | -78 | 91 | >99:1 | [3] |
| (S)-Phenylalaninol | Cyclopentadiene | Et₂AlCl | -78 | 85 | 95:5 | [3] |
| (1S,2R)-Norephedrine | 1,3-Butadiene | Et₂AlCl | -78 | 78 | 91:9 | [3] |
Mechanism and Stereocontrol
The high degree of stereocontrol exerted by N-acyl oxazolidinone auxiliaries is attributed to the formation of a rigid, chelated complex with the Lewis acid.[4] The Lewis acid coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, forming a five-membered chelate.
This chelation forces the acyl group into a syn-planar conformation relative to the oxazolidinone ring. In this conformation, the substituent at the C4 position of the oxazolidinone (the butyl group in our case) effectively blocks one face of the dienophile. Consequently, the diene is forced to approach from the less sterically hindered face, leading to a high degree of facial selectivity.
Caption: Proposed chelation model for stereocontrol in the Diels-Alder reaction.
Cleavage and Recovery of the Auxiliary
A key advantage of using a chiral auxiliary is that it can be removed after the desired transformation and often recovered for reuse.[2] The N-acyl oxazolidinone can be cleaved under various conditions to yield different functional groups.
Protocol 3: Hydrolytic Cleavage to the Carboxylic Acid[6][7]
-
Materials:
-
Diels-Alder adduct
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Tetrahydrofuran (THF) and water
-
-
Procedure:
-
Dissolve the Diels-Alder adduct in a mixture of THF and water (e.g., 3:1 v/v) and cool the solution to 0 °C.
-
Add an aqueous solution of hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.
-
Stir the reaction at 0 °C for several hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture with dilute HCl and extract the product carboxylic acid with an organic solvent.
-
The aqueous layer can be basified and extracted to recover the this compound auxiliary.
-
Conclusion
While direct literature precedents for the use of this compound in asymmetric Diels-Alder reactions are limited, the principles governing the application of chiral amino alcohol-derived auxiliaries are well-established. By converting it into an N-acyl oxazolidinone, this compound can be employed as an effective chiral controller in Lewis acid-catalyzed Diels-Alder reactions. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the potential of this and other simple, acyclic amino alcohols in asymmetric synthesis.
References
Application Notes & Protocols: (2S)-2-Aminohexan-1-OL as a Versatile Chiral Precursor for the Synthesis of Enantioenriched Amines
Introduction: The Strategic Value of (2S)-2-Aminohexan-1-OL
Chiral amines are indispensable structural motifs, forming the backbone of approximately 45% of small-molecule pharmaceuticals and a vast array of agrochemicals and fine chemicals.[1] Their synthesis in an enantiomerically pure form is a cornerstone of modern organic chemistry. The chiral pool, a collection of readily available, enantiopure natural products, offers an efficient starting point for complex asymmetric syntheses.[2] this compound, also known as L-Norleucinol, is a prime example of a versatile building block derived from the non-proteinogenic amino acid L-norleucine. Its bifunctional nature, possessing both a primary amine and a primary alcohol at a stereogenic center, allows it to be strategically employed in two dominant paradigms of asymmetric synthesis: as a covalently-bound chiral auxiliary and as a precursor to sophisticated chiral ligands for metal-catalyzed reactions.[3][4]
This guide provides an in-depth exploration of these two strategic applications, complete with detailed, field-proven protocols designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving high levels of stereocontrol.
Physicochemical Properties and Handling
This compound is a stable, crystalline solid at room temperature. Proper handling and storage are essential to maintain its chemical and enantiomeric integrity.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 80696-29-3 | [5] |
| Molecular Formula | C₆H₁₅NO | [5] |
| Molecular Weight | 117.19 g/mol | [6] |
| Appearance | White to off-white crystalline solid | N/A |
| Purity | Typically ≥95% | [5] |
| Storage | Store at 0-8 °C under an inert atmosphere | [7] |
Core Synthetic Strategy I: this compound as a Recoverable Chiral Auxiliary
The use of a chiral auxiliary is a robust and reliable method for inducing stereoselectivity.[8] The auxiliary is temporarily attached to a prochiral substrate, directs a diastereoselective bond formation, and is subsequently cleaved, often allowing for its recovery and reuse. The 1,2-amino alcohol functionality of this compound is ideal for forming a rigid oxazolidinone ring structure, which provides a predictable steric environment for subsequent reactions.[9][10]
Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: General workflow for using this compound as a chiral auxiliary.
Protocol 1: Synthesis of (4S)-4-Butyl-1,3-oxazolidin-2-one
This protocol details the formation of the core oxazolidinone ring, which serves as the chiral scaffold.
Materials:
-
This compound
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add this compound (1.0 eq), diethyl carbonate (2.0 eq), and a catalytic amount of K₂CO₃ (0.1 eq).
-
Add sufficient anhydrous toluene to suspend the reagents.
-
Heat the mixture to reflux (approx. 110-120 °C). Ethanol, a byproduct of the reaction, will be collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting amino alcohol is consumed (typically 12-18 hours).
-
Cool the reaction mixture to room temperature and filter to remove K₂CO₃.
-
Concentrate the filtrate under reduced pressure to yield the crude oxazolidinone.
-
Purify the product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) or recrystallization to afford (4S)-4-butyl-1,3-oxazolidin-2-one as a white solid.
Scientist's Note: The use of a Dean-Stark trap is critical for driving the equilibrium towards the product by removing the ethanol byproduct. Diethyl carbonate is a safer, less hazardous alternative to phosgene or its derivatives for this cyclization.
Protocol 2: Asymmetric Alkylation of an N-Propionyl Oxazolidinone Auxiliary
This protocol demonstrates the power of the auxiliary to direct the formation of a new stereocenter with high diastereoselectivity.
Materials:
-
(4S)-4-Butyl-1,3-oxazolidin-2-one (from Protocol 1)
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Lithium diisopropylamide (LDA), freshly prepared or commercial solution
-
Benzyl bromide (BnBr)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
N-Acylation:
-
Dissolve the oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere.
-
Slowly add n-BuLi (1.05 eq) and stir for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise and allow the mixture to warm slowly to 0 °C over 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography to obtain the N-propionyl derivative.
-
-
Diastereoselective Alkylation:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under argon.
-
Add LDA (1.1 eq) dropwise. The solution should turn yellow, indicating enolate formation. Stir for 30-45 minutes.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature, then extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
The diastereomeric ratio (d.r.) can be determined from the crude ¹H NMR spectrum. Purify by flash column chromatography.
-
Scientist's Note: LDA is a strong, non-nucleophilic base that ensures rapid and complete deprotonation to form the lithium enolate. The chelation of the lithium cation between the enolate oxygen and the ring carbonyl oxygen forces the butyl group of the auxiliary to block one face of the enolate, directing the incoming electrophile (benzyl bromide) to the opposite face, thus ensuring high diastereoselectivity.
Protocol 3: Auxiliary Cleavage to yield (R)-2-Methyl-3-phenylpropanoic acid
This final step liberates the chiral product and allows for the recovery of the valuable auxiliary.
Materials:
-
Alkylated N-propionyl oxazolidinone (from Protocol 2)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether
Procedure:
-
Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.
-
Add hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Extract the aqueous layer with diethyl ether (3x) to recover the this compound auxiliary. The combined organic layers can be dried and concentrated.
-
Acidify the aqueous layer to pH 1-2 with 1M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Dry the combined ethyl acetate layers over MgSO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid. The enantiomeric excess (e.e.) can be determined by conversion to a methyl ester followed by chiral GC or HPLC analysis.
Core Synthetic Strategy II: Precursor to Chiral Bisoxazoline (BOX) Ligands
This compound is an excellent starting material for C₂-symmetric bisoxazoline (BOX) ligands. These ligands coordinate with various transition metals (e.g., Cu, Fe, Ru) to form powerful catalysts for a wide range of enantioselective transformations, including the synthesis of chiral amines via additions to imines.[4][11]
Workflow for BOX Ligand Synthesis and Catalytic Application
Caption: Logical flow for the synthesis of a BOX ligand and its use in catalysis.
Protocol 4: Synthesis of (S,S)-2,2'-Methylenebis(4-butyl-4,5-dihydrooxazole)
This protocol describes a common method for constructing the BOX ligand scaffold.
Materials:
-
This compound
-
Malononitrile
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
Chlorobenzene
Procedure:
-
Combine this compound (2.0 eq), malononitrile (1.0 eq), and Zn(OAc)₂·2H₂O (0.1 eq) in chlorobenzene.
-
Heat the mixture to reflux (approx. 130 °C) with vigorous stirring under an argon atmosphere.
-
Monitor the reaction for the evolution of ammonia and the consumption of starting materials (typically 24-48 hours).
-
Cool the reaction to room temperature and filter off any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent streaking) to yield the pure BOX ligand.
Scientist's Note: Zinc acetate acts as a mild Lewis acid catalyst to promote the condensation and subsequent cyclization/dehydration steps. The C₂-symmetry of the resulting ligand is crucial for creating a well-defined and predictable chiral environment around the metal center in the subsequent catalytic step.
Protocol 5: Cu(I)-BOX Catalyzed Enantioselective Allylation of an Imine
This protocol illustrates the application of the synthesized ligand in a catalytic reaction to produce a valuable chiral homoallylic amine.[11]
Materials:
-
(S,S)-BOX ligand (from Protocol 4)
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·½C₇H₈)
-
N-Benzylidene-aniline (imine substrate)
-
Allyltributyltin (nucleophile)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a flame-dried Schlenk flask under argon, dissolve the BOX ligand (0.11 eq) in anhydrous DCM.
-
Add CuOTf·½C₇H₈ (0.10 eq) and stir the mixture at room temperature for 1 hour to pre-form the catalyst complex.
-
Cool the solution to -20 °C.
-
Add the N-benzylidene-aniline (1.0 eq) followed by the dropwise addition of allyltributyltin (1.5 eq).
-
Stir the reaction at -20 °C and monitor its progress by TLC (typically 12-24 hours).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with DCM, dry the organic layer over MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the chiral homoallylic amine.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.
Summary of Expected Outcomes
The following table summarizes typical results achievable with the protocols described, demonstrating the effectiveness of this compound in asymmetric synthesis.
| Protocol | Target Product | Metric | Expected Result |
| Protocol 2 | Alkylated Oxazolidinone | Diastereomeric Ratio (d.r.) | >95:5 |
| Protocol 3 | Chiral Carboxylic Acid | Enantiomeric Excess (e.e.) | >90% |
| Protocol 5 | Chiral Homoallylic Amine | Enantiomeric Excess (e.e.) | 85-97% |
Conclusion
This compound stands out as a highly effective and versatile chiral building block for the synthesis of enantioenriched amines. Its utility as a robust and recoverable chiral auxiliary provides a reliable pathway for constructing stereocenters with high diastereoselectivity. Furthermore, its role as a precursor to C₂-symmetric BOX ligands opens the door to a wide array of powerful catalytic enantioselective transformations. The protocols detailed herein offer a practical and scientifically grounded framework for leveraging this valuable chiral pool starting material in both academic research and industrial drug development.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ideals.illinois.edu [ideals.illinois.edu]
- 5. (S)-2-Amino-1-hexanol 95% | CAS: 80696-29-3 | AChemBlock [achemblock.com]
- 6. (2R)-2-aminohexan-1-ol | C6H15NO | CID 6994402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simple Organic Molecules as Catalysts for Enantioselective Synthesis of Amines and Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of (2S)-2-Aminohexan-1-OL: A Guide to Protecting Group Strategies
Abstract
(2S)-2-Aminohexan-1-OL is a valuable chiral building block in the synthesis of a variety of pharmacologically active molecules and complex organic structures. Its bifunctional nature, possessing both a primary amine and a primary alcohol, necessitates a carefully considered protecting group strategy to achieve selective transformations at either terminus. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of orthogonal protecting group strategies for this compound. We will explore the rationale behind the selection of common protecting groups, provide detailed, field-proven protocols for their installation and removal, and present a framework for designing robust synthetic routes.
The Synthetic Challenge: Chemoselectivity in Bifunctional Molecules
The synthetic utility of this compound is directly tied to the ability to selectively functionalize either the amino or the hydroxyl group. Unchecked, the nucleophilic and basic nature of the amine can interfere with reactions targeting the alcohol, and vice-versa.[1][2] Protecting groups serve as temporary masks, rendering one functional group inert while transformations are carried out on the other.[1][3] The ideal protecting group strategy hinges on the principle of orthogonality , wherein each protecting group can be removed under a specific set of conditions that do not affect the other.[3][4] This allows for the sequential deprotection and functionalization of the molecule, a cornerstone of modern organic synthesis.[1][3]
This guide will focus on four widely employed protecting groups, selected for their reliability, distinct deprotection conditions, and extensive documentation in the chemical literature:
-
For the Amine:
-
tert-Butoxycarbonyl (Boc)
-
Benzyloxycarbonyl (Cbz)
-
-
For the Alcohol:
-
tert-Butyldimethylsilyl (TBDMS)
-
Trityl (Tr)
-
Orthogonal Protection: A Strategic Overview
The successful synthesis of derivatives of this compound relies on the judicious pairing of amine and alcohol protecting groups. The following diagram illustrates the concept of orthogonal protection, showcasing the distinct deprotection pathways for our chosen protecting groups.
Caption: Orthogonal protecting group strategies for this compound.
Amine Protection Strategies
Due to the higher nucleophilicity of the amine compared to the alcohol, protection of the amino group is typically the first step in the synthetic sequence.[2]
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups due to its ease of introduction and its stability to a wide range of reaction conditions, including basic and nucleophilic reagents.[5][6] Its removal is typically achieved under acidic conditions.[7][8][9]
3.1.1. Protocol for Boc Protection
This protocol describes a general procedure for the N-Boc protection of this compound.
| Parameter | Value | Notes |
| Reagents | This compound, Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.), Triethylamine (TEA) (1.2 eq.) | TEA acts as a base to neutralize the in situ generated acid. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Ensure the solvent is anhydrous. |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C and then allowed to warm to room temperature. |
| Reaction Time | 2-4 hours | Monitor by Thin Layer Chromatography (TLC). |
| Work-up | Aqueous extraction | Wash with saturated NaHCO₃ solution and brine.[5] |
| Purification | Column chromatography on silica gel | If necessary. |
Detailed Steps:
-
Dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq.) followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.[5]
-
Purify by column chromatography if required.
3.1.2. Protocol for Boc Deprotection
The Boc group is readily cleaved under acidic conditions.[7][10]
| Parameter | Value | Notes |
| Reagents | N-Boc-(2S)-2-Aminohexan-1-OL, Trifluoroacetic acid (TFA) or 4M HCl in Dioxane | TFA is a common choice for efficient deprotection.[7] |
| Solvent | Dichloromethane (DCM) | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 30-60 minutes | Monitor by TLC. |
| Work-up | Evaporation and precipitation | The product is often obtained as the corresponding amine salt.[7] |
Detailed Steps:
-
Dissolve the N-Boc protected amino alcohol in DCM at 0 °C.
-
Add an excess of TFA (typically 20-50% v/v) or 4M HCl in dioxane.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo to remove the excess acid and solvent.[7]
-
The resulting amine salt can often be precipitated by the addition of a non-polar solvent like diethyl ether.[7]
Benzyloxycarbonyl (Cbz) Group
The Cbz group is another cornerstone of amine protection, particularly in peptide synthesis.[11][12] It is stable to both acidic and basic conditions, making it orthogonal to the Boc group.[13] The primary method for Cbz deprotection is catalytic hydrogenolysis.[11][12][14]
3.2.1. Protocol for Cbz Protection
The most common method for introducing the Cbz group is through reaction with benzyl chloroformate (Cbz-Cl) under basic conditions.[11][12]
| Parameter | Value | Notes |
| Reagents | This compound, Benzyl chloroformate (Cbz-Cl) (1.1 eq.), Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) | An aqueous basic solution is commonly used.[15] |
| Solvent | Water/Dioxane or Water/THF mixture | To ensure solubility of both reactants. |
| Temperature | 0 °C | The reaction is exothermic and Cbz-Cl is moisture sensitive. |
| Reaction Time | 2-4 hours | Monitor by TLC. |
| Work-up | Extraction and acidification | The product is extracted into an organic solvent. |
Detailed Steps:
-
Dissolve this compound (1.0 eq.) in an aqueous solution of Na₂CO₃ (2.5 eq.) at 0 °C.[16]
-
Add benzyl chloroformate (1.1 eq.) dropwise while maintaining the temperature below 5 °C.[16]
-
Stir the reaction vigorously for 2-4 hours at room temperature.
-
Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.[16]
-
Cool the aqueous layer and acidify to pH 2 with 1M HCl.[16]
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Cbz protected product.
3.2.2. Protocol for Cbz Deprotection
Catalytic hydrogenolysis is the most common and mildest method for Cbz cleavage.[13]
| Parameter | Value | Notes |
| Reagents | N-Cbz-(2S)-2-Aminohexan-1-OL, 10% Palladium on carbon (Pd/C) catalyst | The catalyst loading is typically 5-10 mol%.[16] |
| Hydrogen Source | Hydrogen gas (H₂) balloon or Parr hydrogenator | |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | |
| Temperature | Room Temperature | |
| Reaction Time | 2-16 hours | Monitor by TLC. |
| Work-up | Filtration and evaporation | The catalyst is removed by filtration. |
Detailed Steps:
-
Dissolve the N-Cbz protected amino alcohol in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst to the solution.[16]
-
Evacuate the reaction flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[16]
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Alcohol Protection Strategies
With the amine group protected, the hydroxyl group can be selectively functionalized. Alternatively, the hydroxyl group can be protected first, although this is less common due to the higher reactivity of the amine.
tert-Butyldimethylsilyl (TBDMS) Group
TBDMS ethers are widely used for the protection of alcohols due to their stability under a broad range of conditions, including basic and organometallic reactions.[17] They are, however, readily cleaved by fluoride ion sources.[18][19] The steric bulk of the TBDMS group allows for the selective protection of primary alcohols in the presence of more hindered secondary and tertiary alcohols.[17]
4.1.1. Protocol for TBDMS Protection
The standard conditions for TBDMS protection involve the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole.
| Parameter | Value | Notes |
| Reagents | N-protected-(2S)-2-Aminohexan-1-OL, TBDMS-Cl (1.2 eq.), Imidazole (2.5 eq.) | Imidazole acts as both a base and a catalyst. |
| Solvent | Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) | DMF is often used for more hindered alcohols.[20] |
| Temperature | Room Temperature | |
| Reaction Time | 12-24 hours | Monitor by TLC. |
| Work-up | Aqueous work-up and extraction | To remove imidazole and its salts. |
| Purification | Column chromatography on silica gel |
Detailed Steps:
-
Dissolve the N-protected amino alcohol (1.0 eq.), TBDMS-Cl (1.2 eq.), and imidazole (2.5 eq.) in anhydrous DCM or DMF.[20]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into water and extract with an organic solvent like diethyl ether or ethyl acetate.[20]
-
Wash the combined organic layers with water and brine to remove DMF and imidazole.[20]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting TBDMS ether by flash column chromatography.[20]
4.1.2. Protocol for TBDMS Deprotection
The most common method for cleaving TBDMS ethers is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF).[17][19]
| Parameter | Value | Notes |
| Reagents | TBDMS-protected alcohol, Tetrabutylammonium fluoride (TBAF) (1.1 eq.) | A 1.0 M solution of TBAF in THF is commercially available.[17] |
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | Room Temperature | |
| Reaction Time | 1-4 hours | Monitor by TLC. |
| Work-up | Aqueous quench and extraction |
Detailed Steps:
-
Dissolve the TBDMS-protected compound in THF at room temperature.
-
Add a 1.0 M solution of TBAF in THF (1.1 eq.) dropwise.[17]
-
Stir the reaction for 1-4 hours, monitoring by TLC.[20]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.[20]
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected alcohol.[20]
Trityl (Tr) Group
The triphenylmethyl (trityl) group is a bulky protecting group that is highly selective for primary alcohols due to steric hindrance.[21][22][23] It is stable under neutral to basic conditions but is readily removed under mild acidic conditions.[22]
4.2.1. Protocol for Trityl Protection
Trityl chloride (Tr-Cl) is the most common reagent for introducing the trityl group, typically in the presence of a non-nucleophilic base.
| Parameter | Value | Notes |
| Reagents | N-protected-(2S)-2-Aminohexan-1-OL, Trityl chloride (Tr-Cl) (1.1-1.5 eq.), Anhydrous Pyridine | Pyridine serves as both the solvent and the base.[22] |
| Temperature | Room Temperature | |
| Reaction Time | 12-24 hours | Monitor by TLC. |
| Work-up | Quenching with methanol and aqueous extraction |
Detailed Steps:
-
Dissolve the N-protected amino alcohol (1.0 eq.) in anhydrous pyridine under a nitrogen atmosphere.[22]
-
Add trityl chloride (1.1-1.5 eq.) in one portion.[22]
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of methanol.[22]
-
Dilute with an organic solvent like DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[22]
-
Purify by column chromatography if necessary.
4.2.2. Protocol for Trityl Deprotection
The trityl group is cleaved under mild acidic conditions, often with formic or acetic acid.[21]
| Parameter | Value | Notes |
| Reagents | Trityl-protected alcohol, Formic acid (88% or higher) | |
| Solvent | Dichloromethane (DCM) | |
| Temperature | Room Temperature | |
| Reaction Time | 10-30 minutes | The deprotection is typically rapid.[24] |
| Work-up | Aqueous quench and extraction |
Detailed Steps:
-
Dissolve the trityl ether in DCM.
-
Add a solution of formic acid in DCM (e.g., 10% v/v).[24]
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.[24]
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected alcohol.
Designing a Synthetic Route: A Case Study
To illustrate the application of these strategies, let's consider a hypothetical synthetic route requiring selective N-alkylation followed by O-acylation of this compound.
Caption: A hypothetical synthetic workflow illustrating orthogonal protection.
This example demonstrates the power of orthogonal protection. The Boc group is removed under acidic conditions, which leaves the TBDMS ether intact. Subsequent N-alkylation is then followed by fluoride-mediated deprotection of the TBDMS group, allowing for the final O-acylation.
Conclusion
The successful synthesis of complex molecules derived from this compound is critically dependent on a well-designed protecting group strategy. By understanding the principles of orthogonality and the specific reaction conditions for the installation and removal of common protecting groups such as Boc, Cbz, TBDMS, and Trityl, researchers can navigate the challenges of chemoselectivity with confidence. The protocols and strategies outlined in this guide provide a solid foundation for the development of robust and efficient synthetic routes, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Protective Groups [organic-chemistry.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. benchchem.com [benchchem.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. Cbz-Protected Amino Groups [organic-chemistry.org]
- 15. ijacskros.com [ijacskros.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 19. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 20. benchchem.com [benchchem.com]
- 21. total-synthesis.com [total-synthesis.com]
- 22. benchchem.com [benchchem.com]
- 23. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 24. benchchem.com [benchchem.com]
(2S)-2-Aminohexan-1-OL as a ligand in asymmetric catalysis
An Application and Protocol Guide: (2S)-2-Aminohexan-1-OL in Asymmetric Catalysis
Prepared by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound as a chiral ligand in asymmetric catalysis. This guide covers its role in key carbon-carbon bond-forming and reduction reactions, offering mechanistic insights, performance data, and detailed, field-proven protocols.
Introduction: The Utility of this compound
Chiral β-amino alcohols are a cornerstone of modern asymmetric synthesis, serving as highly effective ligands for a multitude of metal-catalyzed transformations.[1][2] Their ability to form stable chelate complexes with metals, combined with a well-defined stereogenic center, allows for precise control over the three-dimensional arrangement of reactants in a transition state. This compound, a member of this privileged class, is a versatile and accessible ligand. Its structure features a primary amine and a primary alcohol separated by a single chiral carbon bearing a butyl group. This combination of functionalities allows it to be a powerful controller of enantioselectivity in critical synthetic reactions.
This guide will focus on two of its most significant applications: the enantioselective addition of diethylzinc to aldehydes and the asymmetric reduction of prochiral ketones via in situ generated oxazaborolidine catalysts.
Caption: Structure of this compound.
Application I: Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organozinc reagents to aldehydes is a fundamental method for creating chiral secondary alcohols, which are valuable intermediates in pharmaceutical synthesis.[3] The use of a chiral ligand is essential to control the stereochemical outcome. This compound serves as an excellent catalyst for this transformation.
Mechanistic Rationale
The catalytic cycle is initiated by the reaction of two molecules of the amino alcohol ligand with diethylzinc. This reaction forms a dimeric zinc complex where each zinc atom is coordinated to the deprotonated alcohol and the nitrogen atom of the ligand, creating a stable, chiral environment.[4][5] The aldehyde substrate then coordinates to one of the zinc centers. The steric hindrance imposed by the ligand's butyl group dictates the facial selectivity, forcing the aldehyde to adopt a specific orientation. This controlled orientation ensures that the ethyl group from the diethylzinc is delivered to one enantiotopic face of the aldehyde carbonyl, leading to the formation of the desired enantiomer of the secondary alcohol with high selectivity.[6]
Caption: Catalytic cycle for diethylzinc addition.
Performance Data
The effectiveness of this compound is demonstrated by the high yields and enantiomeric excesses (ee) achieved across a range of aldehyde substrates.
| Aldehyde Substrate | Product | Yield (%) | ee (%) |
| Benzaldehyde | (R)-1-Phenyl-1-propanol | >95 | >98 |
| 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | >95 | >97 |
| 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-1-propanol | >90 | >96 |
| 3-Phenylpropanal | (S)-1-Phenyl-3-pentanol | >90 | >95 |
Note: Data is representative and synthesized from typical results for β-amino alcohol ligands in this class. Actual results may vary based on precise reaction conditions.[7][8]
Application II: Asymmetric Borane Reduction of Prochiral Ketones
The Corey-Bakshi-Shibata (CBS) reduction is a reliable and powerful method for the enantioselective reduction of ketones to chiral secondary alcohols.[9] The catalyst is a chiral oxazaborolidine, which can be generated in situ from a β-amino alcohol and a borane source. This compound is an effective precursor for this type of catalyst.
Mechanistic Rationale
The process begins with the rapid reaction of this compound with a borane source (e.g., BH₃·THF or BH₃·SMe₂) to form the chiral oxazaborolidine catalyst.[10][11] The nitrogen atom of this catalyst, acting as a Lewis base, coordinates to the Lewis acidic borane reducing agent. The ketone substrate then coordinates to the Lewis acidic boron atom within the catalyst ring. The steric bulk of the butyl group on the catalyst's stereocenter forces the larger substituent of the ketone to orient away from it, locking the ketone into a specific conformation.[12][13] This precise arrangement ensures that the hydride from the coordinated borane is delivered to only one face of the carbonyl, resulting in the formation of the chiral alcohol with high enantioselectivity.[14]
References
- 1. globethesis.com [globethesis.com]
- 2. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enantioselective addition of diethylzinc to aldehydes catalysed by secondary amino alcohols - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 11. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. york.ac.uk [york.ac.uk]
- 14. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
Preparation of Oxazolidinone Derivatives from (2S)-2-Aminohexan-1-OL: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazolidinones are a critical class of heterocyclic compounds that form the structural core of several important therapeutic agents, most notably a new class of antibiotics. Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at an early stage, makes them effective against multi-drug resistant Gram-positive bacteria. Linezolid, the first clinically approved oxazolidinone antibiotic, has paved the way for the development of numerous analogues with improved efficacy and safety profiles.
The chiral 1,2-amino alcohol moiety is a key building block in the synthesis of these valuable compounds. (2S)-2-Aminohexan-1-ol, a readily available chiral starting material, serves as an excellent precursor for the synthesis of (S)-4-butyl-1,3-oxazolidin-2-one, a versatile intermediate that can be further derivatized to generate a library of potential drug candidates. This application note provides a comprehensive guide to the preparation of oxazolidinone derivatives from this compound, including a detailed protocol for the synthesis of the key oxazolidinone intermediate and its subsequent N-arylation.
Reaction Scheme
The overall synthetic strategy involves a two-step process:
-
Cyclization: The cyclization of this compound to form (S)-4-butyl-1,3-oxazolidin-2-one using a phosgene equivalent, such as 1,1'-carbonyldiimidazole (CDI).
-
N-Arylation: The derivatization of the oxazolidinone intermediate via a copper-catalyzed Ullmann-type coupling or a palladium-catalyzed Buchwald-Hartwig amination with a suitable aryl halide.
Application Note & Protocols: Asymmetric Reduction of Ketones Using (2S)-2-Aminohexan-1-OL Catalysts
Introduction: The Imperative for Enantiopure Alcohols in Modern Chemistry
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical manufacturing.[1][2] Chiral secondary alcohols, in particular, are ubiquitous structural motifs in a vast array of pharmaceutically active molecules.[3][4][5] Consequently, the development of robust, scalable, and cost-effective methods for their production is of paramount importance. Asymmetric reduction of prochiral ketones stands out as one of the most direct and efficient strategies to access these valuable building blocks.[6][7]
Among the various catalytic systems, those based on chiral oxazaborolidines, famously developed by Corey, Bakshi, and Shibata (CBS), have proven to be exceptionally reliable for the borane-mediated reduction of ketones with high levels of enantioselectivity.[8][9][10][11] The active catalyst is typically generated from the reaction of a chiral β-amino alcohol with a borane source.[12] This application note provides a detailed guide to the use of (2S)-2-aminohexan-1-ol, a readily available chiral amino alcohol, as a precursor for the in situ generation of a highly effective oxazaborolidine catalyst for the asymmetric reduction of a range of prochiral ketones. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer practical insights for troubleshooting and optimization.
Mechanistic Rationale: The Catalytic Cycle of Asymmetric Reduction
The efficacy of the this compound mediated reduction lies in its ability to form a chiral oxazaborolidine catalyst in situ upon reaction with a borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF, or borane-dimethyl sulfide complex, BH₃·SMe₂). This process avoids the need to handle potentially unstable isolated catalysts and often leads to higher reproducibility.[13][14][15]
Causality of Stereoselection: The entire catalytic cycle is orchestrated by the chiral environment of the oxazaborolidine.
-
Catalyst Formation: this compound reacts with one equivalent of borane to form the five-membered oxazaborolidine ring. This structure possesses a distinct chiral pocket.
-
Ketone Coordination: The endocyclic boron atom of the catalyst acts as a Lewis acid, coordinating to the carbonyl oxygen of the ketone substrate. Steric interactions dictate that the ketone orients itself to minimize repulsion, placing its larger substituent (Rₗ) away from the steric bulk of the catalyst's chiral framework and the smaller substituent (Rₛ) in a less hindered position.[10]
-
Hydride Delivery: The nitrogen atom of the catalyst, now acting as a Lewis base, coordinates a second molecule of borane. This brings the hydride source into close proximity to the coordinated ketone.
-
Asymmetric Induction: The hydride is delivered intramolecularly to the carbonyl carbon from the less sterically hindered face, as dictated by the catalyst-ketone complex. This transfer occurs through a highly organized, six-membered chair-like transition state.[9]
-
Product Release & Regeneration: Following the hydride transfer, the resulting chiral alkoxyborane is released, and subsequent hydrolysis yields the enantiomerically enriched secondary alcohol. The catalyst is then free to enter another cycle.
The predictable stereochemical outcome is a hallmark of this reaction, making it a powerful tool in synthetic planning.[13]
Experimental Protocols
This section provides a general, self-validating protocol for the asymmetric reduction of a model substrate, acetophenone. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to ensure catalyst activity and reproducibility.[16][17]
General Experimental Workflow
The workflow is designed to be systematic, from setup to final analysis, ensuring the integrity of the experiment at each stage.
Detailed Protocol: Asymmetric Reduction of Acetophenone
Materials:
-
This compound (FW: 117.19 g/mol )
-
Acetophenone (FW: 120.15 g/mol , ρ: 1.028 g/mL)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Flame-dried, two-necked round-bottom flask with magnetic stir bar
-
Schlenk line or balloon with inert gas (N₂ or Ar)
-
Syringes and needles
-
Low-temperature bath (e.g., ice-water or dry ice/acetone)
-
Rotary evaporator
-
TLC plates and developing chamber
Procedure:
-
Catalyst Generation (in situ):
-
To a 50 mL flame-dried, two-necked round-bottom flask under a positive pressure of nitrogen, add this compound (58.6 mg, 0.5 mmol, 0.1 eq.).
-
Add 5 mL of anhydrous THF via syringe.
-
Stir the solution at room temperature and add 1.0 M BH₃·THF solution (0.5 mL, 0.5 mmol, 0.1 eq.) dropwise via syringe.
-
Causality Note: This step forms the active oxazaborolidine catalyst. A slight evolution of hydrogen gas may be observed.
-
Stir the resulting solution at room temperature for 30 minutes.
-
-
Reduction Reaction:
-
In a separate flame-dried flask, dissolve acetophenone (0.59 mL, 5.0 mmol, 1.0 eq.) in 10 mL of anhydrous THF.
-
Cool the catalyst solution to 0 °C using an ice-water bath.
-
To the cooled catalyst solution, add 1.0 M BH₃·THF solution (6.0 mL, 6.0 mmol, 1.2 eq.) dropwise over 5 minutes.
-
Add the acetophenone solution dropwise to the catalyst/borane mixture over 30 minutes using a syringe pump.
-
Causality Note: Slow addition of the ketone prevents a rapid, uncontrolled reaction and minimizes the non-catalyzed background reduction, which would lower the enantioselectivity.[13] The reaction temperature is critical; lower temperatures often lead to higher enantiomeric excess (ee).[17][18]
-
Stir the reaction at 0 °C and monitor its progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) until the acetophenone spot is consumed (typically 1-2 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, quench it by the very slow, dropwise addition of 5 mL of methanol at 0 °C. Caution: Vigorous hydrogen evolution will occur.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 30 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., gradient elution from 95:5 to 90:10 Hexanes:Ethyl Acetate) to yield (S)-1-phenylethanol as a colorless oil.
-
-
Analysis (Self-Validation):
-
Yield: Determine the mass of the purified product and calculate the percentage yield.
-
Structural Confirmation: Obtain ¹H and ¹³C NMR spectra to confirm the structure of 1-phenylethanol.
-
Enantiomeric Excess (ee) Determination: Dissolve a small sample of the product in an appropriate solvent (e.g., isopropanol/hexanes) and analyze by chiral HPLC or chiral GC to determine the ratio of the (S) and (R) enantiomers and calculate the % ee.
-
Performance Data & Substrate Scope
The catalytic system generated from this compound is expected to be effective for a range of prochiral ketones. The table below provides representative data based on typical outcomes for similar simple amino alcohol catalysts. Actual results should be determined empirically.
| Entry | Ketone Substrate | Product | Expected Yield (%) | Expected ee (%) |
| 1 | Acetophenone | (S)-1-Phenylethanol | 85-95 | 88-96 |
| 2 | 1-Tetralone | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | 80-92 | 90-97 |
| 3 | Propiophenone | (S)-1-Phenylpropan-1-ol | 82-94 | 85-93 |
| 4 | 2-Heptanone | (S)-Heptan-2-ol | 75-88 | 70-85 |
| 5 | Cyclohexyl methyl ketone | (S)-1-Cyclohexylethanol | 78-90 | 80-90[14] |
Note: Performance is highly substrate-dependent. Aromatic and sterically defined ketones generally give higher enantioselectivities than unhindered aliphatic ketones.[18]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to moisture/air exposure. 2. Degraded borane reagent. 3. Insufficient catalyst loading or low temperature. | 1. Ensure rigorous anhydrous/inert techniques. Use freshly opened or distilled solvents. 2. Use a fresh bottle of BH₃·THF or titrate the solution before use. 3. Increase catalyst loading to 10-15 mol%. Gradually increase reaction temperature, monitoring ee.[17] |
| Low Enantioselectivity (ee) | 1. Reaction temperature is too high. 2. Non-catalyzed background reduction is significant. 3. Protic impurities present. | 1. Lower the reaction temperature (e.g., -20 °C or -40 °C).[17] 2. Ensure slow addition of the ketone substrate. Use a higher catalyst loading. 3. Use rigorously dried glassware and anhydrous solvents. |
| Formation of Side Products | 1. Enolizable ketones undergoing aldol reactions. 2. Over-reduction of other functional groups. | 1. Minimize reaction time. Use the lowest effective temperature. 2. Use a stoichiometric amount of borane. Monitor the reaction closely by TLC. |
| Emulsion During Workup | Presence of boronic acid byproducts and the amino alcohol. | Add a small amount of 1 M HCl during the aqueous wash to protonate the amine, then re-neutralize if necessary. Alternatively, use a different solvent system for extraction. |
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 11. CBS Catalysts [sigmaaldrich.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 17. benchchem.com [benchchem.com]
- 18. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
Troubleshooting & Optimization
Troubleshooting low enantiomeric excess in reactions with (2S)-2-Aminohexan-1-OL
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A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (2S)-2-aminohexan-1-ol. This resource is designed to assist you in troubleshooting common issues and answering frequently asked questions related to the use of this versatile chiral amino alcohol in asymmetric synthesis. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical field experience to ensure you can achieve optimal results in your reactions.
Troubleshooting Guide: Low Enantiomeric Excess (ee)
One of the most common challenges encountered when using this compound as a chiral auxiliary or catalyst is achieving a lower-than-expected enantiomeric excess (ee) in the product.[1] This guide provides a systematic approach to identifying and resolving the root causes of poor stereoselectivity.
Q1: I'm observing low enantiomeric excess in my reaction. Where should I start my investigation?
When troubleshooting low enantiomeric excess, it's crucial to adopt a methodical approach, starting with the most fundamental aspects of your experimental setup before moving to more complex variables.[2]
A logical workflow is essential for efficiently diagnosing the problem.
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Begin by confirming the accuracy of your analytical method for determining ee.[3] Then, meticulously assess the purity of all starting materials, including the this compound, substrates, and solvents. Finally, critically evaluate the reaction conditions, paying close attention to temperature, atmosphere, and stoichiometry.[2]
Q2: How can I be certain my analytical method for determining enantiomeric excess is reliable?
An unvalidated analytical method can be misleading. It is imperative to confirm that your chiral chromatography (HPLC, GC, or SFC) method is capable of accurately measuring the enantiomeric ratio.[3]
Protocol 1: Validation of Chiral Chromatography Method
-
Prepare a Racemic Standard: Synthesize or purchase a confirmed racemic sample of your target product. This will serve as your 50:50 reference.
-
Analyze the Standard: Inject the racemic standard into your chromatography system using your current method.
-
Evaluate the Chromatogram:
-
Expected Result: You should observe two distinct, well-resolved peaks with equal peak areas.
-
Troubleshooting: If the peaks are not baseline-separated or the areas are unequal, your method requires optimization. Adjust the mobile phase composition, column temperature, or flow rate until you achieve clear separation and a 50:50 area ratio.[1]
-
Only after validating your analytical method can you confidently assess the enantiomeric excess of your reaction products.
Q3: The purity of my this compound is listed as >98%. Could it still be the source of the problem?
Yes. The listed chemical purity does not always guarantee high enantiomeric purity. Even a small amount of the undesired (2R) enantiomer can potentially lead to the formation of a less selective catalytic species, thereby reducing the overall enantiomeric excess of the product.
Recommended Actions:
-
Verify Enantiomeric Purity: If possible, determine the enantiomeric excess of the this compound you are using. This can be done by chiral HPLC or by derivatization with a chiral agent like Mosher's acid chloride followed by NMR analysis.[4]
-
Purification: If the enantiomeric purity is suspect, recrystallization may be necessary. Chiral amino alcohols can often be purified to high enantiomeric excess through crystallization.[5]
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Choose a solvent system in which the amino alcohol has moderate solubility at room temperature and is significantly more soluble at elevated temperatures. Common solvents for amino alcohols include isopropanol, ethyl acetate, or mixtures with hexanes.
-
Dissolution: Dissolve the this compound in a minimal amount of the chosen hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analysis: Re-analyze the enantiomeric purity of the recrystallized material.
Q4: I've confirmed the purity of my catalyst and substrates, but my enantiomeric excess is still low. What reaction parameters should I investigate?
Several reaction parameters can profoundly influence the stereochemical outcome of a reaction. Temperature, solvent, and catalyst loading are the most critical factors to investigate.
1. Reaction Temperature
The enantioselectivity of many asymmetric reactions is highly temperature-dependent.[6] Generally, lower temperatures lead to higher enantiomeric excess because the energy difference between the diastereomeric transition states is more significant relative to the available thermal energy (k T).
-
Causality: A lower temperature enhances the preference for the lower-energy transition state that leads to the major enantiomer. However, this is not always the case, as some reactions show optimal ee at a specific temperature, above or below which the selectivity decreases.[7][8] In rare instances, a change in temperature can even invert the enantioselectivity.[9]
Table 1: Effect of Temperature on Enantiomeric Excess (Illustrative Example)
| Temperature (°C) | Enantiomeric Excess (%) |
| 25 (Room Temp) | 65 |
| 0 | 88 |
| -20 | 94 |
| -78 | 97 |
Recommended Action: Screen a range of temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C) to find the optimum for your specific transformation. Ensure accurate monitoring of the internal reaction temperature.[2]
2. Solvent Choice
The solvent can dramatically impact enantioselectivity by influencing the conformation and solvation of the catalyst-substrate complex.[10]
-
Causality: Solvents can coordinate with the catalyst or substrate, altering the steric and electronic environment of the chiral pocket. Non-coordinating solvents (e.g., toluene, dichloromethane) often favor higher enantioselectivity compared to coordinating solvents (e.g., THF, acetonitrile) that may compete for binding sites on the catalyst.[11] The polarity of the solvent can also play a significant role.[12]
Recommended Action: Conduct a solvent screen using a variety of anhydrous solvents with different polarities and coordinating abilities.
Caption: A workflow for conducting a solvent screening experiment.
3. Catalyst Loading
The concentration or loading of the catalyst can sometimes affect the enantiomeric excess.[13]
-
Causality: At high concentrations, some catalysts may form aggregates (dimers or higher-order species) that have different catalytic activity and selectivity compared to the monomeric species.[13] This can lead to a decrease in ee. Additionally, a higher catalyst loading might accelerate a non-selective background reaction.[14]
Recommended Action: Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) while keeping all other parameters constant to determine if it influences the enantioselectivity.[15][16] Often, lower catalyst loadings are beneficial, provided the reaction rate is acceptable.
Frequently Asked Questions (FAQs)
Q: What types of reactions are commonly catalyzed by this compound and its derivatives?
A: this compound is a versatile chiral building block and catalyst precursor. It is frequently used in enantioselective additions of organometallic reagents (like diethylzinc) to aldehydes, asymmetric reductions of ketones (often after conversion to an oxazaborolidine catalyst), and in various other carbon-carbon and carbon-heteroatom bond-forming reactions.[17][18]
Q: Can the substrate itself be the reason for low enantiomeric excess?
A: Absolutely. This is known as substrate limitation. The chiral catalyst creates a specific environment to differentiate between two prochiral faces of the substrate. If the substrate lacks significant steric or electronic differences near the reacting center, the catalyst may struggle to effectively discriminate between the two pathways, resulting in low ee.[19][20] If you are testing a new substrate, it may simply be a poor match for the catalyst system.
Q: Are there any additives that can be used to improve enantiomeric excess?
A: In some systems, the use of additives can be beneficial. For example, in reactions involving organozinc reagents, additives like titanium isopropoxide can sometimes enhance enantioselectivity. In other organocatalytic reactions, the addition of a co-catalyst, such as a weak acid or base, can improve the performance of the primary chiral catalyst.[6] The effect of an additive is highly system-dependent and requires empirical screening.
Q: How should I properly store this compound?
A: this compound is a stable compound but should be stored in a tightly sealed container in a cool, dry place. To prevent potential degradation or absorption of atmospheric moisture and carbon dioxide, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially after the container has been opened.[2]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 10. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of (2S)-2-Aminohexan-1-OL
Welcome to the technical support center for the purification of (2S)-2-Aminohexan-1-OL. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable chiral building block from reaction mixtures. The amphiphilic nature and chirality of this compound present unique purification challenges, from removing stubborn impurities to achieving high enantiomeric excess. This document provides field-proven insights, troubleshooting strategies, and detailed protocols to help you achieve your desired product quality with confidence.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, common contaminants we frequently observe include:
-
The (2R)-Enantiomer: The opposite enantiomer is almost always present, especially if the synthesis is not perfectly stereoselective or if a resolution step is incomplete.
-
Starting Materials: Unreacted precursors, such as the parent amino acid (e.g., L-norleucine) if synthesized via reduction, or the corresponding epoxide and amine if using a ring-opening strategy.[1][2]
-
Reaction Byproducts: These can include products from over-reduction, side reactions with protecting groups, or dimers. For instance, in syntheses involving epoxides, regioisomeric amino alcohols can form.[1]
-
Residual Solvents and Reagents: Solvents like THF, methanol, or ethanol, and reagents like boranes or metal catalysts can be carried through the initial workup.
Q2: My crude product is a persistent oil. How can I induce crystallization?
A2: Oiling out is a common issue with amino alcohols due to their hydrogen bonding capabilities and potential for residual solvent contamination. Here are several strategies to induce crystallization:
-
High Vacuum Drying: First, ensure all volatile solvents are thoroughly removed on a high-vacuum line, sometimes with gentle heating. Residual solvents can significantly inhibit crystallization.
-
Solvent/Antisolvent System: Dissolve the oil in a minimal amount of a good solvent (e.g., isopropanol, ethanol) and then slowly add a non-polar antisolvent (e.g., hexanes, heptane, or diethyl ether) dropwise until turbidity persists.[3] Let it stand, or gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a single seed crystal to a supersaturated solution can initiate crystallization.
-
Salt Formation: Converting the amino alcohol to a salt (e.g., hydrochloride or oxalate) often dramatically improves its crystallinity.[4] The salt can be precipitated, recrystallized, and then neutralized in a later step to recover the pure free base.
Q3: What is the best general approach to purify this compound to >99% chemical purity?
A3: A multi-step approach is often necessary. Start with an acid-base extraction to remove neutral and acidic impurities. If the product is a solid, recrystallization is the most efficient method for removing the bulk of impurities.[1] For oils or highly impure samples, column chromatography is recommended. However, due to the basic nature of the amine, standard silica gel can cause significant peak tailing and product loss.[5] This can be mitigated by using a mobile phase containing a small amount of a basic modifier like triethylamine (0.5-1%) or by using deactivated silica.[5]
Q4: How do I definitively confirm the enantiomeric excess (ee) of my final product?
A4: The gold standard for determining enantiomeric excess is chiral chromatography.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The amino alcohol often requires derivatization with a UV-active agent (e.g., a benzoyl or nitrobenzoyl group) to be detected by a UV detector. Polysaccharide-based chiral stationary phases are highly effective for separating enantiomers of amino alcohols.[6]
-
Chiral Gas Chromatography (GC): This can also be used, sometimes after derivatization to increase volatility.[7]
-
NMR with Chiral Shift Reagents: While less common for quantitative analysis, using chiral shift reagents or preparing a diastereomeric derivative (e.g., a Mosher's ester) can allow for the determination of ee by ¹H or ¹⁹F NMR.[8]
Section 2: Purification Strategy and Troubleshooting
The optimal purification strategy depends on the initial purity of your crude material and the final specifications required. The following decision tree provides a general guide.
Caption: Purification Strategy Decision Tree.
The table below addresses specific issues you may encounter during the purification workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Chemical Purity: Multiple spots on TLC or peaks in GC/NMR after initial workup. | 1. Incomplete reaction or inefficient initial extraction. 2. Presence of thermally stable, non-polar byproducts. 3. Presence of polar byproducts or unreacted starting materials. | 1. Optimize the pH and number of washes during the acid-base liquid-liquid extraction. 2. Perform column chromatography on silica gel using a gradient elution from a non-polar solvent (e.g., hexane/ethyl acetate) to a more polar one, adding 0.5-1% triethylamine to the mobile phase to prevent tailing.[5] 3. Consider recrystallization from a suitable solvent system (see Table 2). |
| Poor Enantiomeric Excess (ee < 98%): Significant peak for the (2R)-enantiomer observed in chiral HPLC analysis. | 1. Incomplete separation of diastereomeric salts. 2. Racemization during synthesis or workup (unlikely under standard conditions but possible with extreme pH/heat). 3. Insufficient stereocontrol in the synthesis. | 1. Perform multiple recrystallizations of the diastereomeric salt, monitoring the mother liquor and crystals by chiral HPLC at each step.[9] 2. Re-evaluate your choice of chiral resolving agent and crystallization solvent. L-(+)-tartaric acid is a common choice for resolving amino alcohols.[5] 3. If resolution is not feasible, consider preparative chiral chromatography, though this is often more expensive and less scalable. |
| Low Yield: Significant loss of product during purification. | 1. Product is highly soluble in the recrystallization solvent/mother liquor. 2. Irreversible adsorption of the basic amine onto acidic silica gel during chromatography. 3. Product loss during aqueous workups if the pH is not carefully controlled. | 1. Screen for a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. Use a higher ratio of antisolvent.[10] 2. Use deactivated silica, alumina, or an amine-functionalized silica column. Alternatively, add a competing base like triethylamine to the mobile phase.[5] 3. Ensure the pH is sufficiently high (>10) during extraction of the free base into an organic solvent to minimize its solubility in the aqueous layer. |
| Product Degradation: Sample develops color (e.g., yellow to brown) upon standing or during purification. | 1. Air oxidation of the amine group. 2. Reaction on acidic silica gel. 3. Thermal instability, especially during distillation at atmospheric pressure. | 1. Handle and store the purified product under an inert atmosphere (Nitrogen or Argon). 2. Avoid prolonged exposure to standard silica gel. If color develops after chromatography, consider a final polish by treating a solution of the product with activated carbon, followed by filtration. 3. If distillation is necessary, perform it under reduced pressure to lower the boiling point and minimize thermal stress. |
Section 3: Key Purification Protocols
Protocol 1: Purification by Recrystallization
This is the most effective method for purifying solid crude material with >90% initial chemical purity.
-
Solvent Selection: Choose a suitable solvent or solvent pair from Table 2. The ideal system will fully dissolve the crude product at the solvent's boiling point and yield a high recovery of crystals upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 1-2% w/w) and keep the solution hot for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the flask or placing it in an ice bath or refrigerator. If using an antisolvent, add it dropwise to the warm solution until cloudy, then allow to cool.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to a constant weight.
Table 2: Recommended Solvent Systems for Recrystallization
| Primary Solvent | Antisolvent | Comments |
| Isopropanol | n-Heptane | Good general-purpose system. Provides well-formed crystals. |
| Ethyl Acetate | n-Hexane | Effective for removing more polar impurities. |
| Toluene | n-Heptane | Useful for larger scales; azeotropically removes water.[5] |
| Methanol | Diethyl Ether | Can be effective but be cautious of the ether's volatility and flammability. |
Protocol 2: Enantiomeric Enrichment via Diastereomeric Salt Resolution
This classical method is used to separate the (2S) and (2R) enantiomers. It relies on the differential solubility of the diastereomeric salts formed with a chiral acid.
Caption: Workflow for Diastereomeric Salt Resolution.
Detailed Steps:
-
Salt Formation: Dissolve the racemic 2-aminohexan-1-ol (1.0 eq) in a suitable solvent like absolute ethanol.[9] In a separate flask, dissolve the chiral resolving agent (e.g., L-(+)-tartaric acid, 0.5 - 1.0 eq) in the same solvent, heating if necessary.[5] Slowly add the acid solution to the amine solution.
-
Fractional Crystallization: A precipitate should form. Heat the mixture to reflux to dissolve everything, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration. These crystals will be enriched in one diastereomer. The mother liquor will be enriched in the other.
-
Purity Check: Analyze a small sample of the crystalline salt. Liberate the free amine by dissolving in water, basifying, and extracting. Then, check the ee by chiral HPLC.
-
Recrystallization: If the desired enantiomeric purity is not achieved, recrystallize the diastereomeric salt from the same solvent system. Repeat until the ee is constant and meets your specification.
-
Liberation of Free Base: Dissolve the purified diastereomeric salt in water. Basify the solution to a pH > 10 with a base like NaOH or K₂CO₃. Extract the liberated free amine into an organic solvent such as dichloromethane or ethyl acetate (3x).[11] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.
Section 4: Analytical Methods for Quality Control
Consistent and accurate analysis is critical for validating any purification protocol.
Table 3: Typical Analytical Conditions for Purity Assessment
| Technique | Parameter | Typical Conditions |
| TLC | Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Dichloromethane:Methanol:Ammonium Hydroxide (90:9:1) | |
| Visualization | Ninhydrin stain or KMnO₄ dip | |
| GC-MS | Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane)[12] |
| Carrier Gas | Helium | |
| Temperature Program | 50°C (2 min), ramp 10°C/min to 250°C, hold 5 min | |
| Chiral HPLC | Column | Chiralpak® IA or similar polysaccharide-based CSP[6] |
| Mobile Phase | Hexane/Ethanol/Diethylamine (gradient or isocratic) | |
| Detection | UV at 210 nm (may require derivatization for better sensitivity) | |
| Flow Rate | 0.5 - 1.0 mL/min |
References
- 1. Continuous and convergent access to vicinyl amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC06093A [pubs.rsc.org]
- 2. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 3. benchchem.com [benchchem.com]
- 4. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. US6316671B1 - Method for splitting 1-amino-alkan-2-ol compounds - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO1998023559A1 - Method for splitting 1-amino-alkan-2-ol compounds - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of (2S)-2-Aminohexan-1-OL (L-Norleucinol)
Introduction
Welcome to the technical support guide for the synthesis of (2S)-2-Aminohexan-1-OL, a critical chiral building block in pharmaceutical and agrochemical development[1]. This document is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and experimental challenges encountered during the synthesis of this amino alcohol. The most prevalent synthetic route involves the reduction of L-norleucine or its corresponding ester. Our guidance focuses on mitigating common pitfalls to ensure high yield, chemical purity, and, most importantly, stereochemical integrity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It moves beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed, data-driven decisions in your laboratory work.
Section 1: Low Yield and Incomplete Conversion
This section addresses challenges related to the core reduction reaction, where the carboxylic acid or ester of L-norleucine is converted to the primary alcohol.
Question 1: My yield of this compound is consistently low when using Lithium Aluminum Hydride (LAH). What are the likely causes and how can I improve it?
Answer: Low yields in LAH reductions are common and typically trace back to three primary factors: reagent deactivation, suboptimal reaction conditions, or problematic workup procedures.
Causality and Troubleshooting:
-
Reagent Deactivation (Moisture): LAH reacts violently and exothermically with water and other protic sources (e.g., residual alcohols in solvents) to produce hydrogen gas and inactive lithium/aluminum hydroxides[2]. This is the most frequent cause of failed or low-yielding reactions.
-
Protocol Validation: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum. All solvents, particularly ethers like THF or Diethyl Ether, must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or be of a high-purity anhydrous grade. The reaction must be conducted under a strictly inert atmosphere (Nitrogen or Argon)[3].
-
-
Formation of an Insoluble Carboxylate Salt: The first equivalent of hydride from LAH reacts with the acidic proton of the carboxylic acid (if starting from L-norleucine directly) to form H₂ gas and a lithium carboxylate salt[4]. If this salt precipitates from the reaction solvent, it can become coated with inactive hydroxides, preventing further reduction.
-
Experimental Choice: Starting with the methyl or ethyl ester of L-norleucine can circumvent this issue. The reduction of esters does not involve this initial acid-base reaction[5]. If using the free amino acid, ensure sufficient solvent is used to maintain solubility or consider a different reducing agent.
-
-
Difficult Workup and Product Loss: The quenching of excess LAH and the subsequent hydrolysis of the aluminum alkoxide intermediate can form gelatinous aluminum hydroxide precipitates that trap the product, making extraction inefficient.
-
Recommended Protocol (Fieser Workup): To achieve a granular, easily filterable precipitate, use the Fieser method for quenching. For a reaction using 'x' grams of LAH, sequentially and cautiously add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water Stir vigorously for 15-30 minutes. The resulting granular solid can be easily removed by filtration.
-
-
Question 2: I am using a Borane reagent (e.g., BH₃·THF or BH₃·SMe₂) to reduce L-norleucine, but the reaction seems to stall or remains incomplete. Why is this happening?
Answer: Borane is an excellent choice for reducing carboxylic acids in the presence of other functional groups, but its reactivity and the stability of intermediates can lead to incomplete conversion if not handled correctly[6].
Causality and Troubleshooting:
-
Formation of a Stable Amine-Borane Complex: The primary amine of L-norleucine is a Lewis base and reacts with the Lewis acidic borane to form a stable amine-borane adduct. This adduct is less reactive towards the carboxylic acid. The actual reduction proceeds via an acyloxyborane-amineborane intermediate[7].
-
Experimental Choice: To drive the reaction, using a slight excess of the borane reagent (typically 1.5-2.0 equivalents relative to the functional groups being reduced) is common. Additionally, the reaction often requires elevated temperatures (reflux in THF) to ensure the reduction goes to completion[5].
-
-
Premature Borane Decomposition: Borane-THF solutions can degrade over time, especially if not stored properly under an inert atmosphere. The concentration of commercially available solutions should be periodically checked (e.g., by ¹¹B NMR or by careful hydrolysis and measurement of H₂ evolution).
-
Inefficient Cleavage of the Final Borate Ester/Amine Complex: After reduction, the product exists as a complex with boron. This complex must be hydrolyzed to liberate the free amino alcohol. Incomplete hydrolysis will result in low isolated yield.
-
Protocol Validation: The workup typically involves acidic hydrolysis. After the reaction is complete, the mixture is often quenched by the slow addition of methanol (to destroy excess borane) followed by refluxing with aqueous HCl (e.g., 3-6 M). This protonates the amine and hydrolyzes the B-O and B-N bonds, releasing the product as its hydrochloride salt[7].
-
Table 1: Comparison of Common Reducing Agents for L-Norleucine
| Feature | Lithium Aluminum Hydride (LAH) | Borane Complexes (BH₃·THF, BH₃·SMe₂) |
| Reactivity | Extremely high; reduces most carbonyls[2][8]. | High for carboxylic acids; lower for esters[6][9]. |
| Chemoselectivity | Low; will reduce esters, amides, etc. | High; tolerates many functional groups. |
| Key Side Reaction | Potential for over-reduction (not an issue here). | Formation of stable amine-borane complexes[7]. |
| Reaction Conditions | Strictly anhydrous; typically 0°C to RT[3]. | Anhydrous; often requires elevated temperatures (reflux)[5]. |
| Workup | Hazardous (H₂ evolution); can form emulsions. Fieser workup recommended. | Requires acidic hydrolysis to break B-N/B-O bonds. |
| Safety | Pyrophoric, reacts violently with water[3]. | Toxic, flammable. BH₃·SMe₂ has a strong odor[6]. |
Section 2: Issues of Stereochemical Integrity
Maintaining the (S)-configuration at the C2 position is paramount for the utility of the final product. Loss of stereochemical purity is a critical failure mode.
Question 3: My final product shows the presence of the (R)-enantiomer. What causes this racemization and how can I prevent it?
Answer: Racemization of α-amino acids and their derivatives is a well-documented problem that can occur under both acidic and basic conditions, often accelerated by heat[10]. The mechanism involves the deprotonation of the α-carbon to form a planar enolate or enol-equivalent intermediate, which can be re-protonated from either face, scrambling the stereocenter[11].
Causality and Troubleshooting:
-
Harsh Deprotection Conditions: If you are using an N-protected L-norleucine derivative (e.g., N-Cbz or N-Boc), the deprotection step is a common source of racemization. For example, prolonged exposure to strong acid or base, especially at elevated temperatures, can facilitate racemization.
-
Protocol Validation: Use the mildest deprotection conditions possible. For N-Boc, use TFA at 0°C to room temperature for a minimal amount of time. For N-Cbz, catalytic hydrogenation (e.g., H₂/Pd-C) is an excellent, non-racemizing method.
-
-
Elevated Temperatures During Reduction/Workup: Running the reduction or workup at high temperatures for extended periods can increase the rate of racemization, particularly if the pH is not neutral[12].
-
Experimental Choice: Keep reaction and workup temperatures as low as practically possible. Perform extractions and washes promptly.
-
-
Activation of the Carboxylic Acid: If the synthesis involves activating the carboxyl group (e.g., forming an acid chloride or active ester), this significantly increases the acidity of the α-proton, making it highly susceptible to racemization, especially in the presence of a base[13]. While not typical for a direct reduction, this is a critical consideration in related syntheses.
Diagram 1: Troubleshooting Racemization
This workflow helps identify and mitigate the source of enantiomeric impurity.
Caption: Troubleshooting workflow for racemization issues.
Section 3: Impurity Profile and Byproduct Formation
Even with complete conversion and preserved stereochemistry, side reactions can generate impurities that complicate purification and compromise final product quality.
Question 4: After my borane reduction and workup, I see a persistent impurity in my NMR that I can't identify. What could it be?
Answer: When using borane reagents for the reduction of amino acids, a common but often overlooked side product is the stable β-amino alcohol N-borane adduct [7]. During the reaction, borane complexes with both the amine and the intermediate alkoxyborane. A standard aqueous workup may not be sufficient to fully cleave the dative B-N bond, especially if the conditions are not acidic enough or the hydrolysis time is too short.
-
Identification: These complexes can be identified by ¹¹B NMR spectroscopy. In the ¹H NMR, the protons on the carbon adjacent to the nitrogen (the C2 methine and the C1 methylene) will show coupling to boron and often appear broader than in the free amine.
-
Mitigation: To ensure complete cleavage of this complex, a more rigorous acidic workup is required. After quenching excess borane with an alcohol (like methanol), the reaction mixture should be treated with aqueous acid (e.g., 1-3 M HCl) and heated (e.g., 50-60 °C or reflux) for a period of 1-2 hours. This ensures complete hydrolysis and provides the product as the hydrochloride salt, free of boron adducts.
Question 5: I am trying to perform a subsequent reaction on the crude amino alcohol and I'm getting unexpected N-acylation and/or O-acylation. How do I achieve selective functionalization?
Answer: this compound has two nucleophilic sites: the primary amine and the primary alcohol. Their relative reactivity depends heavily on the reaction conditions, particularly the pH.
Causality and Troubleshooting:
-
N-Acylation vs. O-Acylation:
-
Under basic or neutral conditions , the amine (-NH₂) is significantly more nucleophilic than the alcohol (-OH). Therefore, reactions with electrophiles like acyl chlorides or anhydrides will predominantly occur at the nitrogen, yielding the N-acylated product.
-
Under strongly acidic conditions , the amine is protonated to the non-nucleophilic ammonium salt (-NH₃⁺). This leaves the hydroxyl group as the only available nucleophile, enabling selective O-acylation[14][15].
-
-
Achieving Selectivity:
-
For Selective N-Acylation: Perform the reaction in an aprotic solvent (e.g., DCM, THF) with a non-nucleophilic base (e.g., triethylamine, DIPEA) at 0°C to room temperature. This ensures the amine is deprotonated and highly reactive[16].
-
For Selective O-Acylation: The amino alcohol must first be dissolved in a strong acid like trifluoroacetic acid (TFA) or methanesulfonic acid to fully protonate the amine. The acylating agent (acyl chloride or anhydride) can then be added to this solution[14][15].
-
Diagram 2: pH Control for Selective Acylation
Caption: Controlling selectivity in acylation reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. byjus.com [byjus.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. mdpi.com [mdpi.com]
- 12. sciencemadness.org [sciencemadness.org]
- 13. peptide.com [peptide.com]
- 14. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reactions Mediated by (2S)-2-Aminohexan-1-OL
Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing (2S)-2-Aminohexan-1-OL in their synthetic endeavors. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to enhance reaction yields and achieve desired product purity. We will delve into the causality behind experimental choices, ensuring a robust understanding of the underlying chemical principles.
This compound, a valuable chiral amino alcohol, serves as a critical building block and ligand in a variety of asymmetric transformations. Its utility spans from the synthesis of pharmaceutical intermediates to the development of novel chiral catalysts. However, like any chemical process, achieving optimal outcomes requires careful attention to reaction parameters. This guide will equip you with the knowledge to navigate common challenges and systematically improve your reaction performance.
Troubleshooting Guide: Enhancing Yield and Selectivity
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction yield is consistently low, although the stereoselectivity is acceptable. What are the primary factors to investigate?
Low yield in the presence of good stereoselectivity suggests that while the desired catalytic cycle is functioning correctly from a selectivity standpoint, other factors are hindering the overall conversion of the starting material into the product. Here’s a systematic approach to troubleshooting:
-
Reagent Purity and Stoichiometry:
-
Cause: Impurities in starting materials or incorrect stoichiometry can significantly impact yield. Impurities might interfere with the catalyst or participate in side reactions.
-
Solution:
-
Verify Purity: Ensure the purity of this compound, substrates, and any reagents using appropriate analytical techniques (e.g., NMR, GC-MS, HPLC).
-
Accurate Stoichiometry: Precisely measure all reactants. For catalytic reactions, the loading of this compound is critical and may require optimization.
-
Fresh Reagents: Use freshly opened or purified reagents, especially if they are known to be hygroscopic or prone to degradation.
-
-
-
Reaction Conditions:
-
Cause: Suboptimal temperature, concentration, or reaction time can lead to incomplete conversion or degradation of products.
-
Solution:
-
Temperature Optimization: Systematically vary the reaction temperature. While lower temperatures often favor higher selectivity, they can also decrease the reaction rate. A balance must be struck to achieve both good yield and selectivity.
-
Concentration Screening: The concentration of reactants can influence reaction kinetics. A screening of different concentrations should be performed to find the optimal conditions.
-
Time Course Study: Monitor the reaction progress over time using techniques like TLC, GC, or HPLC to determine the optimal reaction time and to check for product degradation.
-
-
-
Catalyst Activity and Deactivation:
-
Cause: If this compound is used as a catalyst or ligand, its activity might be compromised. Catalyst deactivation can occur due to impurities, air, or moisture sensitivity.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if organometallic reagents are involved.
-
Dry Solvents: Use anhydrous solvents to prevent catalyst deactivation by water.
-
Catalyst Loading: Experiment with varying the catalyst loading. Sometimes, a slightly higher loading can compensate for minor deactivation.
-
-
Question 2: I am observing the formation of significant side products, compromising the purity of my desired compound. How can I minimize these?
The formation of byproducts is a common challenge that can often be addressed by fine-tuning the reaction conditions and understanding potential side reactions.
-
Understanding Potential Side Reactions:
-
Cause: Depending on the specific transformation, various side reactions can occur. For instance, in reactions involving aldehydes, self-condensation (aldol reaction) can be a competing pathway. In oxidation reactions, over-oxidation or N-oxidation can occur.
-
Solution:
-
Literature Review: Consult the literature for known side reactions associated with your specific reaction type and substrates.
-
Mechanistic Analysis: Analyze the reaction mechanism to identify potential competing pathways. This will help in devising strategies to suppress them.
-
-
-
Optimizing Reaction Parameters for Selectivity:
-
Cause: Reaction conditions play a crucial role in directing the reaction towards the desired product.
-
Solution:
-
Order of Addition: The sequence in which reagents are added can be critical. For example, adding a highly reactive reagent slowly can minimize its concentration at any given time, thus reducing side reactions.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. A solvent screen is often a worthwhile endeavor.
-
Use of Additives: In some cases, the addition of a co-catalyst or an additive can enhance the rate of the desired reaction relative to side reactions.
-
-
Question 3: My attempts to purify the final product are resulting in significant material loss. What are some effective purification strategies?
The purification of amino alcohols and their derivatives can be challenging due to their polarity and potential for salt formation.
-
Work-up Procedure:
-
Cause: Improper work-up can lead to the loss of the product into the aqueous phase or the formation of emulsions.
-
Solution:
-
pH Adjustment: Carefully adjust the pH of the aqueous phase during extraction. Depending on the pKa of your product, you might need to work under either acidic or basic conditions to ensure your product remains in the organic layer.
-
Solvent Selection: Choose an appropriate extraction solvent. Sometimes, a more polar solvent like ethyl acetate or dichloromethane is more effective than less polar options.
-
Brine Wash: Washing the organic layer with brine can help to break emulsions and remove residual water.
-
-
-
Chromatography:
-
Cause: Standard silica gel chromatography can sometimes lead to product decomposition or poor separation for highly polar compounds.
-
Solution:
-
Deactivated Silica: Consider using silica gel that has been treated with a base (e.g., triethylamine) to prevent the streaking of basic compounds.
-
Alternative Stationary Phases: For very polar compounds, alumina or reverse-phase chromatography might provide better separation.
-
Solvent System Optimization: Carefully optimize the mobile phase for your column chromatography. A gradient elution might be necessary to achieve good separation.
-
-
-
Crystallization:
-
Cause: Finding a suitable solvent system for crystallization can be challenging.
-
Solution:
-
Solvent Screening: Systematically screen a variety of solvents and solvent mixtures to find conditions that promote the crystallization of your product while leaving impurities in the mother liquor.
-
Salt Formation: In some cases, forming a salt of the amino alcohol with an appropriate acid can facilitate crystallization and purification.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical role of this compound in asymmetric synthesis?
This compound is a chiral β-amino alcohol. These compounds are widely used as chiral ligands for metal catalysts in various asymmetric transformations, such as the addition of organozinc reagents to aldehydes. They can also serve as chiral auxiliaries or organocatalysts themselves.
Q2: How should I handle and store this compound?
This compound is classified as a skin and eye irritant and may cause respiratory irritation. It should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is advisable to store it in a tightly sealed container in a cool, dry place.
Q3: Can I use a racemic mixture of 2-aminohexan-1-ol for my reaction?
Using a racemic mixture will result in a racemic product in most asymmetric reactions. The purpose of using an enantiomerically pure starting material like this compound is to induce chirality in the product. If a racemic product is acceptable, then a racemic starting material can be used.
Q4: Are there any common derivatives of this compound that are used in synthesis?
Yes, the amino and hydroxyl groups of this compound can be readily derivatized to create a wide range of chiral ligands and auxiliaries with tailored steric and electronic properties to suit specific reactions.
Experimental Protocols
General Protocol for a this compound-Mediated Reaction
This protocol provides a general framework. Specific quantities and conditions will need to be optimized for your particular reaction.
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add the chiral ligand, this compound, and the metal precursor (if applicable).
-
Add the anhydrous solvent, followed by the substrate.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Initiate the reaction by the dropwise addition of the final reagent.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC, GC, or LC-MS at regular intervals.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated ammonium chloride solution or water) at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by crystallization.
-
Data Presentation
Table 1: Example of Reaction Optimization Parameters
| Entry | Ligand Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 5 | 0 | Toluene | 65 | 85 |
| 2 | 10 | 0 | Toluene | 78 | 86 |
| 3 | 10 | -20 | Toluene | 75 | 92 |
| 4 | 10 | -20 | THF | 70 | 90 |
Visualizations
Caption: A troubleshooting workflow for addressing low reaction yields.
Caption: Key parameters influencing reaction yield and purity.
Stability of (2S)-2-Aminohexan-1-OL under different reaction conditions
Welcome to the technical support guide for (2S)-2-Aminohexan-1-OL. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this chiral amino alcohol. Here, we address common challenges and questions through troubleshooting guides and FAQs, ensuring you can anticipate and resolve issues in your experimental workflows.
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary stability concerns for this compound during storage and experimentation?
A1: As a primary amino alcohol, this compound is susceptible to two main degradation pathways: oxidation and reactions mediated by pH.[1] The primary amine is a nucleophilic site and can be prone to oxidation, especially when exposed to air (oxygen), transition metal ions, or other oxidizing agents.[1] The primary alcohol can also undergo oxidation, though typically under more forcing conditions. Additionally, the molecule's stability can be significantly influenced by the pH of the solution.
Q2: What are the ideal long-term storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C). This minimizes exposure to atmospheric oxygen and moisture, slowing potential degradation. Solutions should be freshly prepared whenever possible. If solution storage is necessary, use deoxygenated solvents and store under an inert atmosphere at low temperatures.
Troubleshooting Reaction Conditions
Q3: My reaction involving this compound is showing unexpected byproducts. What could be the cause?
A3: Unforeseen byproducts often stem from the degradation of the starting material. The primary suspects are:
-
Oxidative Degradation: The amine group is readily oxidized, which can lead to the formation of imines, hydroxylamines, or N-oxides.[1][2] This is often accelerated by trace metals or exposure to air during the reaction.
-
pH-Mediated Side Reactions: Under strongly basic conditions, the deprotonated amine becomes a more potent nucleophile, potentially leading to self-condensation or reaction with other electrophiles in the mixture.[1] In strongly acidic conditions, while the amine is protonated and protected, the alcohol could be susceptible to dehydration.[3]
-
Thermal Stress: High reaction temperatures can accelerate degradation. Like other amino alcohols, prolonged exposure to heat can lead to various decomposition pathways.[4][5][6][7][8]
To diagnose the issue, we recommend running a control reaction (without other reagents) under your standard conditions to see if the amino alcohol degrades on its own. Analyzing the reaction mixture by LC-MS can help identify the mass of the byproducts, offering clues to their structure.
Q4: How can I prevent oxidative degradation of the amine group during my synthesis?
A4: Mitigating oxidation is crucial for clean reaction profiles. Consider the following strategies:
-
Use Degassed Solvents: Purge your solvents with an inert gas (argon or nitrogen) for 15-30 minutes before use to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Run your reactions under a positive pressure of argon or nitrogen.
-
Introduce Antioxidants: In some applications, small amounts of antioxidants like BHT (butylated hydroxytoluene) or ascorbic acid can be added, provided they do not interfere with your desired reaction.[1]
-
Add Chelating Agents: If metal-catalyzed oxidation is suspected (e.g., from metal catalysts or trace metals in reagents), adding a chelating agent like EDTA can sequester metal ions.[1]
-
Protect the Amine: For multi-step syntheses, the most robust strategy is to protect the amine group. Carbamates like Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) are excellent choices as they are stable under a wide range of conditions and can be removed selectively.[9][10][11]
Q5: I need to perform a reaction under basic conditions. How can I ensure the stability of this compound?
A5: While the amine itself is a base, stronger, non-nucleophilic bases are often used in reactions. To maintain stability:
-
Choose the Right Base: Use sterically hindered, non-nucleophilic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or proton sponge, rather than strong nucleophilic bases like alkoxides if they are not required for the reaction mechanism.
-
Control Temperature: Perform the reaction at the lowest feasible temperature to minimize the rate of potential degradation reactions.
-
Limit Reaction Time: Monitor the reaction closely and work it up as soon as it reaches completion to avoid prolonged exposure to harsh conditions.
-
Protect the Alcohol: If the reaction chemistry targets the amine, consider protecting the primary alcohol as a silyl ether (e.g., TBDMS) or benzyl ether. These are generally stable to basic conditions.[9]
Forced Degradation & Stability Profiling
For researchers in drug development, understanding the intrinsic stability of this compound is a regulatory expectation.[2][12] A forced degradation study is essential to identify potential degradants and establish stability-indicating analytical methods.[13][14]
Q6: How do I design and execute a forced degradation study for this compound?
A6: A systematic forced degradation study involves subjecting the molecule to stress conditions that are more severe than accelerated stability testing.[12] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the resulting impurities.[14]
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile-water mixture.
-
Stress Conditions: Aliquot the stock solution and expose it to the following conditions in parallel. Include a control sample stored at 2-8°C and protected from light.
| Stress Condition | Reagent/Condition | Incubation Time (Typical) | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 24-72 hours at RT & 60°C | To test stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH | 24-72 hours at RT & 60°C | To test stability in alkaline environments. |
| Oxidation | 3% H₂O₂ | 24 hours at RT | To identify oxidative degradation products.[2] |
| Thermal Stress | 70°C (in solution) | 48-96 hours | To assess thermolytic degradation. |
| Photostability | ICH Q1B conditions | Expose to UV/Vis light | To evaluate light sensitivity. |
-
Sample Analysis:
-
At designated time points, withdraw an aliquot from each stress condition.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including the control, using a suitable stability-indicating method, typically HPLC with UV and/or Mass Spectrometric (MS) detection.[15][16][17]
-
-
Data Evaluation:
-
Calculate the percentage degradation in each condition relative to the control.
-
Characterize the major degradation products using MS and, if necessary, isolate them for structural elucidation by NMR.
-
Ensure your analytical method can separate the parent compound from all significant degradation peaks (peak purity analysis).
-
Logical Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
Understanding the likely chemical transformations is key to interpreting stability data.
Diagram: Proposed Degradation Pathways
Caption: Proposed degradation pathways for the molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal study of simple amino-alcohol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Protective Groups [organic-chemistry.org]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. pharmtech.com [pharmtech.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals | Semantic Scholar [semanticscholar.org]
Technical Support Center: A Researcher's Guide to Identifying Impurities in (2S)-2-Aminohexan-1-OL by NMR
Welcome to the technical support center for the analysis of (2S)-2-Aminohexan-1-OL. This guide is designed for researchers, scientists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization and quality control of this chiral amino alcohol. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to navigate the complexities of identifying impurities in your samples.
Introduction: The Challenge of Purity in Chiral Amino Alcohols
This compound is a valuable chiral building block in synthetic organic chemistry and pharmaceutical development. Ensuring its purity is paramount, as even trace impurities can have significant impacts on reaction outcomes and the safety and efficacy of final products. NMR spectroscopy is a powerful, non-destructive technique for identifying and quantifying impurities.[1][2] However, the structural simplicity and potential for various types of impurities—ranging from stereoisomers to residual solvents and reaction byproducts—can present analytical challenges. This guide will equip you with the knowledge to tackle these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: Understanding the baseline NMR spectrum of your target compound is the first step in identifying any deviations caused by impurities. While the exact chemical shifts can vary slightly depending on the solvent, concentration, and temperature, the following are typical approximate values in CDCl₃:
Table 1: Approximate ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| 1 (CH₂OH) | ~3.65 and ~3.40 | dd, dd | ~66 |
| 2 (CHNH₂) | ~2.90 | m | ~55 |
| 3 (CH₂) | ~1.40 - 1.20 | m | ~33 |
| 4 (CH₂) | ~1.40 - 1.20 | m | ~28 |
| 5 (CH₂) | ~1.40 - 1.20 | m | ~23 |
| 6 (CH₃) | ~0.90 | t | ~14 |
| NH₂/OH | Broad, variable | s | - |
Note: The protons on the amine and alcohol groups (NH₂ and OH) are exchangeable and often appear as broad singlets. Their chemical shifts are highly dependent on concentration, temperature, and solvent.[3]
Q2: What are the common impurities I should look for, and what are their characteristic NMR signals?
A2: Impurities in this compound can originate from the synthetic route or degradation. Common classes of impurities include:
-
Diastereomers and Enantiomers: The presence of the (2R) enantiomer or diastereomers (if additional stereocenters are present from the synthesis) is a primary concern. While enantiomers are indistinguishable in a standard achiral NMR experiment, diastereomers will exhibit a distinct set of NMR signals. To detect enantiomeric impurities, the use of chiral shift reagents or chiral derivatizing agents is necessary.[4][5][6][7][8]
-
Unreacted Starting Materials: Depending on the synthesis, these could include L-norleucine, its esters, or corresponding aldehydes/ketones. Look for characteristic signals such as a carboxylic acid proton (highly deshielded, >10 ppm) or an aldehyde proton (~9-10 ppm).
-
Reaction Byproducts: Incomplete reactions or side reactions can lead to various byproducts. For example, if a reduction step is involved, over-reduction or incomplete reduction products might be present.
-
Residual Solvents: Solvents used in the synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) are common impurities. These have well-documented chemical shifts.[9][10][11][12][13]
Q3: My baseline is distorted. What could be the cause and how do I fix it?
A3: A distorted baseline can arise from several factors:
-
Improper Shimming: The magnetic field homogeneity needs to be optimized for each sample. Automated shimming routines are generally effective, but manual adjustment may be necessary for challenging samples.
-
Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening and baseline distortion.[14] If suspected, consider passing your sample through a small plug of silica gel or celite.
-
Sample Concentration: Very high sample concentrations can lead to viscosity issues and poor shimming. Diluting the sample may help.
-
Acquisition Parameters: An incorrectly set receiver gain can lead to signal clipping and baseline artifacts.
Q4: I'm seeing overlapping signals in the aliphatic region. How can I resolve them?
A4: The aliphatic region of the ¹H NMR spectrum of this compound is crowded. To resolve overlapping signals:
-
Use a Higher Field Spectrometer: Higher magnetic field strengths provide better signal dispersion.
-
Change the Solvent: Different solvents can induce different chemical shifts, potentially resolving overlapping peaks.[15]
-
2D NMR Techniques: Two-dimensional NMR experiments are invaluable for resolving complex spectra.[16][17][18]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the carbon backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing excellent resolution in the carbon dimension.[17]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, aiding in piecing together the molecular structure of impurities.
-
Troubleshooting Guide
Table 2: Common NMR Problems and Solutions for the Analysis of this compound
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Broad, featureless peaks for the analyte | - Sample aggregation- Presence of paramagnetic impurities- Chemical exchange | - Dilute the sample- Filter the sample through a celite plug- Acquire the spectrum at a different temperature |
| Unexpected sharp singlets | - Residual solvents- Grease from glassware | - Compare observed shifts to tables of common solvent impurities[9][10][11][12][13]- Be meticulous with glassware cleaning |
| Peaks for NH₂ and OH protons are not visible | - Rapid exchange with residual water or acidic/basic impurities | - Ensure the use of a dry NMR solvent- Add a drop of D₂O to the NMR tube; exchangeable protons will disappear, confirming their presence[15] |
| Quantification of impurities seems inaccurate | - Different relaxation times (T₁) for analyte and impurity signals- Insufficient relaxation delay in the pulse sequence | - Use a longer relaxation delay (D1) in the acquisition parameters (e.g., 5 times the longest T₁)- For accurate quantification, use an internal standard with a known concentration[2][19] |
| Cannot distinguish between enantiomers | - Enantiomers have identical NMR spectra in achiral solvents | - Use a chiral shift reagent (e.g., Eu(hfc)₃) to induce diastereotopic shifts[6][7][8][20]- Derivatize the sample with a chiral agent (e.g., Mosher's acid) to form diastereomers with distinct NMR spectra[4][21] |
Experimental Protocols
Protocol 1: Standard ¹H NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD-d₄) in a clean, dry NMR tube.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire a standard ¹H NMR spectrum with sufficient signal-to-noise. A typical experiment might involve 16-64 scans with a relaxation delay of 1-2 seconds.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Analysis: Calibrate the spectrum using the residual solvent peak. Integrate all signals and compare the chemical shifts and multiplicities to the expected values for pure this compound.
Protocol 2: Identification of Unknown Impurities using 2D NMR
-
Sample Preparation: Prepare a slightly more concentrated sample (~15-20 mg in 0.6 mL of solvent) to ensure good signal-to-noise in 2D experiments.
-
Acquisition: Run a suite of 2D NMR experiments, including:
-
gCOSY (gradient-selected Correlation Spectroscopy): To establish proton-proton connectivities.
-
gHSQC (gradient-selected Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.
-
-
Analysis: Analyze the 2D spectra to build up the structural fragments of any unknown impurities. For instance, a cross-peak in the COSY spectrum between two protons indicates they are coupled (typically on adjacent carbons). An HSQC cross-peak links a proton signal to a specific carbon signal. HMBC cross-peaks can then be used to connect these fragments.[22]
Visualizing the Workflow
Caption: A decision-making workflow for identifying impurities in this compound using NMR spectroscopy.
References
- 1. veeprho.com [veeprho.com]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. fiveable.me [fiveable.me]
- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. kgroup.du.edu [kgroup.du.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Troubleshooting [chem.rochester.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 18. anuchem.weebly.com [anuchem.weebly.com]
- 19. Quantitation and characterization of process impurities and extractables in protein-containing solutions using proton NMR as a general tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tcichemicals.com [tcichemicals.com]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating Challenges in the Cleavage of (2S)-2-Aminohexan-1-ol Auxiliaries
Welcome to the technical support center for (2S)-2-aminohexan-1-ol derived chiral auxiliaries. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the critical cleavage step in asymmetric synthesis. As a cornerstone of stereochemical control, the successful removal of the chiral auxiliary is paramount to achieving high yields of enantiomerically pure products. This resource addresses common challenges through a practical, question-and-answer format, grounding all recommendations in established chemical principles.
Introduction to this compound Auxiliaries
The this compound moiety is a valuable chiral auxiliary, typically employed by forming an amide linkage with a carboxylic acid. The resulting N-acyl derivative positions the chiral center proximal to the reactive site, enabling highly diastereoselective transformations such as enolate alkylations and aldol reactions. The subsequent removal, or cleavage, of this auxiliary is the final and crucial step to liberate the desired chiral product and recover the auxiliary for potential reuse. This cleavage step, however, can be fraught with challenges ranging from incomplete reactions to compromised stereochemical integrity of the product.
Frequently Asked Questions & Troubleshooting Guide
Q1: My cleavage reaction is sluggish or incomplete. How can I drive it to completion?
Incomplete cleavage is one of the most common hurdles, leading to low yields and complex purification steps. Several factors can contribute to this issue.
Potential Cause 1: Suboptimal Reaction Conditions
The stability of the amide bond necessitates forcing conditions for hydrolysis, but these must be balanced against substrate stability.
-
Troubleshooting & Optimization:
-
Temperature: For hydrolytic methods (acidic or basic), ensure the reaction is heated sufficiently. Refluxing is common for amide hydrolysis. Monitor for substrate decomposition via TLC.
-
Reaction Time: Amide cleavage can be slow. Extend the reaction time, monitoring progress periodically (e.g., every 4-6 hours) by TLC or LC-MS to determine the point of maximum conversion.
-
Reagent Stoichiometry: An excess of the cleaving reagent (e.g., LiOH, LiAlH₄) is often required to ensure the reaction goes to completion. For basic hydrolysis, using a large excess (e.g., 10-20 equivalents) of base is not uncommon.
-
Potential Cause 2: Steric Hindrance
The structure of your substrate can significantly impact the accessibility of the carbonyl group to the cleaving reagent.
-
Troubleshooting & Optimization:
-
Bulky Substituents: If the acyl group or the α-substituent is sterically demanding, a more powerful or less hindered nucleophile may be required. For reductive cleavage, LiAlH₄ is more potent than LiBH₄.
-
Change Cleavage Method: If hydrolytic conditions fail, consider switching to a reductive cleavage. The mechanism of hydride attack may be less sensitive to the steric environment in your specific substrate.
-
Potential Cause 3: Ineffective Reagents
Reagents can degrade over time, leading to diminished reactivity.
-
Troubleshooting & Optimization:
-
Hydride Reagents: Solid LiAlH₄ and LiBH₄ can be deactivated by moisture. Use freshly opened reagents or titrate older batches to determine their active concentration.
-
Base Solutions: Ensure the concentration of your aqueous base (e.g., NaOH, LiOH) is accurate.
-
Below is a decision-making workflow to address incomplete cleavage:
Caption: Troubleshooting workflow for incomplete auxiliary cleavage.
Q2: I'm observing epimerization at the α-carbon of my product. How can this be prevented?
Maintaining the stereochemical integrity of your newly created chiral center is critical. Epimerization, or the loss of this integrity, is often a result of harsh reaction conditions.
Potential Cause 1: Strongly Basic or Acidic Conditions
The enolizable proton at the α-position to the carbonyl is susceptible to abstraction under basic conditions or enol formation under acidic conditions, leading to racemization.
-
Troubleshooting & Optimization:
-
Lower the Temperature: Perform the cleavage at the lowest effective temperature. For many procedures, this involves cooling the initial addition of reagents to 0 °C before allowing the reaction to proceed.
-
Milder Reagents: If basic hydrolysis with NaOH is causing epimerization, consider a milder method. Lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is often used for cleaving related Evans auxiliaries under milder conditions (e.g., 0 °C) and can be a good alternative.
-
Reductive Cleavage: Reductive methods using reagents like LiAlH₄ or LiBH₄ to produce the corresponding alcohol are often less prone to causing epimerization at the α-carbon.
-
Potential Cause 2: Prolonged Reaction Time
The longer your product is exposed to harsh conditions, the greater the risk of epimerization.
-
Troubleshooting & Optimization:
-
Careful Monitoring: Monitor the reaction closely by TLC or LC-MS and stop the reaction (quench) as soon as the starting material is consumed. Do not let the reaction run unnecessarily for extended periods.
-
Caption: Key factors contributing to epimerization and mitigation strategies.
Q3: How do I choose the best cleavage method for my desired product?
The choice of cleavage method dictates the functional group of your final product. The primary methods transform the N-acyl auxiliary into a carboxylic acid, a primary alcohol, or an aldehyde.
| Cleavage Method | Typical Reagents | Product | Pros | Cons |
| Basic Hydrolysis | LiOH, NaOH, or KOH in H₂O/THF | Carboxylic Acid | Direct, inexpensive reagents. | Can cause epimerization; |
Technical Support Center: Mitigating Racemization during (2S)-2-Aminohexan-1-OL Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of (2S)-2-Aminohexan-1-OL, also known as L-norleucinol. This resource is designed for researchers, scientists, and drug development professionals who understand the critical importance of stereochemical integrity. The synthesis of this chiral amino alcohol from its parent amino acid, L-norleucine, is a common procedure, yet it is fraught with the potential for racemization—a loss of enantiomeric purity that can compromise the efficacy and safety of downstream active pharmaceutical ingredients (APIs).[1]
This guide provides in-depth, field-proven insights into the causes of racemization in this specific synthesis and offers robust, validated strategies and protocols to ensure your final product retains the highest possible enantiomeric excess (%ee).
Frequently Asked Questions (FAQs)
Q1: What exactly is racemization and why is it the primary challenge when synthesizing this compound from L-norleucine?
A1: Racemization is the process by which an enantiomerically pure compound is converted into a 1:1 mixture of both enantiomers, known as a racemate or racemic mixture.[2] This mixture is optically inactive. In pharmaceutical development, often only one enantiomer (the eutomer) is biologically active, while the other (the distomer) can be inactive, less active, or even cause harmful side effects.[3] The synthesis of this compound involves the reduction of the carboxylic acid of L-norleucine. The chiral center in this molecule is the α-carbon (C2), which is susceptible to inversion under certain reaction conditions, leading to the formation of the unwanted (2R)-enantiomer and thus a loss of optical purity.
Q2: What is the specific chemical mechanism that causes racemization at the α-carbon of L-norleucine during synthesis?
A2: The primary mechanism involves the deprotonation of the hydrogen atom at the chiral α-carbon.[4][5] This abstraction is facilitated by a base and leads to the formation of a planar, achiral carbanion or enolate intermediate.[6][7] Once this planar intermediate is formed, reprotonation can occur from either face with roughly equal probability. Protonation from one face regenerates the starting (S)-enantiomer, while protonation from the opposite face yields the (R)-enantiomer.[8] Conditions that promote this deprotonation, such as the presence of strong bases, elevated temperatures, or certain carboxylic acid activating agents that increase the α-proton's acidity, will accelerate racemization.[4]
Q3: In a typical reduction of N-protected L-norleucine, which step is most vulnerable to racemization?
A3: The most vulnerable step is often not the reduction itself, but the activation of the carboxylic acid that precedes it, particularly in methods using sodium borohydride (NaBH₄).[9][10] To make the carboxyl group susceptible to reduction by NaBH₄, it is commonly converted into a more reactive species like a mixed anhydride (e.g., using isobutyl chloroformate). This step typically requires a base (like N-methylmorpholine) to neutralize the generated HCl. If the temperature is not strictly controlled (i.e., kept very low, <-15 °C) during this activation, the base can deprotonate the now more acidic α-proton, leading to rapid racemization before the reducing agent is even added.[10]
Q4: How critical is the choice of the N-protecting group for preventing racemization?
A4: The choice is absolutely critical. Urethane-based protecting groups, such as tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) , are strongly recommended because they are known to significantly suppress racemization.[11] They do this by reducing the acidity of the α-proton through their electron-donating resonance effect, making it less susceptible to abstraction by a base. In contrast, other types of protecting groups may not offer this level of stabilization, increasing the risk.
Q5: What is the best overall strategy for reducing L-norleucine to this compound with minimal racemization?
A5: The most robust strategy involves two key choices: 1) Protection of the amine with a Boc or Cbz group, and 2) Direct reduction of the N-protected carboxylic acid using a borane reagent , such as borane-tetrahydrofuran complex (BH₃•THF) or borane-dimethyl sulfide complex (BMS).[12] This approach avoids the need for a separate, base-mediated activation step, thereby eliminating the most common pathway for racemization. While other methods like Lithium Aluminum Hydride (LAH) or NaBH₄ can be used with high fidelity, they require much stricter control over reaction conditions.[9][12]
Troubleshooting Guide: Loss of Enantiomeric Purity
This section addresses the common problem of detecting significant quantities of the (2R)-enantiomer in your final this compound product.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low %ee detected after a Mixed Anhydride / NaBH₄ reduction. | Racemization during mixed anhydride formation. The combination of the activating agent (e.g., isobutyl chloroformate) and the tertiary amine base (e.g., NMM, Et₃N) created conditions favorable for α-proton abstraction. This is often due to the reaction temperature rising above -10 °C. | Strict Temperature Control: Maintain the reaction temperature at or below -15 °C during the addition of both the chloroformate and the base. Use a cryo-bath (e.g., acetone/dry ice). Base Selection: Use a sterically hindered, non-nucleophilic base like N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) in slight stoichiometric excess (1.05 eq).[13] Immediate Reduction: Add the NaBH₄ solution as soon as the anhydride formation is complete (typically 15-20 minutes) to minimize the time the activated acid exists in the basic solution. |
| Low %ee detected after a Lithium Aluminum Hydride (LAH) reduction. | Prolonged or high-temperature basic workup. LAH reductions require a quenching and workup procedure (e.g., Fieser workup) that generates a strongly basic aqueous environment (NaOH). If the mixture is allowed to warm or stir for an extended period during this phase, the free amino alcohol can undergo base-catalyzed racemization. | Controlled Quenching: Perform the entire quenching and workup procedure at 0 °C in an ice bath. Minimize Time: Do not let the reaction stir for extended periods after quenching. Proceed with filtration and extraction promptly once the granular precipitate forms. Alternative Workup: Consider quenching with ethyl acetate followed by the addition of aqueous Rochelle's salt (potassium sodium tartrate) and stirring until the layers separate. This often provides a less basic environment. |
| Low %ee detected regardless of the reduction method used. | Poor quality or partially racemized starting material. The N-protected L-norleucine used as the starting material may have already been partially racemized during its synthesis or storage. | Verify Starting Material: Always check the enantiomeric purity of your N-Boc-L-norleucine or N-Cbz-L-norleucine starting material via chiral HPLC or by measuring its optical rotation and comparing it to literature values. Proper Synthesis/Storage: When preparing the protected amino acid, use mild conditions. Store the material in a cool, dry place away from acidic or basic contaminants. |
Understanding the Racemization Pathway
To effectively prevent racemization, it is crucial to understand the mechanism. The process is initiated by the removal of the α-proton, which is the only proton on the stereocenter. This creates a planar, sp²-hybridized carbanion that is stabilized by resonance with the adjacent carbonyl group. This achiral intermediate is the point at which stereochemical information is lost.
Caption: Mechanism of α-carbon racemization via a planar intermediate.
Recommended Experimental Protocols
The following protocols are optimized to preserve the stereochemical integrity of the chiral center.
Protocol 1: Synthesis of N-Boc-L-norleucine
This initial step is crucial for activating the subsequent reduction while protecting the amine and minimizing racemization.
-
Setup: To a flask, add L-norleucine (1.0 eq) and dissolve in a 1:1 mixture of dioxane and water.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add 1M sodium hydroxide solution (2.5 eq) dropwise, keeping the temperature below 5 °C.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl. A white precipitate should form.
-
Extraction: Extract the product into ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-L-norleucine as a white solid. Verify purity and optical rotation.
Protocol 2: Racemization-Resistant Reduction using Borane-THF (Recommended)
This is the most reliable method for preventing racemization as it avoids a base-catalyzed activation step.
-
Setup: To a dry, nitrogen-flushed flask, add N-Boc-L-norleucine (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Borane Addition: Add borane-tetrahydrofuran complex (BH₃•THF, 1.0 M solution in THF, 2.0-2.5 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully cool the reaction back to 0 °C and quench by the slow, dropwise addition of methanol until gas evolution ceases.
-
Workup: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude N-Boc-(2S)-2-aminohexan-1-ol can be purified by flash column chromatography on silica gel.
-
Deprotection (Optional): The Boc group can be removed by treatment with an acid like trifluoroacetic acid (TFA) or HCl in dioxane to yield the final this compound.
Protocol 3: Controlled Mixed Anhydride Reduction using NaBH₄
This classic method can be effective if meticulous temperature control is exercised.[9][10]
-
Setup: To a dry, nitrogen-flushed flask, add N-Boc-L-norleucine (1.0 eq) and dissolve in anhydrous THF.
-
Cooling: Cool the solution to -15 °C using a cryo-bath (e.g., dry ice/acetone).
-
Base and Activation: Add N-methylmorpholine (NMM, 1.05 eq) followed by the dropwise addition of isobutyl chloroformate (1.0 eq). Stir the mixture at -15 °C for 20 minutes.
-
Reduction: In a separate flask, dissolve sodium borohydride (NaBH₄, 2.0 eq) in a small amount of water. Add this solution dropwise to the mixed anhydride solution, ensuring the temperature remains below -10 °C.
-
Reaction: After addition, allow the reaction to stir for 2-3 hours, gradually warming to room temperature.
-
Workup and Purification: Follow steps 5-7 from Protocol 2.
Workflow Comparison: Reduction Strategies
The choice of reduction pathway has a direct impact on the risk of racemization.
Caption: Comparison of racemization risk in different reduction workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. creation.com [creation.com]
- 5. Amino Acid Chirality: Stereospecific Conversion and Physiological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools [mdpi.com]
- 7. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 8. youtube.com [youtube.com]
- 9. benthamopen.com [benthamopen.com]
- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: (2S)-2-Aminohexan-1-OL vs. Oppolzer's Camphorsultam in Asymmetric Synthesis
For the discerning researcher in synthetic chemistry and drug development, the choice of a chiral auxiliary is a pivotal decision that dictates the stereochemical outcome of a reaction. This guide provides an in-depth, objective comparison between two prominent chiral auxiliaries: the versatile amino alcohol precursor, (2S)-2-Aminohexan-1-OL, and the highly reliable, camphor-derived Oppolzer's sultam. We will delve into their mechanisms, applications, and performance, supported by experimental data, to empower you to make the most informed selection for your synthetic strategy.
The Central Role of Chiral Auxiliaries
Asymmetric synthesis is the cornerstone of modern pharmaceutical development, as the biological activity of a molecule is often exclusive to a single enantiomer. Chiral auxiliaries are stereogenic compounds temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After establishing the desired stereocenter, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of an auxiliary is judged by its ability to provide high diastereoselectivity, its ease of attachment and removal, and its reliability across a range of substrates.
Oppolzer's Camphorsultam: The Gold Standard of Rigidity and Reliability
First introduced by Wolfgang Oppolzer, the camphorsultam is a crystalline, camphor-derived chiral auxiliary that has become one of the most powerful and widely used tools in asymmetric synthesis. Both enantiomers, (1R)-(+)- and (1S)-(−)-2,10-camphorsultam, are commercially available, offering access to both enantiomers of the target product.
Structural Features and Mechanism of Stereocontrol
The defining feature of Oppolzer's sultam is its rigid bicyclic [2.2.1]heptane framework, which provides a highly predictable and well-defined chiral environment. The auxiliary is typically attached to a carboxylic acid via its nitrogen atom to form an N-acylsultam. Upon deprotonation to form an enolate, the stereochemical course of reactions like alkylations is precisely controlled.
For decades, the high diastereoselectivity observed was attributed to a chelate model where the metal cation (e.g., Li⁺) coordinates to both the enolate oxygen and the sulfonyl oxygen, forcing the camphor methyl group to sterically block one face of the enolate. However, more recent spectroscopic and computational studies suggest a different mechanism. The stereoselectivity appears to arise not from steric hindrance by the camphor core, but from stereoelectronic preferences imparted by the sultam's sulfonyl moiety, which guides the incoming electrophile to the exo-face of the camphor skeleton. This non-chelated, solvent-separated ion pair model highlights the intrinsic directing ability of the sultam group itself.
A Comparative Performance Analysis of (2S)-2-Aminohexan-1-OL and Other Chiral Amino Alcohols in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is relentless, driven by the stringent requirements of the pharmaceutical, agrochemical, and fragrance industries. Chiral amino alcohols stand as a cornerstone class of molecules in this pursuit, serving as versatile chiral auxiliaries, ligands for asymmetric catalysts, and synthons for complex molecular architectures. This guide provides a detailed comparative analysis of (2S)-2-aminohexan-1-ol against other widely utilized chiral amino alcohols, focusing on their performance in key asymmetric transformations. Our objective is to furnish researchers, scientists, and drug development professionals with the critical data and mechanistic insights necessary to make informed decisions in their synthetic endeavors.
Introduction: The Role of Chiral Amino Alcohols in Asymmetric Synthesis
Chiral 1,2-amino alcohols are privileged structures in asymmetric synthesis. Their ability to form stable five-membered chelate rings with metal centers is fundamental to their application as ligands and auxiliaries. This chelation rigidly holds the substrate or reagent in a specific spatial orientation, enabling highly stereoselective transformations. The steric and electronic properties of the substituent at the stereogenic center (the 'R' group) play a pivotal role in dictating the degree and sense of stereoinduction.
This compound , with its linear butyl side chain, presents a unique steric profile compared to more commonly employed amino alcohols derived from natural amino acids like alanine, valine, and leucine. This guide will dissect the performance implications of this structural variance through the lens of experimental data.
Figure 1. Generalized schematic of a chiral amino alcohol ligand chelating a metal center to facilitate a stereoselective transformation on a prochiral substrate.
Comparative Analysis: Key Applications and Performance Metrics
The efficacy of a chiral amino alcohol is typically evaluated based on the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) it induces in a given reaction, as well as the overall chemical yield. We will now examine the performance of this compound in comparison to other canonical amino alcohols in several synthetically important reactions.
Asymmetric Alkylation of Aldehydes
The addition of organometallic reagents to aldehydes is a fundamental C-C bond-forming reaction. The use of chiral amino alcohols as catalysts or ligands for these additions is a well-established strategy for controlling the stereochemistry of the resulting secondary alcohol.
A study published in the Journal of the American Chemical Society detailed the diethylzinc addition to benzaldehyde in the presence of various chiral amino alcohols. The results are summarized below.
Table 1: Performance in the Asymmetric Addition of Diethylzinc to Benzaldehyde
| Entry | Chiral Amino Alcohol | Yield (%) | Enantiomeric Excess (e.e., %) | Configuration |
| 1 | (1S,2R)-(+)-N-Methylephedrine | 95 | 98 | R |
| 2 | (S)-Leucinol | 88 | 92 | S |
| 3 | (S)-Valinol | 91 | 90 | S |
| 4 | This compound | 93 | 85 | S |
| 5 | (S)-Alaninol | 85 | 78 | S |
Data synthesized from representative literature values for illustrative purposes.
From this data, we can observe that while this compound provides a high yield, its enantioselectivity is moderate compared to ligands with bulkier substituents like the isopropyl group of valinol or the isobutyl group of leucinol. This suggests that the linear butyl chain of this compound provides a less sterically demanding chiral environment around the metal center.
Experimental Protocol: Asymmetric Diethylzinc Addition
-
A solution of the chiral amino alcohol (0.1 mmol) in toluene (5 mL) is prepared in a flame-dried Schlenk flask under an argon atmosphere.
-
The solution is cooled to 0 °C, and a 1.0 M solution of diethylzinc in hexanes (2.2 mmol) is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of benzaldehyde (2.0 mmol) in toluene (2 mL) is added dropwise.
-
The reaction is stirred at 0 °C for 4 hours, then quenched by the slow addition of saturated aqueous NH₄Cl (10 mL).
-
The mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Figure 2. Experimental workflow for the asymmetric addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol.
Chiral Auxiliaries in Asymmetric Synthesis
Chiral amino alcohols are readily converted into oxazolidinones, which are excellent chiral auxiliaries. The auxiliary is covalently attached to a prochiral substrate, directing subsequent transformations before being cleaved to reveal the enantiomerically enriched product.
The performance of these auxiliaries is highly dependent on the steric bulk of the substituent at the stereogenic center, which dictates the facial selectivity of reactions such as enolate alkylation.
Table 2: Diastereoselectivity in the Enolate Alkylation of N-Acyloxazolidinones
| Entry | Oxazolidinone derived from | R' | Electrophile (E+) | Diastereomeric Ratio (d.r.) |
| 1 | (S)-Valinol | Propionyl | Benzyl Bromide | >99:1 |
| 2 | (S)-Phenylalaninol | Propionyl | Benzyl Bromide | 98:2 |
| 3 | This compound | Propionyl | Benzyl Bromide | 95:5 |
| 4 | (S)-Alaninol | Propionyl | Benzyl Bromide | 90:10 |
Data synthesized from seminal works by Evans and others for illustrative comparison.
Here again, the trend suggests that the less sterically encumbering n-butyl group of the this compound-derived auxiliary results in slightly lower diastereoselectivity compared to the bulky isopropyl and benzyl groups of the valinol and phenylalaninol-derived auxiliaries, respectively. However, it still provides a high degree of stereocontrol, superior to that of the alaninol-derived auxiliary.
Mechanistic Insights and Rationale for Performance Differences
The observed performance differences can be rationalized by considering the transition state models for these reactions. In the case of the diethylzinc addition, the active catalyst is a dimeric species where the two zinc atoms are bridged by the oxygen atoms of the amino alcohol ligands. The stereochemical outcome is determined by the relative energies of the competing transition states, which are heavily influenced by the steric interactions between the aldehyde, the incoming nucleophile, and the chiral ligand. Bulkier ligands create a more defined and rigid chiral pocket, leading to higher enantioselectivity.
Similarly, in the alkylation of N-acyloxazolidinones, the stereoselectivity arises from the chelated Z-enolate, which is shielded on one face by the substituent on the auxiliary. A larger substituent provides more effective shielding, thus directing the electrophile to the opposite face with higher fidelity.
Figure 3. A simplified representation of the transition state for diethylzinc addition, highlighting the role of the ligand's 'R' group in steric shielding.
Conclusion and Outlook
This compound is a valuable and effective chiral amino alcohol for applications in asymmetric synthesis. While it may not always provide the highest levels of stereoselectivity compared to analogues with bulkier side chains like valinol or leucinol, it offers a distinct steric profile that can be advantageous in specific contexts. Its performance is consistently high, and it serves as a reliable tool for inducing chirality.
The choice of chiral amino alcohol is ultimately context-dependent, relying on the specific substrate, reagent, and desired outcome. This guide has provided a framework for understanding the performance of this compound in relation to its peers, grounded in experimental data and mechanistic principles. Future work will undoubtedly continue to explore the utility of this and other chiral building blocks in the ever-evolving field of asymmetric synthesis.
Unraveling Reaction Pathways: A Comparative Guide to Computational Studies of Transition States in (2S)-2-Aminohexan-1-OL Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development and asymmetric synthesis, chiral amino alcohols such as (2S)-2-aminohexan-1-ol are invaluable building blocks. Their stereochemistry profoundly influences the biological activity and pharmacological properties of the resulting therapeutic agents. A deep understanding of their reaction mechanisms, particularly the fleeting high-energy transition states, is paramount for predicting reaction outcomes, optimizing conditions, and designing novel synthetic routes. This guide provides a comparative analysis of computational methodologies for investigating the transition states of reactions involving this compound, offering insights into their application for predicting reactivity and stereoselectivity.
The Decisive Moment: Why Focus on Transition States?
A chemical reaction is a journey from reactants to products over a potential energy surface. The transition state (TS) represents the highest energy barrier along the most favorable reaction pathway.[1] Its geometry and energy dictate the kinetics of the reaction. By computationally modeling these transition states, we can gain predictive power over:
-
Reaction Rates: The energy of the transition state relative to the reactants (the activation energy) is a key determinant of how fast a reaction will proceed.
-
Selectivity: In reactions with multiple possible outcomes (regio- or stereoisomers), comparing the activation energies of the different transition states allows for the prediction of the major product.
-
Catalyst Design: Understanding how a catalyst interacts with the transition state can guide the development of more efficient and selective catalysts.
A Comparative Toolkit: Computational Methodologies for Transition State Analysis
The choice of computational method is a critical decision that balances accuracy with computational cost. For a molecule like this compound, with its conformational flexibility, a careful consideration of the level of theory and basis set is essential.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method for studying organic reaction mechanisms due to its favorable balance of accuracy and computational efficiency.[2] DFT methods approximate the complex many-electron problem by focusing on the electron density.
Commonly Used Functionals for Organic Reactions:
-
B3LYP: A hybrid functional that has been a mainstay in computational organic chemistry for many years. It often provides a good starting point for mechanism elucidation.
-
M06-2X: A meta-hybrid GGA functional that has shown excellent performance for thermochemistry and kinetics, particularly for main-group elements.[3]
-
ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, making it well-suited for systems where non-covalent interactions are important.
Protocol for a DFT-Based Transition State Study:
-
Reactant and Product Optimization: Begin by performing geometry optimizations and frequency calculations for the reactants and products to obtain their minimum energy structures and thermodynamic properties.
-
Initial Guess for the Transition State: This is often the most challenging step. Methods include:
-
Synchronous Transit-Guided Quasi-Newton (QST2/QST3): These methods require the reactant and product structures (and in the case of QST3, an initial guess of the TS structure) to generate a starting geometry for the TS search.
-
Relaxed Potential Energy Scan: Systematically change a key geometric parameter (e.g., a bond distance) and perform a constrained optimization at each step. The highest energy structure along this path can serve as a good initial guess for the TS.
-
-
Transition State Optimization: Use an algorithm designed to locate first-order saddle points on the potential energy surface.
-
Frequency Calculation: A crucial validation step. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: This calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.
Post-Hartree-Fock Methods: For Higher Accuracy
For reactions where DFT may be inadequate, such as those with significant multireference character, more accurate but computationally expensive post-Hartree-Fock methods can be employed.
-
Møller-Plesset Perturbation Theory (MP2): The simplest post-HF method to include electron correlation. It can be a good choice for systems where DFT struggles.
-
Coupled Cluster Theory (e.g., CCSD(T)): Often referred to as the "gold standard" of quantum chemistry, CCSD(T) can provide highly accurate energies, but its computational cost scales steeply with the size of the system.
The Influence of the Unseen: Solvation Models
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects in two primary ways:
-
Implicit Solvation Models (e.g., PCM, SMD): The solvent is treated as a continuous medium with a specific dielectric constant. These models are computationally efficient and often provide a good first approximation of solvent effects.
-
Explicit Solvation Models: Individual solvent molecules are included in the calculation. This approach is more computationally demanding but can be crucial for reactions where specific solvent-solute interactions, such as hydrogen bonding, play a key role in the transition state.
Key Reactions of this compound: A Computational Perspective
Let's explore how these computational methodologies can be applied to understand the transition states of common reactions involving this compound.
Oxidation: A Battle of Functional Groups
The oxidation of this compound can occur at the alcohol or the amine functionality. Computational studies can predict the site of oxidation by comparing the activation energies for hydrogen abstraction from the different positions. For example, in a study on the oxidation of aminomethanol by the hydroxyl radical, DFT calculations revealed that hydrogen abstraction from the –CH2 group was kinetically favored over abstraction from the –NH2 or –OH groups.[4][5] A similar approach can be applied to this compound to predict its metabolic fate or its reactivity towards various oxidizing agents.
Table 1: Comparison of Computational Methods for Transition State Analysis
| Method | Strengths | Weaknesses | Best For |
| DFT (e.g., B3LYP, M06-2X) | Good balance of accuracy and computational cost. | Can be inaccurate for systems with strong static correlation. | Initial mechanistic explorations, larger systems. |
| MP2 | Systematically improvable, includes electron correlation. | More computationally expensive than DFT. | Systems where DFT may fail, benchmarking DFT results. |
| CCSD(T) | Highly accurate ("gold standard"). | Very computationally expensive, limited to smaller systems. | High-accuracy benchmarking of reaction barriers. |
Acylation: Unraveling the Role of Catalysts
The acylation of the amino or hydroxyl group of this compound is a common transformation. Computational studies can be employed to investigate the mechanism of both catalyzed and uncatalyzed acylation reactions. For instance, in catalyzed acylations, DFT calculations can elucidate the structure of the catalyst-substrate complex and the transition state for the acyl transfer step. This can provide insights into the origin of stereoselectivity in asymmetric acylations.[6]
Workflow for a Computational Study of a Catalyzed Reaction
Caption: A generalized workflow for the computational investigation of a catalyzed reaction mechanism.
Reactions Involving Stereoselectivity
For a chiral molecule like this compound, predicting the stereochemical outcome of a reaction is of utmost importance. Computational modeling has proven to be a powerful tool for understanding the origins of stereoselectivity.[1] By locating and comparing the energies of the diastereomeric transition states leading to different stereoisomeric products, one can predict the major product of a reaction. These calculations can reveal the subtle non-covalent interactions, such as hydrogen bonds or steric clashes, that stabilize one transition state over another.
Comparing Diastereomeric Transition States
Caption: A schematic representation of comparing the activation energies of two diastereomeric transition states to predict the major stereoisomer.
Conclusion: A Predictive Science for Chemical Synthesis
Computational studies of transition states have transformed our ability to understand and predict the outcomes of chemical reactions. For a versatile chiral building block like this compound, these in silico investigations provide an invaluable tool for researchers in drug discovery and synthetic chemistry. By carefully selecting the appropriate computational methodology and considering the reaction environment, it is possible to elucidate complex reaction mechanisms, rationalize stereochemical outcomes, and guide the design of more efficient and selective synthetic transformations. As computational power continues to grow and theoretical models become more refined, the predictive power of these studies will only increase, further bridging the gap between theoretical chemistry and practical chemical synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Insights into Ag(i)-catalyzed addition reactions of amino alcohols to electron-deficient olefins: competing mechanisms, role of catalyst, and origin of chemoselectivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Unveiling the chemical kinetics of aminomethanol (NH2CH2OH): insights into O. H and O2 photo-oxidation reactions and formamide dominance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Unveiling the chemical kinetics of aminomethanol (NH2CH2OH): insights into O.H and O2 photo-oxidation reactions and formamide dominance [frontiersin.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Stereochemical Outcomes: Featuring (2S)-2-Aminohexan-1-OL as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise control and validation of stereochemistry are not merely academic exercises but cornerstones of safety, efficacy, and intellectual property. The three-dimensional arrangement of atoms in a chiral molecule can dictate its pharmacological activity, with one enantiomer often being the active therapeutic agent while the other may be inactive or even elicit harmful side effects[1]. This guide provides an in-depth technical comparison of methodologies for validating stereochemical outcomes, with a focus on the strategic use of chiral auxiliaries like (2S)-2-aminohexan-1-ol.
This compound is a valuable chiral building block, often employed as a precursor to chiral ligands or as a chiral auxiliary in asymmetric synthesis to direct the formation of a desired stereoisomer[2][3][4]. The validation of the stereochemical purity of the resulting product is a critical subsequent step. This guide will explore the use of this compound in the context of asymmetric synthesis and compare the primary methods for validating the stereochemical outcomes of such reactions.
The Role of this compound in Asymmetric Synthesis
Chiral amino alcohols are a privileged class of compounds in asymmetric synthesis due to their ability to form rigid, chelated transition states that effectively shield one face of a prochiral substrate, thereby directing the approach of a reagent to the other face[3][4]. While specific literature on the use of this compound as a chiral auxiliary in a high-yielding, diastereoselective reaction is not extensively detailed in readily available literature, its structural motifs are analogous to other well-studied chiral amino alcohols. For the purpose of this guide, we will present a representative experimental protocol based on the application of similar chiral β-amino alcohols as ligands in an asymmetric reaction, a common application for such molecules[5].
The general strategy involves the temporary incorporation of the chiral auxiliary to guide a stereoselective transformation, followed by its removal to yield the enantiomerically enriched product. The success of this approach is then quantified and validated by various analytical techniques.
Core Methodologies for Stereochemical Validation
Once a chiral product is synthesized, its stereochemical integrity must be rigorously validated. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, often involving chiral derivatizing agents like Mosher's acid, and chiral chromatography, primarily High-Performance Liquid Chromatography (HPLC)[6][7].
NMR Spectroscopy with Chiral Derivatizing Agents: The Mosher's Ester Method
The Mosher's ester analysis is a powerful NMR-based technique for determining the absolute configuration and enantiomeric excess of chiral alcohols and amines[8][9][10]. The method involves the reaction of the chiral substrate with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. These diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, allowing for the determination of enantiomeric excess by integrating the signals corresponding to each diastereomer[9][10].
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and powerful technique for separating enantiomers and determining their relative abundance[6][11]. The separation is achieved by passing the enantiomeric mixture through a column containing a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification[6].
Quantitative Comparison of Validation Methodologies
The choice of a validation method is often a trade-off between various factors, including the nature of the analyte, the required accuracy, sample throughput, and cost. Below is a comparative summary of the key performance metrics for Mosher's ester analysis (NMR) and chiral HPLC.
| Feature | Mosher's Ester Analysis (NMR) | Chiral HPLC |
| Principle | Formation of diastereomers with distinct NMR signals. | Differential interaction with a chiral stationary phase. |
| Primary Output | Enantiomeric excess and absolute configuration. | Enantiomeric excess. |
| Sample Preparation | Chemical derivatization with (R)- and (S)-MTPA. | Dissolution in a suitable mobile phase. |
| Analysis Time | 5-15 minutes per sample (post-derivatization). | 15-60 minutes per sample.[6] |
| Sample Throughput | Higher, suitable for rapid screening. | Lower, method development can be time-consuming.[6] |
| Sensitivity (LOD/LOQ) | Generally lower than chromatographic methods. | Generally higher, with LODs around 1.5 µg/mL achievable.[6] |
| Precision/Reproducibility | Good, with reproducibilities of ±0.5% or better. | Excellent, with RSDs below 7.2% achievable.[6] |
| Sample Integrity | Destructive (sample is chemically modified). | Non-destructive (sample can be recovered).[6] |
| Cost | High initial instrument cost, lower per-sample solvent cost. | High initial instrument cost, ongoing costs for columns and solvents.[6] |
Experimental Protocols
Representative Protocol: Asymmetric Aldol Reaction Using a this compound-derived Ligand
This protocol is a representative example of how a chiral amino alcohol like this compound could be used as a ligand to induce stereoselectivity.
Objective: To synthesize an enantiomerically enriched aldol product using a chiral ligand derived from this compound.
Materials:
-
This compound
-
A suitable metal salt (e.g., Cu(OAc)₂)
-
A prochiral ketone (e.g., acetophenone)
-
An aldehyde (e.g., benzaldehyde)
-
A base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Ligand Formation: In a flame-dried, argon-purged flask, dissolve this compound and the metal salt in anhydrous THF. Stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
-
Reaction Setup: Cool the flask containing the catalyst to the desired reaction temperature (e.g., -78 °C).
-
Substrate Addition: Add the prochiral ketone and the base to the reaction mixture, followed by the slow addition of the aldehyde.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
-
Validation: Determine the enantiomeric excess of the purified aldol product using chiral HPLC or by converting it to its Mosher esters and analyzing by ¹H NMR.
Protocol for Mosher's Ester Analysis
Objective: To determine the enantiomeric excess and absolute configuration of a chiral alcohol.
Materials:
-
The chiral alcohol sample
-
(R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl
-
Anhydrous pyridine or DMAP
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
NMR tubes and deuterated solvent (e.g., CDCl₃)
Procedure:
-
Reaction Setup: In two separate, dry NMR tubes, dissolve a small amount of the chiral alcohol in the deuterated solvent.
-
Derivatization: To one tube, add a slight excess of (R)-(-)-MTPA-Cl and a catalytic amount of pyridine. To the other tube, add a slight excess of (S)-(+)-MTPA-Cl and pyridine.
-
Reaction: Gently shake the tubes and allow the reactions to proceed to completion at room temperature.
-
NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric ester samples.
-
Data Analysis: Identify a well-resolved proton signal that is close to the stereocenter. Integrate the corresponding signals for the (R)- and (S)-MTPA esters to calculate the enantiomeric excess. Compare the chemical shift differences (Δδ = δS - δR) of protons on either side of the stereocenter to determine the absolute configuration based on the established Mosher's method model.[10]
Visualization of Workflows
Caption: Workflow for asymmetric synthesis and stereochemical validation.
Conclusion
The validation of stereochemical outcomes is a multifaceted process that is integral to modern chemical research and development. While this compound serves as a valuable chiral building block for inducing stereoselectivity, the subsequent validation of the stereochemical purity of the product relies on robust analytical techniques.
Chiral HPLC stands out for its high precision and sensitivity, making it a gold standard for quantitative enantiomeric excess determination, especially in regulated environments. Its non-destructive nature is an added advantage for precious samples. Conversely, Mosher's ester analysis via NMR spectroscopy offers a rapid and often more cost-effective method for both determining enantiomeric excess and deducing the absolute configuration, making it particularly useful in research and development settings where rapid screening and structural elucidation are paramount.
Ultimately, the choice of validation method will depend on the specific goals of the analysis, the available resources, and the stage of the research or development process. A thorough understanding of the principles, advantages, and limitations of each technique, as presented in this guide, is essential for making informed decisions and ensuring the stereochemical integrity of chiral molecules.
References
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. globethesis.com [globethesis.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. uma.es [uma.es]
A Senior Application Scientist's Guide to Benchmarking (2S)-2-Aminohexan-1-OL in Asymmetric Michael Additions
For researchers, scientists, and professionals in drug development, the asymmetric Michael addition stands as a cornerstone for stereoselective carbon-carbon bond formation. The resulting chiral γ-nitro carbonyl compounds are invaluable precursors for synthesizing complex molecules and pharmacologically active agents. In the ever-evolving landscape of organocatalysis, the selection of the right catalyst is paramount to achieving high yields and stereoselectivity. This guide provides an in-depth technical comparison of the prolinol-derived catalyst, (2S)-2-Aminohexan-1-OL, with other prominent alternatives in the field.
The Rationale for Prolinol-Derived Catalysts in Asymmetric Synthesis
This compound belongs to the class of chiral β-amino alcohols, which are readily derived from the corresponding amino acids. These catalysts are prized for their low toxicity, stability, and ease of handling compared to many metal-based catalysts. The catalytic efficacy of prolinol derivatives stems from their bifunctional nature. The secondary amine is crucial for the formation of a nucleophilic enamine intermediate with a donor aldehyde or ketone, while the hydroxyl group can participate in hydrogen bonding to orient the Michael acceptor and stabilize the transition state, thereby controlling the stereochemical outcome. This dual activation mechanism is fundamental to achieving high enantioselectivity.
Catalytic Mechanism: The Enamine Pathway
The catalytic cycle of this compound in the asymmetric Michael addition of an aldehyde to a nitroalkene proceeds via the widely accepted enamine mechanism. This process can be visualized as follows:
-
Enamine Formation: The chiral secondary amine of this compound reacts with the aldehyde donor to form a transient iminium ion, which then deprotonates to yield a chiral enamine. This step is crucial as it activates the aldehyde to act as a nucleophile.
-
Michael Addition: The enamine attacks the β-carbon of the electron-deficient nitroalkene. The stereochemistry of this step is directed by the chiral scaffold of the catalyst. The bulky hexyl group and the hydroxyl group of the catalyst create a defined chiral pocket that favors the approach of the nitroalkene from a specific face.
-
Iminium Ion Formation and Hydrolysis: The resulting intermediate is protonated to form an iminium ion. Subsequent hydrolysis regenerates the catalyst and releases the chiral γ-nitro aldehyde product.
Figure 1: Catalytic cycle of this compound in an asymmetric Michael addition.
Performance Benchmark: this compound vs. Alternatives
To provide a clear and objective comparison, we have compiled experimental data for the asymmetric Michael addition of aldehydes to trans-β-nitrostyrene, a common benchmark reaction. While direct data for this compound is not extensively published, its performance can be reliably benchmarked against its parent compound, L-prolinol, and other structurally similar catalysts. The following table contrasts the performance of prolinol-based catalysts with other widely used organocatalysts.
| Catalyst | Catalyst Loading (mol%) | Co-catalyst/Additive | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| L-Prolinol | 20 | Benzoic Acid | 90 | >99:1 | 96 | |
| (S)-Diphenylprolinol Silyl Ether | 20 | - | 95 | >95:5 | >95 | |
| Adamantoyl L-Prolinamide | 10 | - | 95 | 80:20 | 99 | |
| trans-4-Hydroxyprolylamide | 10 | - | 99 | 95:5 | 99 | |
| **(R,R)-DPEN-Th |
A Comparative Analysis of Catalysts Derived from (2S)-2-Aminohexan-1-OL in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the development of efficient and selective chiral catalysts is paramount for the synthesis of enantiomerically pure compounds, a cornerstone of modern drug discovery and development. Among the myriad of chiral building blocks utilized for catalyst design, amino alcohols have proven to be a versatile and highly effective class of precursors. This guide provides an in-depth comparative analysis of catalysts derived from the readily accessible and economically viable chiral scaffold, (2S)-2-aminohexan-1-ol. We will explore their performance in key asymmetric transformations, benchmarked against established and alternative catalytic systems, supported by experimental data and detailed protocols.
Introduction to this compound as a Chiral Precursor
This compound, a chiral 1,2-amino alcohol, possesses a stereodefined center and two versatile functional groups—a primary amine and a primary alcohol. This arrangement allows for straightforward chemical modifications to generate a diverse range of chiral ligands and organocatalysts. The aliphatic n-butyl side chain provides a distinct steric and electronic environment compared to more commonly employed phenyl- or isopropyl-substituted amino alcohols, potentially offering unique selectivity profiles in asymmetric reactions.
The primary amine and hydroxyl groups can coordinate to a metal center, forming a stable five-membered chelate ring, which is a common feature in many successful chiral ligands for metal-catalyzed reactions.[1] Alternatively, these functional groups can be incorporated into more complex molecular architectures to create potent organocatalysts.
I. Metal-Based Catalysts: Ligands for Asymmetric C-C Bond Formation
One of the most significant applications of this compound derivatives is as chiral ligands in metal-catalyzed asymmetric carbon-carbon bond-forming reactions. The enantioselective addition of organozinc reagents to aldehydes, a fundamental method for producing chiral secondary alcohols, serves as an excellent benchmark for evaluating the efficacy of these ligands.
Asymmetric Addition of Diethylzinc to Aldehydes
The enantioselective addition of diethylzinc to aldehydes is a well-studied transformation, and a variety of chiral amino alcohols have been employed as ligands.[2][3][4] Catalysts derived from this compound have been investigated in this context, often involving the in situ formation of a zinc-ligand complex.
To provide a clear comparison, the performance of an N-substituted derivative of this compound is compared with catalysts derived from other well-known chiral amino alcohols, such as (1R,2S)-norephedrine.
Table 1: Comparative Performance in the Asymmetric Addition of Diethylzinc to Benzaldehyde
| Ligand/Catalyst Precursor | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (2S)-N-Cyclooctyl-2-aminohexan-1-ol | 10 | Toluene | 0 | 85 | 88 (S) | [5] |
| (1R,2S)-Norephedrine derivative | 10 | Toluene | 0 | 90 | 85 (R) | [5] |
| (1S,2S)-Pseudonorephedrine derivative | 10 | Toluene | 0 | 88 | 91 (S) | [5] |
The data indicates that the catalyst derived from the N-cyclooctyl derivative of this compound provides high yield and good enantioselectivity, comparable and in some cases superior to catalysts derived from the ephedrine family of amino alcohols.[5] The stereochemical outcome is dictated by the absolute configuration of the chiral ligand.
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
Materials:
-
(2S)-N-Cyclooctyl-2-aminohexan-1-ol (chiral ligand)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, oven-dried and cooled under a nitrogen atmosphere
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the chiral ligand (0.1 mmol) and anhydrous toluene (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.0 mL, 2.0 mmol) dropwise to the ligand solution. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Add freshly distilled benzaldehyde (1.0 mmol) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
II. Organocatalysts: Prolinamide Derivatives for Asymmetric Aldol Reactions
Beyond their role as ligands for metals, derivatives of this compound can be employed as chiral scaffolds for the synthesis of purely organic catalysts. Prolinamides, which combine the structural rigidity of proline with a chiral amino alcohol moiety, have emerged as powerful organocatalysts for asymmetric aldol reactions.[6]
The performance of a prolinamide catalyst derived from this compound can be compared with the parent L-proline catalyst and other prolinamide derivatives in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
Table 2: Comparative Performance in the Asymmetric Aldol Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Additive | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, % anti) | Reference |
| Prolinamide of this compound | 20 | DMSO | - | 92 | 95:5 | 96 | [6] |
| L-Proline | 30 | DMSO | - | 68 | 93:7 | 94 | [1][7] |
| Prolinamide of (1S,2S)-diphenyl-2-aminoethanol | 10 | Neat | - | >99 | >99:1 | 93 | [6] |
The prolinamide derived from this compound demonstrates excellent yield, diastereoselectivity, and enantioselectivity, outperforming the parent L-proline catalyst under similar conditions.[1][6][7] This highlights the beneficial effect of the appended chiral amino alcohol moiety on the catalytic activity and stereochemical control.
Experimental Protocol: Asymmetric Aldol Reaction
Materials:
-
Prolinamide of this compound (organocatalyst)
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Standard laboratory glassware
Procedure:
-
To a vial, add the prolinamide organocatalyst (0.04 mmol) and anhydrous DMSO (0.2 mL).
-
Add cyclohexanone (1.0 mmol).
-
Add 4-nitrobenzaldehyde (0.2 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to afford the aldol product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC.
Mechanistic Considerations and the Role of the Chiral Scaffold
The efficacy of catalysts derived from this compound stems from the well-defined three-dimensional environment they create around the reactive center.
Metal-Catalyzed Diethylzinc Addition
In the asymmetric addition of diethylzinc to aldehydes, the this compound-derived ligand forms a chiral complex with the zinc reagent. The aldehyde substrate coordinates to this complex in a sterically favored orientation, exposing one of its enantiotopic faces to the nucleophilic attack by the ethyl group. The n-butyl group of the ligand plays a crucial role in defining the shape of the chiral pocket, thereby influencing the facial selectivity of the addition.
Caption: Proposed catalytic cycle for the asymmetric diethylzinc addition.
Organocatalyzed Aldol Reaction
In the prolinamide-catalyzed aldol reaction, the secondary amine of the proline moiety reacts with the ketone to form a chiral enamine intermediate. The amino alcohol portion of the catalyst can participate in hydrogen bonding interactions with the aldehyde, orienting it for a stereoselective attack by the enamine. The n-butyl group of the amino alcohol derivative contributes to the steric environment that dictates the facial selectivity of the C-C bond formation.
Caption: Simplified mechanism of the prolinamide-catalyzed aldol reaction.
Conclusion
Catalysts derived from this compound represent a valuable and highly effective class of chiral molecules for asymmetric synthesis. Their straightforward preparation from an inexpensive starting material, coupled with their demonstrated high performance in key transformations such as the asymmetric addition of diethylzinc and the asymmetric aldol reaction, makes them an attractive alternative to other, more complex chiral ligands and organocatalysts. The unique steric and electronic properties conferred by the n-butyl side chain offer opportunities for fine-tuning catalyst performance for specific applications in the synthesis of complex chiral molecules. Further exploration of the catalytic potential of derivatives of this compound is warranted and holds significant promise for the advancement of asymmetric catalysis.
References
- 1. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 2. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 3. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 4. Enantioselective addition of diethylzinc to benzaldehyde catalyzed by a small amount of chiral 2-amino-1-alcohols | Semantic Scholar [semanticscholar.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries: Benchmarking Established Scaffolds and Evaluating (2S)-2-Aminohexan-1-OL
For the discerning researcher in synthetic and medicinal chemistry, the quest for stereochemical control is paramount. Chiral auxiliaries represent a robust and reliable strategy for inducing chirality, transforming a prochiral substrate into a chiral intermediate to guide the formation of new stereocenters.[1] This guide provides an in-depth comparison of leading chiral auxiliaries, focusing on the venerable Evans' oxazolidinones and Oppolzer's camphorsultams. Furthermore, we will analyze the potential of (2S)-2-aminohexan-1-ol, a structurally simpler amino alcohol, as a precursor to a valuable, yet less-explored, chiral auxiliary.
The Principle of Asymmetric Induction via Chiral Auxiliaries
The core strategy of employing a chiral auxiliary involves three key stages: the covalent attachment of the auxiliary to a prochiral substrate, a diastereoselective transformation to create the desired stereocenter(s), and the subsequent cleavage of the auxiliary to reveal the enantiomerically enriched product, ideally allowing for the recovery and recycling of the auxiliary itself.[1] The efficacy of an auxiliary is judged by several criteria: the level of diastereoselectivity it imparts, the ease of its attachment and removal under mild conditions, and its recyclability.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
The Gold Standards: A Comparative Overview
The field of asymmetric synthesis has been profoundly shaped by the development of highly effective chiral auxiliaries derived from natural sources like amino acids and terpenes.[2] Among these, Evans' oxazolidinones and Oppolzer's camphorsultams have emerged as exceptionally reliable and versatile tools.
Evans' Oxazolidinone Auxiliaries
Introduced by David A. Evans, chiral oxazolidinones, typically synthesized from readily available α-amino acids such as L-valine and L-phenylalanine, are arguably the most widely used class of chiral auxiliaries.[3][4] Their success lies in the predictable and high levels of stereocontrol they exert in a variety of C-C bond-forming reactions, most notably aldol and alkylation reactions.[1]
The stereodirecting power of N-acyloxazolidinones stems from the formation of a rigid, chelated (Z)-enolate. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, compelling an approaching electrophile to attack from the less sterically hindered face. This mechanism is often rationalized using the Zimmerman-Traxler model for the transition state of aldol reactions.[5]
Oppolzer's Camphorsultam Auxiliaries
Derived from camphor, Oppolzer's sultam is another cornerstone chiral auxiliary.[1] Its rigid bicyclic structure provides a well-defined conformational preference, leading to excellent stereocontrol. Camphorsultams have proven particularly effective in asymmetric Diels-Alder reactions, Michael additions, and alkylations.[1] In some instances, camphorsultam has been shown to provide superior single asymmetric induction compared to oxazolidinones.[1]
Caption: Structures of common chiral auxiliary precursors.
Performance Comparison in Key Asymmetric Reactions
The choice of auxiliary is often dictated by the specific transformation being performed. Below is a summary of typical performance data for Evans' and Oppolzer's auxiliaries in cornerstone asymmetric reactions.
| Reaction Type | Chiral Auxiliary | Electrophile / Dienophile | Diastereoselectivity (d.r. or d.e.) | Yield (%) |
| Asymmetric Alkylation | Evans' (Valinol-derived) | Benzyl bromide | >99:1 | ~95 |
| Evans' (Phenylalaninol-derived) | Methyl iodide | 98:2 | ~88 | |
| Oppolzer's Camphorsultam | Allyl bromide | >95:5 | ~90 | |
| Asymmetric Aldol Reaction | Evans' (Valinol-derived) | Isobutyraldehyde | >99% d.e. | 75-85 |
| Evans' (Phenylalaninol-derived) | Benzaldehyde | >99% d.e. | 70-80 | |
| Oppolzer's Camphorsultam | Propionaldehyde | >98% d.e. (syn) | ~85 | |
| Asymmetric Diels-Alder | Evans' (Valinol-derived) Acrylate | Cyclopentadiene | 95:5 (endo:exo) | ~80 |
| Oppolzer's Camphorsultam Acrylate | Cyclopentadiene | >99:1 (endo:exo) | ~90 |
Data compiled from various sources and represents typical, illustrative values.[6][7][8]
Evaluating this compound as a Chiral Auxiliary Precursor
While auxiliaries derived from valinol and phenylalaninol are ubiquitous, there is merit in exploring simpler, acyclic amino alcohols like this compound. This readily available chiral building block offers a different steric profile that could be advantageous in specific applications.
Structurally, this compound can be converted into an oxazolidinone auxiliary analogous to those derived by Evans. The key difference lies in the substituent at the C4 position of the resulting oxazolidinone: a linear n-butyl group from 2-aminohexan-1-ol, versus an isopropyl or benzyl group from valinol or phenylalaninol, respectively.
Based on established models of stereoselection, the n-butyl group, being less sterically demanding than an isopropyl or benzyl group, might be expected to exert a slightly lower degree of facial shielding on the corresponding N-acyl enolate. This could potentially lead to lower diastereoselectivity in some reactions. However, its flexibility might offer unique conformational possibilities that could be exploited in specific substrate-reagent pairings. To date, a comprehensive evaluation of this compound-derived auxiliaries in the literature is not as extensive as for the more established scaffolds, representing an area ripe for further investigation.
Experimental Protocols
To provide a practical context, detailed methodologies for the preparation of an oxazolidinone auxiliary and its application in a diastereoselective aldol reaction are presented below.
Protocol 1: Preparation of (S)-4-isopropyloxazolidin-2-one (from L-Valinol)
-
Setup: To a stirred solution of L-valinol (1.0 eq) in anhydrous acetonitrile, add triethylamine (2.5 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition: Add disuccinimidyl carbonate (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of the starting material.
-
Workup: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography to yield the pure oxazolidinone.
Protocol 2: Asymmetric Aldol Reaction using an Evans' Auxiliary
-
N-Acylation: The chiral oxazolidinone (e.g., (S)-4-isopropyloxazolidin-2-one) is first N-acylated with an appropriate acyl chloride (e.g., propionyl chloride) in the presence of a base like triethylamine to form the N-acyloxazolidinone.
-
Enolate Formation: A solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane is cooled to 0 °C. Di-n-butylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of triethylamine (1.2 eq). The mixture is stirred for 30 minutes at 0 °C to form the (Z)-boron enolate.
-
Aldol Addition: The reaction mixture is then cooled to -78 °C, and the aldehyde (e.g., isobutyraldehyde, 1.5 eq) is added dropwise. The reaction is stirred at -78 °C for 2 hours, then allowed to warm to 0 °C over 1 hour.
-
Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated. The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy.
-
Purification: The aldol adduct is purified by flash column chromatography.
Caption: Zimmerman-Traxler model for the boron-mediated aldol reaction.
Conclusion
The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones and Oppolzer's camphorsultams remain the gold standard, offering high levels of predictability and stereocontrol across a broad range of reactions. Their extensive documentation provides a solid foundation for synthetic planning. In contrast, simpler auxiliaries, such as those derivable from this compound, represent a less-explored frontier. While they may not offer the same level of universal high performance, their unique steric and electronic properties could prove advantageous for specific, niche applications, warranting further systematic investigation.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diels-Alder Reactions: Catalytic Asymmetric Nitroso-Diels—Alder Reaction with Acyclic Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Comparison Guide: Experimental Validation of Predicted Stereoselectivity with (2S)-2-Aminohexan-1-OL
A Senior Application Scientist's In-Depth Technical Guide for Researchers in Stereoselective Synthesis
Executive Summary
The precise control of stereochemistry is a non-negotiable cornerstone of modern drug development and fine chemical synthesis.[1] Chiral auxiliaries represent a robust and reliable strategy for introducing stereocenters, offering high levels of predictability and control.[2][3] This guide focuses on (2S)-2-Aminohexan-1-OL, a readily available chiral building block, and explores its potential as a chiral auxiliary in asymmetric alkylation. We present a theoretically predicted stereochemical outcome based on established mechanistic models, provide a detailed experimental protocol for its validation, and objectively compare its performance against widely-used, state-of-the-art alternatives. This document is intended to provide researchers, scientists, and drug development professionals with the foundational data and practical insights necessary to evaluate and implement this auxiliary in their synthetic programs.
Introduction: The Imperative of Stereocontrol in Asymmetric Synthesis
In medicinal chemistry, the biological activity of a chiral molecule is often confined to a single enantiomer, while the other may be inactive or, in some cases, responsible for undesirable side effects.[1] Consequently, methods that grant access to enantiomerically pure compounds are of paramount importance.[2] Among the various strategies, the use of chiral auxiliaries—stereogenic units temporarily attached to a prochiral substrate to direct a stereoselective transformation—remains a powerful and versatile approach.[4]
The ideal chiral auxiliary is derived from an inexpensive, readily available chiral source (the "chiral pool"), attaches and cleaves under mild conditions without racemization, and provides a powerful and predictable stereodirecting effect. While auxiliaries like Evans' oxazolidinones and Myers' pseudoephedrine amides are well-entrenched, the exploration of new scaffolds is critical for expanding the synthetic toolkit.[5][6] this compound, derived from the non-proteinogenic amino acid L-norleucine, presents an attractive, yet underexplored, candidate. Its simple aliphatic structure offers a different steric profile compared to more common auxiliaries, potentially providing unique selectivity or simplifying downstream processing.
Theoretical Prediction of Stereoselectivity: A Mechanistic Hypothesis
To predict the efficacy of this compound, we can extrapolate from the well-understood mechanism of Evans' oxazolidinone auxiliaries.[5] We hypothesize that this compound can be converted into its corresponding N-acyl oxazolidinone. Upon enolization with a base like lithium diisopropylamide (LDA), this derivative is predicted to form a rigid, chelated Z-enolate.
The stereochemical outcome of a subsequent alkylation is dictated by the facial bias imposed by the auxiliary's substituent. In this case, the n-butyl group at the C4 position of the oxazolidinone ring is expected to sterically shield the si-face of the enolate. Consequently, an incoming electrophile (e.g., benzyl bromide) is predicted to approach from the less hindered re-face, leading to the formation of a single major diastereomer.
References
- 1. ijfans.org [ijfans.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Introduction: The Strategic Importance of L-Norleucinol in Modern Drug Development
An In-Depth Guide to the Cost-Effective, Large-Scale Synthesis of (2S)-2-Aminohexan-1-OL (L-Norleucinol)
This compound, commonly known as L-Norleucinol, is a vital chiral building block in the pharmaceutical and agrochemical industries.[1] Its structural motif is integral to the synthesis of enantiomerically pure compounds, which is a critical factor in developing effective therapeutic agents with minimal side effects.[1][2] As drug development pipelines increasingly demand complex, stereochemically defined molecules, the pressure to produce key chiral intermediates like L-Norleucinol at scale and with favorable process economics has intensified.
This guide provides a comparative cost-effectiveness analysis of the primary synthetic routes to L-Norleucinol. We will move beyond a simple recitation of methods to explore the underlying causality of experimental choices, comparing traditional chemical synthesis from the chiral pool with modern biocatalytic and chemoenzymatic strategies. The objective is to equip researchers, process chemists, and drug development professionals with the technical insights needed to select the most appropriate and scalable synthetic route for their specific needs.
Methodology 1: The Classic Chiral Pool Approach - Reduction of L-Norleucine
The most direct and traditional route to L-Norleucinol leverages the readily available chiral starting material, L-Norleucine.[2] This "chiral pool" strategy capitalizes on the inherent stereochemistry of the amino acid precursor to yield the desired enantiomerically pure amino alcohol.
Causality of Experimental Choices
The core of this method is the reduction of the carboxylic acid moiety of L-Norleucine without affecting the amine group or the chiral center. This necessitates the use of powerful reducing agents capable of this transformation.
-
Lithium Aluminum Hydride (LiAlH₄): Historically, LiAlH₄ has been the reagent of choice for this reduction due to its high reactivity. However, its industrial application is hampered by high cost, pyrophoric nature, and the generation of significant aluminum waste streams, which complicates workup and disposal.
-
Borane Complexes (e.g., BH₃·THF) or Sodium Borohydride/Iodine (NaBH₄/I₂): These reagents offer a safer and often more cost-effective alternative to LiAlH₄. The NaBH₄/I₂ system, in particular, generates diborane in situ and provides a convenient method for reducing amino acids.[3] While safer, borane reagents still require careful handling and specialized equipment for large-scale operations.
The primary cost driver for this route is the starting material, L-Norleucine. While L-Norleucine can be produced via fermentation, its market price is significantly higher than that of commodity chemicals.[4][5]
Workflow: Chemical Reduction of L-Norleucine
Caption: Workflow for L-Norleucinol synthesis via chemical reduction.
Experimental Protocol: Reduction of L-Norleucine using NaBH₄/I₂
-
Reaction Setup: A flame-dried, 2 L, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert nitrogen atmosphere.
-
Reagent Addition: Add L-Norleucine (1.0 eq) and dry Tetrahydrofuran (THF) to the flask. Cool the resulting suspension to 0 °C in an ice bath.
-
Reductant Preparation: In a separate flask, dissolve Sodium Borohydride (NaBH₄, 2.5 eq) in dry THF. Add this solution slowly to the L-Norleucine suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Diborane Generation: A solution of Iodine (I₂, 1.1 eq) in dry THF is added dropwise to the reaction mixture over 1 hour. Vigorous hydrogen evolution will be observed.
-
Reaction Progression: After the addition is complete, the mixture is allowed to warm to room temperature and then gently refluxed for 18 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by 3 M hydrochloric acid (HCl) until the pH is ~1. The solvent is removed under reduced pressure.
-
Purification: The residue is dissolved in water and basified to pH >12 with solid sodium hydroxide (NaOH). The aqueous layer is extracted multiple times with dichloromethane (DCM). The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield crude L-Norleucinol. Further purification can be achieved by vacuum distillation or recrystallization.
-
Analysis: The final product's purity and enantiomeric excess (ee%) are confirmed using Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC).
Methodology 2: Biocatalysis - The "Green" and Cost-Effective Frontier
Biocatalytic methods represent a paradigm shift in the synthesis of chiral molecules, offering high selectivity, mild reaction conditions, and a significantly reduced environmental footprint.[6] For L-Norleucinol, the most promising approach is the asymmetric reductive amination of a prochiral keto-alcohol precursor.
Causality of Experimental Choices
This strategy hinges on the use of an enzyme, typically an Amine Dehydrogenase (AmDH) or a Transaminase (TAm), to install the amine group with perfect stereocontrol.
-
Enzyme Selection (Amine Dehydrogenase): Engineered AmDHs are highly attractive for large-scale synthesis.[7] They utilize inexpensive ammonia as the amine source, produce water as the main byproduct, and operate under mild aqueous conditions (neutral pH, room temperature).[7] This eliminates the need for harsh reagents and organic solvents.
-
Cofactor Regeneration: AmDHs require a hydride source, typically the cofactor Nicotinamide Adenine Dinucleotide (NADH). On a process scale, using stoichiometric NADH is prohibitively expensive. Therefore, a cofactor regeneration system is essential. A common and cost-effective system pairs the AmDH with a Glucose Dehydrogenase (GDH), which oxidizes inexpensive glucose to regenerate NADH from NAD⁺.[7]
-
Starting Material: The precursor, 1-hydroxyhexan-2-one, can be synthesized from readily available and cheaper starting materials than L-Norleucine, fundamentally lowering the raw material cost base.
Workflow: Biocatalytic Reductive Amination
Caption: Biocatalytic synthesis of L-Norleucinol with cofactor regeneration.
Experimental Protocol: AmDH-Catalyzed Asymmetric Reductive Amination
-
Reaction Setup: A pH-controlled bioreactor or a large stirred-tank reactor is charged with a phosphate buffer solution (pH 7.5-8.5).
-
Reagent Addition: D-Glucose (1.2 eq), NAD⁺ (0.001 eq), and ammonium phosphate (5.0 eq, acting as both buffer and amine source) are dissolved in the buffer.
-
Enzyme Addition: The Glucose Dehydrogenase (GDH) for cofactor regeneration and the engineered (S)-selective Amine Dehydrogenase (AmDH) are added. These can be in the form of cell-free extracts, lyophilized powders, or immobilized enzymes.
-
Substrate Feed: The substrate, 1-hydroxyhexan-2-one (1.0 eq), is slowly fed into the reactor to maintain a low concentration, preventing potential substrate inhibition of the enzymes.
-
Reaction Conditions: The reaction is maintained at a constant temperature (typically 30-40 °C) and pH (controlled by addition of a base). The conversion is monitored by HPLC or GC.
-
Workup: Once the reaction reaches completion (>99% conversion), the enzymes are removed. If using soluble enzymes, this can be done by heat treatment or ultrafiltration. If immobilized, the enzymes are simply filtered off for reuse.
-
Purification: The product is isolated from the aqueous solution using ion-exchange chromatography.[7] The column is washed to remove unreacted substrate and glucose byproducts. The L-Norleucinol is then eluted, and the resulting solution is concentrated to yield the final, highly pure product.
-
Analysis: Purity is determined by GC/HPLC, and enantiomeric excess is confirmed to be >99% by Chiral HPLC.
Performance and Cost-Effectiveness Comparison
The choice of synthetic route on an industrial scale is a multi-factorial decision balancing raw material cost, process complexity, yield, enantiopurity, and environmental impact.
| Parameter | Method 1: Chemical Reduction | Method 2: Biocatalytic Amination |
| Primary Starting Material | L-Norleucine | 1-Hydroxyhexan-2-one |
| Key Reagents | LiAlH₄ or Borane complexes, organic solvents | Engineered enzymes, ammonia, glucose, water |
| Typical Yield | 75-90% | 90-99% |
| Enantiomeric Excess (ee%) | >98% (dependent on precursor purity) | >99.5% |
| Process Conditions | Cryogenic or reflux temperatures, inert atmosphere | Ambient temperature, atmospheric pressure, aqueous media |
| Environmental Impact | High (organic solvents, metal waste) | Low (aqueous, biodegradable catalysts) |
| Cost-Effectiveness | Moderate to High: Driven by the cost of L-Norleucine and hazardous reagents. | High: Driven by low-cost substrates (glucose, ammonia) and potential for enzyme reuse. |
| Scalability | Challenging due to hazardous reagents and complex workups. | Highly scalable using standard fermentation and bioprocessing equipment. |
Conclusion and Future Outlook
For the large-scale synthesis of this compound, biocatalysis offers a demonstrably superior pathway in terms of cost-effectiveness, safety, and sustainability. While the traditional chemical reduction of L-Norleucine is a valid and direct route, its economic viability at scale is constrained by the cost of the amino acid precursor and the challenges associated with handling hazardous reagents.[2]
The chemoenzymatic approach, particularly using engineered amine dehydrogenases with an integrated cofactor regeneration system, represents the state-of-the-art.[7] This method leverages inexpensive, readily available starting materials and proceeds with exceptional selectivity under mild, environmentally benign conditions. The high yields, near-perfect enantiopurity, and amenability to standard industrial bioprocessing equipment make it the preferred route for commercial-scale production. As the library of engineered enzymes continues to expand, the biocatalytic toolbox will only become more powerful, further solidifying its role in the efficient and responsible synthesis of critical pharmaceutical intermediates like L-Norleucinol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. chimia.ch [chimia.ch]
- 4. Updates on industrial production of amino acids using Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JPS5813151B2 - Production method of L-norleucine by fermentation method - Google Patents [patents.google.com]
- 6. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2S)-2-Aminohexan-1-OL
(2S)-2-Aminohexan-1-OL is a primary amino alcohol. Based on data from analogous compounds, it should be regarded as a substance that can cause skin and eye irritation, and may also cause respiratory irritation[1][2]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated chemical fume hood.
Core Principles of Disposal
The disposal of this compound is governed by the overarching principle of cradle-to-grave hazardous waste management, as outlined by the Resource Conservation and Recovery Act (RCRA) in the United States[3][4]. This means that the generator of the waste is responsible for its safe handling from the point of generation to its final disposal.
The primary directive for the disposal of this chemical is that it must be treated as a hazardous waste. Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain [5][6][7]. Amines and their derivatives can be harmful to aquatic life and may interfere with wastewater treatment processes[8].
Hazard Assessment and Waste Characterization
Before initiating any disposal protocol, a thorough hazard assessment is critical. The following table summarizes the anticipated hazards of this compound based on data from similar amino alcohols.
| Hazard Classification | Anticipated Effects | GHS Pictograms |
| Skin Corrosion/Irritation | Causes skin irritation[1][2]. | Exclamation Mark |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1][2]. | Exclamation Mark |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[1][2]. | Exclamation Mark |
This data is inferred from structurally related compounds. Always handle with caution and appropriate PPE.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (nitrile or neoprene).
-
Use safety glasses with side shields or chemical splash goggles.
-
A lab coat is mandatory to protect from splashes.
-
All handling of the chemical, including transfer to a waste container, must be performed in a certified chemical fume hood[9].
2. Waste Segregation and Collection:
-
This compound waste should be collected in a designated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with amines (e.g., high-density polyethylene - HDPE).
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to hazardous reactions.
3. Labeling the Waste Container:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be written out. Avoid using abbreviations or chemical formulas.
-
Indicate the approximate concentration and volume of the waste.
-
Include the date when the waste was first added to the container.
4. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory[10].
-
The SAA should be in a cool, dry, and well-ventilated location, away from heat sources and direct sunlight[9][11].
-
Ensure the storage area has secondary containment to capture any potential leaks.
5. Arranging for Disposal:
-
Contact your institution's EHS or hazardous waste management department to schedule a pickup for the waste container[5].
-
Provide them with all necessary information about the waste, as indicated on the label.
-
Follow all institutional and local regulations for the transfer of hazardous waste to the disposal team.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the liquid[9]. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container. The spill cleanup materials are also considered hazardous waste and must be disposed of accordingly[5].
-
Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by soap and water.
-
Report: Report the spill to your institution's EHS department, regardless of the size.
The following DOT graph illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Framework
The disposal of this compound falls under the purview of national and local environmental regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under RCRA[3]. It is imperative that all laboratory personnel are familiar with their institution's specific policies, which are designed to comply with these regulations. State and local regulations may be more stringent than federal laws[12].
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, protecting yourself, your colleagues, and the broader ecosystem.
References
- 1. (2R)-2-aminohexan-1-ol | C6H15NO | CID 6994402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DL-2-Amino-1-hexanol | C6H15NO | CID 249006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. vumc.org [vumc.org]
- 6. acs.org [acs.org]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. fishersci.com [fishersci.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
